Product packaging for 4-Methyl-1,3-thiazole-5-carbonyl chloride(Cat. No.:CAS No. 54237-09-1)

4-Methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1338529
CAS No.: 54237-09-1
M. Wt: 161.61 g/mol
InChI Key: APAGQLRKTYECIT-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNOS B1338529 4-Methyl-1,3-thiazole-5-carbonyl chloride CAS No. 54237-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAGQLRKTYECIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499516
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54237-09-1
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 4-Methyl-1,3-thiazole-5-carbonyl chloride, a pivotal chemical intermediate in pharmaceutical and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's core characteristics, practical synthesis protocols, reactivity profile, and critical safety considerations. We will delve into the causality behind its synthetic pathways and its functional significance as a building block for complex molecules.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic acyl chloride. The presence of the electron-rich thiazole ring, combined with the highly electrophilic acyl chloride moiety, makes it a versatile and reactive reagent in organic synthesis. While a specific CAS Number is not consistently cited across major databases, its identity is unambiguously established by its chemical structure and other identifiers.

Visualizing the Core Structure

Caption: Chemical structure and key identifiers.

Quantitative Data Summary

For clarity and rapid assessment, the key computed physicochemical properties are summarized below.

PropertyValueSource
Molecular Weight 161.61 g/mol PubChem[1]
Molecular Formula C₅H₄ClNOSPubChem[1][2]
Monoisotopic Mass 160.9702126 DaPubChem[1]
Topological Polar Surface Area 58.2 ŲPubChem[1]
XLogP3 (Predicted) 2.2PubChem[2]
Hazard Statement (GHS) H314: Causes severe skin burns and eye damagePubChem[1]

Synthesis and Mechanistic Insights

The most direct and industrially viable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, converting a relatively stable acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The conversion is typically achieved using thionyl chloride (SOCl₂). This choice is deliberate and mechanistically advantageous. The reaction proceeds smoothly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the final product.

G start Starting Material: 4-Methyl-1,3-thiazole-5-carboxylic acid (CAS: 20485-41-0) process Reflux Reaction (Excess SOCl₂ acts as solvent) start->process Add to reagent Chlorinating Agent: Thionyl Chloride (SOCl₂) reagent->process Reacts with purification Purification: Distill excess SOCl₂ under reduced pressure process->purification Yields crude product product Product: This compound purification->product Isolates pure

Caption: Generalized workflow for the synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of acyl chlorides from carboxylic acids.[3]

Objective: To synthesize this compound from 4-methyl-1,3-thiazole-5-carboxylic acid.

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (approx. 10-15 eq, serves as reagent and solvent)

  • Round-bottom flask equipped with a reflux condenser and gas outlet (to vent HCl and SO₂)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 4-methyl-1,3-thiazole-5-carboxylic acid (e.g., 1.5 g).

  • Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask. The reaction is typically performed neat.

  • Heating and Reflux: Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases. Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C).

  • Reaction Monitoring: Maintain the reflux for approximately 2 hours. The completion of the reaction can be inferred by the cessation of gas evolution.

  • Work-up and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Product Handling: The resulting crude this compound is a reactive oil or low-melting solid. Due to its moisture sensitivity, it is often used directly in the next synthetic step without further purification.[3]

Reactivity, Applications, and Strategic Importance

The utility of this compound stems from two key structural features: the versatile 1,3-thiazole ring and the highly reactive carbonyl chloride group.

Core Reactivity: Nucleophilic Acyl Substitution

The carbonyl chloride function is an excellent electrophile, readily undergoing nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other carbonyl derivatives by reacting it with amines, alcohols, and other nucleophiles. This reactivity is the primary reason for its value as a chemical intermediate.

main This compound (Electrophile) product Acylated Product (e.g., Amide, Ester) main->product reacts with nucleophile Nucleophile (Nu-H) e.g., Amine (R-NH₂), Alcohol (R-OH) nucleophile->product attacks carbonyl byproduct Byproduct (HCl) product->byproduct eliminates

Caption: Primary reaction pathway of the title compound.

Application in Pharmaceutical Synthesis

The 1,3-thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4][5] Derivatives of thiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][6][7]

A prominent application of this compound is its role as a key intermediate in the synthesis of Cefditoren pivoxil .[3] Cefditoren is a third-generation cephalosporin antibiotic used to treat infections caused by susceptible bacteria. The carbonyl chloride is hydrogenated to form 4-methyl-5-formylthiazole, a crucial fragment for constructing the final antibiotic structure.[3] This specific application underscores the compound's direct relevance to the development of life-saving medicines.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. While this compound is often used immediately, standard analytical techniques would be employed for its characterization.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ would be characteristic of the C=O stretch of the acyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the methyl group protons and the proton on the thiazole ring.

    • ¹³C NMR would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >160 ppm).

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern, providing definitive evidence of the compound's structure.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.

Primary Hazards
  • Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1] Contact with skin or eyes can lead to serious chemical burns.

  • Reactivity with Water: It reacts vigorously with water and other protic solvents (moisture in the air, alcohols) to release corrosive hydrogen chloride (HCl) gas. This hydrolysis reaction is rapid and exothermic.

  • Inhalation: Inhalation of vapors or aerosols can cause severe irritation and damage to the respiratory tract.[8][9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[9] A safety shower and eyewash station must be readily accessible.[8]

  • Personal Protective Equipment:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat should be worn.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[9]

  • Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Conclusion

This compound is more than a simple catalog chemical; it is a highly functionalized and strategically important building block in modern organic synthesis. Its value is anchored in the combination of a biologically significant thiazole core and a reactive acyl chloride handle. The straightforward synthesis from its corresponding carboxylic acid, coupled with its predictable reactivity, makes it an indispensable precursor, most notably in the industrial production of cephalosporin antibiotics like Cefditoren. For researchers in drug discovery and process chemistry, a thorough understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols for 4-Methyl-1,3-thiazole-5-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates critical data, including physical and chemical properties, spectroscopic information, and detailed experimental methodologies. Visual diagrams are provided to illustrate key processes and relationships, ensuring clarity and ease of understanding for the target audience.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a highly reactive acyl chloride group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for 4-methyl-5-formylthiazole, a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil[1].

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 54237-09-1[2]
Molecular Formula C₅H₄ClNOS[2]
SMILES CC1=C(C(=O)Cl)SC=N1
InChI InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3[2]
InChIKey APAGQLRKTYECIT-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The compound is a reactive substance, and its properties are characteristic of acyl chlorides. It is sensitive to moisture and should be handled accordingly.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 161.61 g/mol [2]
Appearance Not explicitly stated, but likely a solid or liquid at room temperature.
Melting Point Data not available for this specific compound. A similar compound, 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, has a melting point of 101 °C[3].
Boiling Point Data not available.
Density Data not available. A similar compound, 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, has a predicted density of 1.439 g/cm³[3].
Solubility Reacts with water. Soluble in organic solvents like toluene and xylene[1][4].

Table 3: Computed Chemical Properties

PropertyValueSource
Exact Mass 160.9702126 DaPubChem[2]
Polar Surface Area 58.2 ŲPubChem[2]
XLogP3 2.2PubChem[2]

Reactivity and Applications

As an acyl chloride, this compound is a reactive electrophile. It readily participates in nucleophilic acyl substitution reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively.

Its primary documented application is as a chemical intermediate. A notable use is in the synthesis of 4-methyl-5-formylthiazole through a Rosenmund-type reduction, which is a critical step in the industrial production of the antibiotic Cefditoren pivoxil[1].

G Logical Flow of Application A 4-Methyl-1,3-thiazole- 5-carbonyl chloride B Pd/BaSO4 Catalyzed Hydrogenation (Reduction) A->B Reactant C 4-Methyl-5-formylthiazole (Key Intermediate) B->C Product D Multi-step Synthesis C->D E Cefditoren pivoxil (Third-generation Cephalosporin) D->E Final Product

Caption: Application in Pharmaceutical Synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of the corresponding carboxylic acid with thionyl chloride[1].

Materials:

  • 4-Methylthiazole-5-carboxylic acid (1.5 g)

  • Thionyl chloride (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Add 1.5 g of 4-methylthiazole-5-carboxylic acid to a round-bottom flask containing 10 mL of thionyl chloride.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 2 hours to ensure the complete conversion of the carboxylic acid to the acyl chloride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is typically used in the next step without further purification[1].

G Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Product A Combine 4-Methylthiazole-5-carboxylic acid and excess Thionyl Chloride B Heat mixture to reflux for 2 hours A->B C Cool to room temperature B->C D Distill off excess thionyl chloride under reduced pressure C->D E Crude 4-Methyl-1,3-thiazole- 5-carbonyl chloride D->E

Caption: Synthesis of the target compound.

Spectroscopic Characterization (General Protocol)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃), which does not react with the acyl chloride. Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR: Acquire the proton spectrum. Expect signals corresponding to the methyl group protons (singlet, ~2.5-2.8 ppm) and the thiazole ring proton (singlet, ~8.5-9.0 ppm).

  • ¹³C NMR: Acquire the proton-decoupled carbon spectrum. Expect signals for the methyl carbon, the carbons of the thiazole ring, and the carbonyl carbon (~160-170 ppm).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1750-1815 cm⁻¹. Other bands will correspond to the C=N and C=C stretching of the thiazole ring.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent into the mass spectrometer.

  • Ionization Method: Use Electron Ionization (EI) to generate the mass spectrum. The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[2][5][6].

Table 4: GHS Hazard Information

CodeHazard Statement
H314 Causes severe skin burns and eye damage[2][5][6]
H318 Causes serious eye damage[2][6]

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood[7].

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[5][6].

  • Avoid contact with skin, eyes, and clothing[7].

  • Keep away from moisture and incompatible materials such as water, strong bases, and oxidizing agents[7][8].

  • Store in a tightly closed container in a dry, cool place.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5][8].

G Hazard Response Logic A Exposure Event B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Remove contaminated clothing. Flush with water for 15+ min. B->E F Flush with water for 15+ min. Remove contact lenses if possible. C->F G Move to fresh air. Keep comfortable. D->G H Seek Immediate Medical Attention E->H F->H G->H

Caption: First Aid Response to Exposure.

References

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] Prominent drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib feature this versatile heterocyclic core, underscoring its significance in modern drug discovery.[1][2]

4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive derivative of the thiazole family. Its utility stems from the presence of the acyl chloride functional group, which serves as an excellent electrophile for the construction of more complex molecules, particularly amides and esters. This reactivity makes it a valuable intermediate for the synthesis of novel therapeutic agents and molecular probes aimed at elucidating complex biological pathways.[5][6] This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and its applications as a key building block in chemical synthesis and drug development.

Physicochemical and Structural Characteristics

This compound (C₅H₄ClNOS) is a compound whose structure is defined by a central thiazole ring substituted with a methyl group at the 4-position and a carbonyl chloride group at the 5-position.[7] The planarity and aromaticity of the thiazole ring, arising from the delocalization of π-electrons, are key to its chemical behavior.[8] The electron-withdrawing nature of the carbonyl chloride group significantly influences the electron density distribution within the thiazole ring, impacting its reactivity.

PropertyValueSource
Molecular Formula C₅H₄ClNOSPubChem[7]
Molecular Weight 161.61 g/mol PubChem[7]
InChIKey APAGQLRKTYECIT-UHFFFAOYSA-NPubChem[7]
Canonical SMILES CC1=C(SC=N1)C(=O)ClPubChem[7]
Appearance (Predicted) White to off-white solidN/A

The molecular structure of this compound is visualized below.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from readily available precursors. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.

Part 1: Synthesis of 4-Methyl-1,3-thiazole-5-carboxylic acid

The Hantzsch thiazole synthesis is a prominent method for creating the thiazole ring.[8] A common route to the precursor acid involves the reaction of thioformamide with ethyl 2-chloroacetoacetate.[9][10]

Synthesis_Acid cluster_reactants Reactants cluster_products Products Thioformamide Thioformamide Ester Ethyl 4-methylthiazole-5-carboxylate Thioformamide->Ester Cyclization Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Ester Acid 4-Methyl-1,3-thiazole-5-carboxylic acid Ester->Acid Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Synthetic pathway to 4-methyl-1,3-thiazole-5-carboxylic acid.

Part 2: Conversion to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis.[11][12] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction are gaseous (SO₂ and HCl), which simplifies purification.[12][13]

Experimental Protocol:

Objective: To synthesize this compound from 4-methylthiazole-5-carboxylic acid.

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylthiazole-5-carboxylic acid (1.0 eq).[14]

  • Solvent and Reagent Addition: Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent, or suspend the carboxylic acid in an anhydrous solvent like toluene.[14]

  • Reaction: The mixture is heated to reflux.[14] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[14]

  • Purification: The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.[14] If necessary, purification can be achieved by vacuum distillation.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical because acyl chlorides are highly susceptible to hydrolysis. Any moisture present will convert the product back to the starting carboxylic acid, reducing the yield.

  • Excess Thionyl Chloride: Using an excess of SOCl₂ ensures the complete conversion of the carboxylic acid and helps to drive the reaction to completion.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the conversion to be completed in a reasonable timeframe.

  • Gaseous Byproducts: The formation of SO₂ and HCl gases, which are vented from the reaction, follows Le Châtelier's principle, shifting the equilibrium towards the product side.[13]

Mechanism_SOCl2 start Carboxylic Acid (R-COOH) step1 Nucleophilic Attack The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. start->step1 Reacts with SOCl₂ step2 Intermediate Formation A chlorosulfite intermediate is formed. step1->step2 step3 Nucleophilic Acyl Substitution A chloride ion attacks the carbonyl carbon. step2->step3 step4 Product Formation The intermediate collapses, releasing SO₂ and HCl, forming the acyl chloride. step3->step4 end Acyl Chloride (R-COCl) step4->end Amide_Formation AcylChloride 4-Methyl-1,3-thiazole- 5-carbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Amine Primary/Secondary Amine (R-NH₂) Amine->Tetrahedral_Intermediate Nucleophilic Attack Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt HCl Scavenging Amide N-substituted-4-methyl- 1,3-thiazole-5-carboxamide Tetrahedral_Intermediate->Amide Chloride Elimination

References

A Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive acyl chloride derivative built upon a thiazole scaffold. This heterocyclic motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The title compound serves as a critical electrophilic building block for introducing the 4-methylthiazole-5-carboxamide or ester functionality into target molecules. Its utility stems from the favorable combination of the thiazole ring's metabolic stability and hydrogen bonding capabilities with the versatile reactivity of the acyl chloride group. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic rationale, key reaction classes, and its strategic application in pharmaceutical research, supported by authoritative references.

Chemical Identity and Physicochemical Properties

Correctly identifying a reagent is paramount for reproducible science. This compound is unambiguously defined by the following identifiers and properties.

1.1. Nomenclature and Structure

  • IUPAC Name: this compound[1]

  • CAS Number: 54237-09-1[1]

  • Molecular Formula: C₅H₄ClNOS[1]

  • Molecular Weight: 161.61 g/mol [1]

  • Chemical Structure: (Image generated for illustrative purposes)

1.2. Key Chemical Identifiers

A summary of key identifiers is provided for streamlined database searching and material registration.

IdentifierValueSource
Canonical SMILES CC1=C(SC=N1)C(=O)ClPubChem[1]
InChI InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3PubChem[1]
InChIKey APAGQLRKTYECIT-UHFFFAOYSA-NPubChem[1]

1.3. Physicochemical Data

PropertyValueNotes
Appearance White to off-white solidTypical for acyl chlorides
Melting Point Data not consistently availableHighly reactive, often used in situ
Boiling Point Data not availableProne to decomposition at high temp.
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols).Reactivity dictates solvent choice.
Density Data not consistently available

Synthesis Protocol and Mechanistic Rationale

The most direct and widely adopted method for preparing this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[2][3][4] This approach is efficient and leverages readily available starting materials.[5]

2.1. Overall Synthesis Workflow

The transformation is a two-step logical process, starting from the stable carboxylic acid precursor.

SynthesisWorkflow cluster_reagents Start 4-Methyl-1,3-thiazole- 5-carboxylic acid Intermediate Chlorosulfite Intermediate (Unstable) Start->Intermediate Nucleophilic Acyl Substitution Reagent Thionyl Chloride (SOCl₂) (Solvent/Reagent) Product 4-Methyl-1,3-thiazole- 5-carbonyl chloride Intermediate->Product Cl⁻ Attack & Elimination Byproducts SO₂(g) + HCl(g) Product->Byproducts Gaseous Byproducts

Caption: Synthesis workflow from carboxylic acid to acyl chloride.

2.2. Detailed Experimental Protocol

  • Materials:

    • 4-Methylthiazole-5-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (5-10 eq, serves as reagent and solvent)

    • Anhydrous toluene or dichloromethane (DCM) (optional, if not using excess SOCl₂)

    • Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube. The entire apparatus must be under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acyl chloride product.

    • Charging the Flask: To the flask, add 4-methylthiazole-5-carboxylic acid (e.g., 1.5 g).[2]

    • Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask.[2] The excess ensures the reaction goes to completion and can serve as the solvent.

    • Reaction: Heat the mixture to reflux (approx. 76 °C for neat SOCl₂) for 2-3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[2] Co-evaporation with an anhydrous solvent like toluene may be necessary to remove all traces.

    • Product Isolation: The resulting crude product, typically a solid or oil, is often of sufficient purity to be used directly in the next step without further purification.[2]

2.3. Causality and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and robust transformation.[6][7][8]

  • Activation of the Carboxylic Acid: The reaction begins with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[7][9]

  • Formation of a Key Intermediate: This initial attack, followed by the loss of a chloride ion, forms a reactive chlorosulfite intermediate. This step is critical as it converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group (-OS(O)Cl).[7][9]

  • Nucleophilic Acyl Substitution: A chloride ion (generated in the previous step) then acts as a nucleophile, attacking the carbonyl carbon.[6][8]

  • Irreversible Product Formation: The tetrahedral intermediate collapses, eliminating the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8] According to Le Châtelier's principle, the evolution of these gases drives the reaction to completion, making it effectively irreversible.

Key Reactions and Applications in Drug Development

This compound is a quintessential acylating agent. Its primary utility is in forming amide and ester bonds, which are fundamental linkages in pharmaceuticals. The thiazole moiety itself is valued for its ability to act as a hydrogen bond acceptor and for its general metabolic stability.[10]

3.1. Amide Bond Formation (Acylation of Amines)

This is the most common application. The acyl chloride reacts rapidly with primary or secondary amines to form stable 4-methylthiazole-5-carboxamides. This reaction is a cornerstone for building complex molecules in medicinal chemistry.[3][4][11]

  • Example Application: Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and investigated as potential anti-cancer agents, where the formation of an amide bond is a key step in creating a library of diverse compounds for screening.[4][11]

3.2. Rosenmund Reduction

The acyl chloride can be selectively reduced to the corresponding aldehyde, 4-methyl-5-formylthiazole (also known as 4-methylthiazole-5-carbaldehyde), via catalytic hydrogenation.[2][12]

  • Example Application: 4-Methyl-5-formylthiazole is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil .[2][12] The controlled reduction of the acyl chloride is a crucial step in this industrial synthesis.

RosenmundReduction AcylChloride 4-Methyl-1,3-thiazole- 5-carbonyl chloride Aldehyde 4-Methyl-5-formylthiazole (Key Intermediate) AcylChloride->Aldehyde Rosenmund Reduction Reagents H₂ (gas) Pd/BaSO₄ (catalyst) Xylene (solvent) Cefditoren Cefditoren pivoxil (Antibiotic) Aldehyde->Cefditoren Further Synthesis

Caption: Application in the synthesis of a key pharmaceutical intermediate.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to ensure laboratory safety.

4.1. GHS Hazard Information

  • Pictograms:

    • GHS05: Corrosion

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][13]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[13][14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13][14]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

    • P405: Store locked up.[13]

4.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of corrosive vapors and HCl gas produced upon contact with moisture.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: Not typically required if handled properly in a fume hood.

4.3. Storage

  • Store in a tightly sealed container under an inert atmosphere (N₂ or Ar).

  • Keep in a cool, dry, and well-ventilated area away from water, alcohols, amines, and bases. The compound is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to air.

References

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-thiazole-5-carbonyl chloride is a vital heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining the aromatic thiazole ring with a reactive acyl chloride functional group, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The thiazole moiety is a prominent scaffold in numerous clinically approved drugs, valued for its ability to engage in a variety of biological interactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Identity and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: 4-Methylthiazole-5-carbonyl chloride

  • CAS Number: 54237-09-1

  • Molecular Formula: C₅H₄ClNOS[1]

  • Molecular Weight: 161.61 g/mol [1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight161.61 g/mol --INVALID-LINK--
XLogP32.2--INVALID-LINK--
Monoisotopic Mass160.9702126 Da--INVALID-LINK--

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).

Reaction Workflow

Synthesis precursor 4-Methyl-1,3-thiazole-5-carboxylic acid product This compound precursor->product Reflux reagent Thionyl Chloride (SOCl₂) reagent->product byproducts SO₂ + HCl product->byproducts

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established chemical literature for the conversion of carboxylic acids to acyl chlorides.[2]

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction solvent (e.g., toluene, dichloromethane)

  • Rotary evaporator

  • Standard reflux apparatus with a condenser and drying tube

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 5-10 equivalents). A co-solvent such as toluene may be used.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often used in the next step without further purification.[2] If necessary, purification can be achieved by vacuum distillation.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbon.

  • IR Spectroscopy: A strong absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Chemical Behavior

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. This reactivity is central to its utility as a synthetic intermediate.

Reaction Mechanism: Nucleophilic Acyl Substitution

Nucleophilic_Acyl_Substitution R-COCl This compound Intermediate Tetrahedral Intermediate R-COCl->Intermediate + Nu⁻ Nu Nucleophile (e.g., R'-OH, R'-NH₂) Nu->Intermediate Product Ester or Amide Intermediate->Product - Cl⁻ Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution.

Common reactions include:

  • Esterification: Reaction with alcohols to form esters.

  • Amidation: Reaction with primary or secondary amines to form amides.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst.

  • Reduction: Reduction to the corresponding aldehyde, 4-methyl-5-formylthiazole, is a key transformation.[2][4]

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil .[2][4]

Synthesis of Cefditoren Pivoxil Intermediate

This compound is reduced to 4-methyl-5-formylthiazole. This aldehyde then undergoes a Wittig reaction with a cephalosporin precursor to introduce the thiazole-containing side chain, a critical pharmacophore for the drug's antibacterial activity.[5]

Cefditoren_Synthesis start This compound intermediate 4-Methyl-5-formylthiazole start->intermediate Rosenmund Reduction reduction Reduction (e.g., Pd/BaSO₄, H₂) reduction->intermediate cefditoren Cefditoren Pivoxil intermediate->cefditoren wittig Wittig Reaction wittig->cefditoren cephpem_core Cephalosporin Precursor cephpem_core->cefditoren

References

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 4-Methyl-1,3-thiazole-5-carbonyl chloride. This compound serves as a key intermediate in the synthesis of various pharmaceutical and chemical entities.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a reactive acyl chloride functional group. Its chemical structure and key identifiers are crucial for its application in organic synthesis.

Data Presentation: Physical and Chemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₄ClNOS[1][2]
Molecular Weight 161.61 g/mol [1]
Monoisotopic Mass 160.97021 Da[1][2]
CAS Number 54237-09-1[1]
SMILES CC1=C(SC=N1)C(=O)Cl[1][2]
InChI InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3[1][2]
Predicted XlogP 2.2[1][2]
GHS Hazard Causes severe skin burns and eye damage.[1]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 4-Methylthiazole-5-carboxylic acid [3]

This protocol details the preparation of the title compound for its subsequent use in the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[3]

  • Reactants:

    • 4-Methylthiazole-5-carboxylic acid (1.5 g)

    • Thionyl chloride (SOCl₂) (10 mL)

  • Procedure:

    • Add 1.5 g of 4-Methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride in a suitable reaction flask.

    • Heat the mixture to reflux and maintain for 2 hours.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting product, this compound, is obtained as a residue and can be used directly in the next synthetic step without requiring further purification.[3]

Mandatory Visualization: Synthesis Workflow

G reactant 4-Methylthiazole-5-carboxylic acid conditions Reflux, 2 hours reactant->conditions reagent Thionyl Chloride (SOCl₂) reagent->conditions product This compound conditions->product Reaction byproducts SO₂ + HCl (gaseous byproducts) conditions->byproducts

Caption: Synthesis of this compound from its carboxylic acid precursor.

Reactivity and Applications

As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it a versatile building block for introducing the 4-methyl-1,3-thiazole-5-carbonyl moiety into larger molecules.

  • Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to its use in the synthesis of derivatives for drug discovery and materials science.[4]

  • Reduction: The acyl chloride can be reduced to an aldehyde, as demonstrated in the synthesis of 4-methyl-5-formylthiazole via Rosenmund reduction (hydrogenation over a poisoned palladium catalyst).[3] This specific transformation highlights its utility in creating key pharmaceutical intermediates.[3]

Mandatory Visualization: Reaction Pathway

G cluster_nucleophiles Nucleophilic Acyl Substitution cluster_reduction Reduction start This compound amine Amine (R-NH₂) start->amine Reacts with alcohol Alcohol (R-OH) start->alcohol Reacts with reductant H₂ / Pd/BaSO₄ (Rosenmund Reduction) start->reductant Reacts with amide Amide Derivative amine->amide ester Ester Derivative alcohol->ester aldehyde 4-Methyl-5-formylthiazole reductant->aldehyde

Caption: Key reaction pathways of this compound.

Safety and Handling

Consistent with its classification as an acyl chloride, this compound requires careful handling.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[1]

  • Reactivity: It reacts with water and other protic solvents, often vigorously, to release hydrochloric acid. Therefore, all handling should be performed under anhydrous conditions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when working with this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Methyl-1,3-thiazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety protocols, chemical reactivity, and emergency procedures for 4-Methyl-1,3-thiazole-5-carbonyl chloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to deliver field-proven insights grounded in chemical principles, ensuring a self-validating system of laboratory safety.

Section 1: Core Hazard Profile and Chemical Identity

This compound is a reactive acyl chloride derivative. While specific toxicological data for this exact compound is not extensively published, its hazard profile is dominated by the highly reactive carbonyl chloride functional group. Based on data from structurally analogous compounds, its classification under the Globally Harmonized System (GHS) can be confidently inferred.

The primary danger of this compound is its violent and exothermic reaction with nucleophiles, particularly water. This reactivity is the root cause of its severe corrosive properties. Upon contact with moisture in the air or on biological tissues, it rapidly hydrolyzes to form 4-methyl-1,3-thiazole-5-carboxylic acid and hydrochloric acid (HCl), the latter of which is responsible for the severe burns and irritation observed.

Hazard Classification Category GHS Statement Basis of Classification
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damageInferred from analogous acyl chlorides which are known to be highly corrosive.[1][2][3]
Serious Eye Damage1H318: Causes serious eye damageThe rapid generation of HCl on the moist surface of the eye leads to immediate and severe damage, potentially causing blindness.[1][4]
Corrosive to Metals1H290: May be corrosive to metalsHydrolysis in ambient moisture produces HCl, which is corrosive to many metals.[1][3]
Acute Inhalation Toxicity-Corrosive to the respiratory tractInhalation of dust or mists will cause severe irritation and chemical burns to the respiratory tract due to hydrolysis.[4]

Section 2: The Chemistry of Reactivity: A Causality-Driven Perspective

Understanding the chemical behavior of this compound is fundamental to its safe handling. The carbon atom of the carbonyl chloride group is highly electrophilic, making it an immediate target for nucleophiles.

G cluster_0 Hydrolysis Reaction reac1 This compound plus1 + reac1->plus1 reac2 H₂O (Water/Moisture) plus1->reac2 arrow reac2->arrow prod1 4-Methyl-1,3-thiazole-5-carboxylic acid arrow->prod1 note Rapid, Exothermic Reaction (Source of Corrosive Hazard) arrow->note plus2 + prod1->plus2 prod2 HCl (Hydrochloric Acid) plus2->prod2

Caption: The hydrolysis of this compound.

This reaction has several practical implications for laboratory work:

  • Fuming in Air: The compound will appear to "fume" as it reacts with atmospheric humidity, releasing microscopic droplets of hydrochloric acid.

  • Tissue Damage: Contact with skin, eyes, or the respiratory tract provides the water for an immediate hydrolysis reaction, causing severe chemical burns.[1][2][3]

  • Incompatibilities: It will react violently with water, alcohols, amines, and strong bases. It should be stored and handled away from these substances.[4]

Section 3: Proactive Hazard Mitigation and Handling Protocols

A self-validating safety protocol relies on multiple layers of protection, from engineering controls to meticulous personal practices.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be performed within a certified chemical fume hood to contain vapors and protect the user from inhalation exposure.[4] The workspace must be equipped with an immediately accessible safety shower and eyewash station.[1][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Standard laboratory attire is insufficient. A comprehensive PPE strategy is mandatory.

Equipment Specification Rationale
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][5]
Eye Protection Chemical safety goggles and a full-face shield.Goggles protect against splashes; the face shield provides a secondary layer of protection for the entire face. This is critical due to the severe eye damage potential.[1][2][5]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills. An impervious apron may be advisable for larger quantities.[1][5]
Respiratory Protection Not typically required if used in a fume hood.For spill cleanup or in case of ventilation failure, a respirator with an appropriate acid gas cartridge (e.g., Type ABEK) is necessary.[4]
Handling and Storage Workflow
  • Preparation: Before opening the container, ensure the fume hood is operational, all required PPE is donned, and emergency equipment is accessible.

  • Dispensing: Use a closed system or conduct transfers carefully to minimize the generation of dust or aerosols.[5] Avoid contact with moisture.[3]

  • Storage: The container must be kept tightly closed and stored in a cool, dry, well-ventilated area.[3][6] It should be segregated from incompatible materials such as oxidizing agents, bases, and water.[4][6] Storage in a desiccator may be appropriate.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[2][5][6]

Section 4: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure. The following protocols are designed to be a self-validating system for emergency response.

Caption: Workflow for responding to an accidental exposure.

Detailed First-Aid Measures
Exposure Route Immediate Action
Skin Contact Immediately begin flushing the affected area with large amounts of water for at least 15 minutes.[1] Remove all contaminated clothing while continuing to flush.[2][5] Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do so.[5] Immediate consultation with an ophthalmologist is critical.[1]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention. Be aware that symptoms like pulmonary edema may be delayed.[3]
Ingestion Do NOT induce vomiting.[1][2][5] If the person is conscious, rinse their mouth with water.[2][5] Seek immediate medical attention.[1][5]
Spill Management Protocol
  • Evacuate all non-essential personnel from the area.

  • Ensure you are wearing full PPE, including respiratory protection if necessary.

  • Contain the spill using a dry, inert absorbent material such as sand, vermiculite, or earth.[3] Do NOT use water or combustible materials.

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7]

  • Ventilate the area and decontaminate the spill site thoroughly.

Section 5: Firefighting and Disposal Considerations

  • Firefighting: In case of a fire, use dry chemical powder, carbon dioxide (CO2), or foam.[1][3] Do not use a direct water jet, as it will react violently with the compound and spread contamination.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products, which may include hydrogen chloride, nitrogen oxides, and sulfur oxides.[7][9]

  • Disposal: This material must be disposed of as hazardous waste.[3] It should be collected in a suitable, sealed container and handled by a licensed professional waste disposal service.[1][3] Local, state, and federal regulations must be strictly followed.

References

An In-depth Technical Guide on the Handling and Storage of 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical and safety information for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-thiazole-5-carbonyl chloride. This highly reactive acyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making a thorough understanding of its properties and safe handling protocols paramount.[1][][3] This document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory practice.

Compound Profile and Significance

This compound, with the molecular formula C₅H₄ClNOS, is a heterocyclic compound featuring a thiazole ring.[4] The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its diverse biological activities.[5][6] The acyl chloride functional group makes this compound a highly reactive and versatile precursor for nucleophilic acyl substitution reactions, enabling the synthesis of amides, esters, and other derivatives.[7] Its application as an intermediate is notable in the synthesis of third-generation cephalosporin antibiotics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 161.61 g/mol [4]
CAS Number 54237-09-1[4]
Appearance Data not consistently available; likely a solid or liquid-
Boiling Point Data not available-
Melting Point Data not available-

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its classification as a corrosive substance.[4][8] It can cause severe skin burns and serious eye damage.[4][8][9] Like other acyl chlorides, it is highly reactive towards moisture and nucleophiles.

Reactivity Hazards

The acyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[10][11] This reaction is exothermic and can lead to a pressure build-up in sealed containers. It will also react vigorously with alcohols, amines, and strong bases.[10]

Health Hazards
  • Skin and Eye Contact: Causes severe burns and serious, potentially irreversible, eye damage.[4][8] Immediate and thorough rinsing is crucial in case of contact.

  • Inhalation: Inhalation of vapors or aerosols can cause severe irritation and corrosive damage to the respiratory tract.

  • Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach.[8] Do NOT induce vomiting.[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[10]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8][12]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8][10][12]

  • Gloves: Wear compatible, chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[8][10]

  • Protective Clothing: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH/MSHA-approved respirator should be used.[8][12]

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its use in a reaction.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Reagents and Equipment prep_hood->prep_materials handle_receive Receive and Inspect Container prep_materials->handle_receive handle_transport Transport to Fume Hood handle_receive->handle_transport handle_open Carefully Open Container Under Inert Atmosphere handle_transport->handle_open handle_dispense Dispense Required Amount handle_open->handle_dispense handle_close Securely Close Container handle_dispense->handle_close react_add Slowly Add to Reaction Mixture handle_close->react_add react_monitor Monitor Reaction Progress react_add->react_monitor react_quench Quench Reaction Appropriately react_monitor->react_quench clean_decontaminate Decontaminate Glassware and Surfaces react_quench->clean_decontaminate clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the fume hood is operational and the sash is at the appropriate height.

    • Assemble all required glassware, reagents, and quenching solutions before opening the this compound container.

  • Dispensing:

    • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[13]

    • Use a syringe or cannula for liquid transfers. For solids, use a non-sparking spatula.

    • Slowly add the acyl chloride to the reaction vessel to control the exothermic reaction.

  • Post-Handling:

    • Tightly reseal the container, potentially wrapping the cap with paraffin film for extra protection against moisture.

    • Clean any spills immediately with an inert absorbent material like sand or vermiculite.[12] Do not use water.[11]

    • Decontaminate glassware by slowly adding a suitable quenching agent (e.g., isopropanol) before washing.

Storage Requirements

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

Table 2: Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[10]Minimizes degradation and vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[13]Prevents hydrolysis from atmospheric moisture.
Container Keep in a tightly closed container.[8][10][12]Prevents moisture ingress and vapor escape.
Incompatibilities Store away from water, alcohols, strong bases, and metals.[8][10][11]Prevents violent reactions and corrosion.
Location Store in a well-ventilated, designated area for corrosive chemicals.[10]Ensures proper segregation and ventilation in case of a leak.

For long-term storage, it is advisable to aliquot the compound into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.[13]

Emergency Procedures

Spills
  • Evacuate the area and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[12]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Do not use water to clean up the spill.[11]

First Aid
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9] Seek immediate medical attention.[8]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its hazardous properties. A comprehensive understanding of its reactivity, coupled with strict adherence to the handling and storage protocols outlined in this guide, is essential for ensuring the safety of laboratory personnel and the integrity of experimental work. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established emergency procedures, researchers can confidently and safely harness the synthetic potential of this important chemical.

References

4-Methyl-1,3-thiazole-5-carbonyl chloride: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic acyl chloride of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. As a reactive intermediate, a thorough understanding of its stability and reactivity is crucial for its effective handling, storage, and utilization in synthetic chemistry. This guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, general reactivity profile, and detailed experimental protocols for stability assessment. While specific quantitative kinetic and thermodynamic data for this particular molecule are not extensively available in the public domain, this guide extrapolates from the well-established chemistry of acyl chlorides and heterocyclic compounds to provide a robust framework for its application in research and development.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of pharmaceuticals and biologically active compounds. The introduction of a carbonyl chloride group at the 5-position of 4-methyl-1,3-thiazole creates a highly reactive electrophilic center, making it a versatile building block for the synthesis of a wide array of derivatives, including amides, esters, and ketones. The reactivity of the acyl chloride is paramount to its synthetic utility; however, this reactivity also presents challenges in terms of stability and handling. This document aims to provide a detailed technical resource on the chemical properties of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₄ClNOSPubChem
Molecular Weight 161.61 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 54237-09-1PubChem
Appearance Not specified (typically a liquid or low-melting solid)Inferred
Boiling Point Not available
Melting Point Not available
Solubility Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF, acetonitrile).General chemical principles

Stability

Acyl chlorides, in general, are known for their limited stability, primarily due to their high susceptibility to hydrolysis. The stability of this compound is expected to be influenced by several factors:

  • Moisture: The primary route of degradation for acyl chlorides is hydrolysis. Exposure to atmospheric moisture or protic solvents will lead to the formation of the corresponding carboxylic acid, 4-methyl-1,3-thiazole-5-carboxylic acid, and hydrochloric acid. Therefore, it is imperative to store and handle this compound under strictly anhydrous conditions.

  • Temperature: Elevated temperatures can accelerate decomposition. It is advisable to store the compound at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.

  • pH: The presence of bases will catalyze the hydrolysis and other nucleophilic substitution reactions. Acidic conditions may slow down hydrolysis to some extent, but the compound is inherently unstable in aqueous environments regardless of pH.

Due to the lack of specific stability data in the literature, it is recommended that researchers perform their own stability assessments under their specific experimental conditions.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This high reactivity makes it an excellent acylating agent.

General Reactivity Profile

The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the chlorine and the oxygen atoms. The adjacent thiazole ring, being an electron-rich aromatic system, may have a modest electronic influence on the carbonyl group. The general mechanism for its reactions with nucleophiles is a nucleophilic addition-elimination process.

G reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Addition products Acylated Product + HCl intermediate->products Elimination

Reactions with Nucleophiles

4.2.1. Hydrolysis (Reaction with Water)

As previously mentioned, this compound reacts readily with water to form 4-methyl-1,3-thiazole-5-carboxylic acid and hydrochloric acid. This reaction is typically vigorous and exothermic.

4.2.2. Alcoholysis (Reaction with Alcohols)

The reaction with alcohols yields the corresponding esters. This is a common method for synthesizing ester derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

4.2.3. Aminolysis (Reaction with Amines)

Primary and secondary amines react rapidly with this compound to form the corresponding amides. This is a highly efficient method for creating amide linkages. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second as a base to neutralize the generated HCl.

4.2.4. Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

Table 2: Summary of Key Reactions

NucleophileProductGeneral Conditions
Water (H₂O)4-Methyl-1,3-thiazole-5-carboxylic acidSpontaneous, often vigorous
Alcohol (R-OH)4-Methyl-1,3-thiazole-5-carboxylate esterAnhydrous conditions, often with a base (e.g., pyridine)
Amine (R₂NH)4-Methyl-1,3-thiazole-5-carboxamideAnhydrous conditions, often with excess amine or a non-nucleophilic base
Aromatic Compound (Ar-H)5-Aroyl-4-methyl-1,3-thiazoleAnhydrous conditions, Lewis acid catalyst (e.g., AlCl₃)

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 4-methyl-1,3-thiazole-5-carboxylic acid. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

G start 4-Methyl-1,3-thiazole- 5-carboxylic acid product 4-Methyl-1,3-thiazole- 5-carbonyl chloride start->product Reaction reagent Thionyl Chloride (SOCl₂) (cat. DMF) byproducts SO₂ (g) + HCl (g) product->byproducts Byproducts

Experimental Protocols

The following are generalized protocols that can be adapted to study the stability and reactivity of this compound.

Protocol for Stability Assessment by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the acyl chloride in a given solvent system.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., CDCl₃, acetonitrile-d₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Protic reagent for stability testing (e.g., D₂O, CD₃OD)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the anhydrous deuterated solvent.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a precise amount of the protic reagent to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Integrate a characteristic peak of this compound relative to the internal standard at each time point.

  • Plot the concentration of the acyl chloride versus time to determine the rate of decomposition.

Protocol for Reactivity Assessment with an Amine by HPLC

This protocol allows for the monitoring of the formation of the amide product over time.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Quenching solution (e.g., a highly reactive amine to consume any remaining acyl chloride)

Procedure:

  • Prepare a solution of the amine in the anhydrous solvent in a thermostatted reaction vessel.

  • Prepare a stock solution of this compound in the same solvent.

  • Initiate the reaction by adding a known amount of the acyl chloride stock solution to the amine solution.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

  • Analyze the quenched samples by HPLC to determine the concentration of the amide product.

  • Plot the concentration of the product versus time to determine the reaction rate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (Acyl Chloride, Nucleophile) initiate Initiate Reaction prep_reagents->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC/NMR quench->analyze data_analysis Plot Concentration vs. Time analyze->data_analysis determine_rate Determine Rate Constant data_analysis->determine_rate

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

  • Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. Its utility is derived from the electrophilicity of the carbonyl carbon, which allows for the efficient formation of a variety of functional groups. A comprehensive understanding of its inherent instability, particularly its sensitivity to moisture, is critical for its successful application. The general principles of acyl chloride reactivity and the experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors. It is strongly recommended that specific stability and reactivity studies be conducted under the conditions relevant to the intended application.

Commercial Availability and Synthetic Protocol of 4-Methyl-1,3-thiazole-5-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-1,3-thiazole-5-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a thiazole ring and a reactive acyl chloride, makes it a valuable building block for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis from the corresponding carboxylic acid, and insights into its potential applications, particularly in the development of novel anti-cancer agents.

Commercial Availability

While direct commercial availability of this compound can be limited due to its reactive nature, it is offered by specialized chemical suppliers. However, its precursor, 4-Methyl-1,3-thiazole-5-carboxylic acid, is readily available from numerous commercial sources, making the synthesis of the target compound a routine procedure in a standard laboratory setting.

Table 1: Commercial Availability of this compound and its Precursor

CompoundSupplierCAS NumberNotes
This compoundBiosynth54237-09-1Availability may vary; inquiry recommended.
4-Methyl-1,3-thiazole-5-carboxylic acidSigma-Aldrich20485-41-0Readily available in various quantities.
4-Methyl-1,3-thiazole-5-carboxylic acidApollo Scientific20485-41-0Available in various quantities.

Experimental Protocol: Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the treatment of 4-Methyl-1,3-thiazole-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds efficiently to yield the desired acyl chloride.

Detailed Methodology:

A peer-reviewed study outlines a reliable protocol for this conversion[1]. The following is a representative experimental procedure:

  • Reaction Setup: To 1.5 grams of 4-Methyl-1,3-thiazole-5-carboxylic acid in a round-bottom flask, add 10 mL of thionyl chloride.

  • Reaction Conditions: The mixture is refluxed for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • Product: The resulting this compound is typically used in the next synthetic step without the need for further purification[1].

This protocol provides a high-yielding and clean conversion to the desired acid chloride, which can then be used immediately in subsequent reactions.

Application in Drug Discovery: Anti-Cancer Research

Derivatives of 4-methylthiazole-5-carboxylic acid have shown promise as potential anti-cancer agents. Research has demonstrated that compounds derived from this scaffold can act as inhibitors of Mucin 1 (MUC1), an oncoprotein that is overexpressed in a variety of adenocarcinomas, including breast cancer.

The proposed mechanism involves the interaction of these thiazole derivatives with the MUC1 protein, potentially disrupting its signaling pathways that are crucial for cancer cell growth and survival.

Visualizations

To further elucidate the synthesis and potential biological context of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_product Product Carboxylic_Acid 4-Methyl-1,3-thiazole- 5-carboxylic acid Carbonyl_Chloride 4-Methyl-1,3-thiazole- 5-carbonyl chloride Carboxylic_Acid->Carbonyl_Chloride Reflux, 2h Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Carbonyl_Chloride

Caption: Synthesis of this compound.

MUC1_Inhibition_Pathway Thiazole_Derivative 4-Methylthiazole-5-carboxamide Derivative MUC1 MUC1 Oncoprotein Thiazole_Derivative->MUC1 Inhibition Signaling_Pathway Pro-survival Signaling (e.g., MAPK, PI3K/Akt) MUC1->Signaling_Pathway Activates Cancer_Cell_Growth Cancer Cell Growth and Proliferation Signaling_Pathway->Cancer_Cell_Growth Promotes

References

The Cornerstone of Gout Therapy: An In-depth Technical Guide to the Key Intermediates in Febuxostat Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase, stands as a cornerstone in the management of hyperuricemia and gout.[1] Its intricate molecular architecture necessitates a multi-step synthetic approach, the efficiency of which hinges on the strategic preparation of key chemical intermediates. This guide provides a detailed exploration of the core intermediates in Febuxostat synthesis, elucidating the underlying chemical principles, offering field-proven insights into experimental choices, and presenting detailed protocols for their preparation.

The Strategic Importance of Key Intermediates

The synthesis of Febuxostat is a testament to the elegance of modern medicinal chemistry. The overall synthetic strategy involves the construction of a substituted phenyl-thiazole backbone. The selection of specific intermediates is driven by factors such as atom economy, yield, purity, scalability, and the avoidance of hazardous reagents. Two major synthetic routes have emerged, each characterized by a unique set of key intermediates. This guide will focus on the most prevalent and industrially significant intermediates.

Core Intermediate 1: 4-Hydroxy-3-nitrobenzaldehyde

The Foundation of the Phenyl Ring

The journey to Febuxostat often begins with the modification of a simple aromatic precursor. 4-Hydroxy-3-nitrobenzaldehyde serves as a crucial starting material, providing the foundational phenyl ring with the necessary functional groups for subsequent transformations. The nitro and aldehyde groups are strategically positioned to direct further reactions and are ultimately converted to the cyano and isobutoxy moieties present in the final Febuxostat molecule.

Synthesis of 4-Hydroxy-3-nitrobenzaldehyde

A common method for the synthesis of this intermediate involves the nitration of p-hydroxybenzaldehyde.[2] The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize the formation of byproducts.

A greener approach utilizes nitrogen dioxide with a HZSM-5 molecular sieve catalyst, avoiding the use of environmentally challenging acetic and nitric acid mixtures.[3] The catalyst's shape-selective properties favor the desired ortho-nitration.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde

  • To a solution of p-hydroxybenzaldehyde (12.2 g) in 120 ml of dichloromethane, add 1.5 g of HZSM-5 molecular sieve catalyst and stir thoroughly.[3]

  • Cool the mixture to below 5°C and slowly add 3.8 ml of liquid nitrogen dioxide.[3]

  • After the addition is complete, allow the reaction to warm to 25°C and continue stirring for 6 hours.[3]

  • Upon completion, filter the mixture to separate the HZSM-5 catalyst.[3]

  • Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water.[3]

  • Remove the solvent via vacuum distillation to yield a yellow solid.[3]

ParameterValueReference
Yield61.9%[3]
Melting Point140-141 °C[3]
PurityHigh (based on spectroscopic data)[3]

Core Intermediate 2: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Constructing the Thiazole Core

This intermediate represents the successful coupling of the phenyl and thiazole rings, a critical step in the Febuxostat synthesis. It is typically synthesized through the Hantzsch thiazole synthesis, a classic condensation reaction.

Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

The synthesis involves the reaction of 4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate.[4] The thioamide itself can be prepared from 4-hydroxybenzonitrile. This cyclization reaction forms the stable five-membered thiazole ring.

Core Intermediate 3: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

The Pivotal Formylation Step

This intermediate is arguably the most critical precursor in many Febuxostat synthesis routes.[5] Its formation introduces the formyl group ortho to the hydroxyl group on the phenyl ring. This aldehyde functionality is a key handle for the subsequent introduction of the cyano group.

Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

The formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is commonly achieved through the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often polyphosphoric acid (PPA).[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis via the Duff Reaction

  • To a clean, dry reactor, add 120 kg of polyphosphoric acid and heat to 40-50°C with stirring.[6][7]

  • Sequentially add 20 kg (76.0 mol) of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate and 11 kg (76.3 mol) of hexamethylenetetramine (HMTA).[6][7]

  • Heat the reaction mixture to 93°C and maintain for 3 hours.[6][7]

  • After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.[6]

  • The organic phase is dried and concentrated. Crystallization from water yields the product as a light yellow solid.[6]

ParameterValueReference
Yield81.3%[6]
Purity99.4%[6]
Dicarboxylic acid impurity0.008%[6]

An alternative approach to formylation involves the use of n-butyllithium and N,N-dimethylformamide (DMF), which can circumvent the use of the highly viscous polyphosphoric acid and the allergenic urotropine.[8]

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route to Febuxostat, highlighting the key intermediates discussed.

Febuxostat_Synthesis cluster_route1 Nitration Route cluster_route2 Formylation Route p_hydroxybenzaldehyde p-Hydroxybenzaldehyde nitro_intermediate 4-Hydroxy-3-nitrobenzaldehyde p_hydroxybenzaldehyde->nitro_intermediate Nitration thiazole_intermediate Ethyl 2-(4-hydroxy-3-nitrophenyl) -4-methylthiazole-5-carboxylate nitro_intermediate->thiazole_intermediate Thiazole Formation amino_intermediate Ethyl 2-(3-amino-4-hydroxyphenyl) -4-methylthiazole-5-carboxylate thiazole_intermediate->amino_intermediate Reduction Febuxostat Febuxostat amino_intermediate->Febuxostat Further Steps formyl_intermediate Ethyl 2-(3-formyl-4-hydroxyphenyl) -4-methylthiazole-5-carboxylate isobutoxy_intermediate Ethyl 2-(3-formyl-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate formyl_intermediate->isobutoxy_intermediate Alkylation cyano_intermediate Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate isobutoxy_intermediate->cyano_intermediate Cyanation cyano_intermediate->Febuxostat Hydrolysis start_thiazole Ethyl 2-(4-hydroxyphenyl) -4-methylthiazole-5-carboxylate start_thiazole->formyl_intermediate Duff Reaction

Caption: Key synthetic routes to Febuxostat highlighting major intermediates.

From Intermediate to Active Pharmaceutical Ingredient (API)

The conversion of the key formyl intermediate to Febuxostat involves several crucial steps:

  • Alkylation: The hydroxyl group is alkylated with isobutyl bromide to introduce the isobutoxy side chain.[4]

  • Cyanation: The formyl group is converted to a cyano group, often through a reaction with hydroxylamine hydrochloride followed by dehydration.[4]

  • Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid, yielding Febuxostat.[4]

Conclusion

The synthesis of Febuxostat is a well-refined process where the strategic selection and efficient preparation of key intermediates are paramount. Understanding the chemistry behind the formation of intermediates like 4-hydroxy-3-nitrobenzaldehyde and ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate provides researchers and drug development professionals with the knowledge to optimize existing synthetic routes and develop novel, more efficient methodologies. The continuous pursuit of improved synthetic strategies for these crucial building blocks will undoubtedly contribute to the more accessible and affordable production of this vital medication for patients suffering from hyperuricemia and gout.

References

The Alchemist's Guide to a Privileged Scaffold: A Technical Primer on Thiazole-Based Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Legacy of the Thiazole Ring

In the intricate tapestry of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold"—a core structural motif consistently found in a remarkable array of biologically active compounds and functional materials.[1][2] From its presence in the essential vitamin thiamine (B1) to its role in blockbuster pharmaceuticals, the thiazole nucleus is a testament to nature's elegant design and a fertile ground for synthetic innovation.[3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis and application of thiazole-based building blocks. We will move beyond mere procedural descriptions to explore the underlying principles that govern the reactivity and strategic deployment of these versatile synthons.

I. The Thiazole Core: An Electronic and Reactivity Profile

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[5] This arrangement imparts a unique electronic character that is central to its synthetic utility. The sulfur atom acts as an electron-donating group, while the C=N bond is electron-withdrawing.[6] This push-pull electronic nature results in a nuanced reactivity profile:

  • C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to deprotonation by strong bases and subsequent functionalization.[6]

  • C4 and C5 Positions: These positions are more electron-rich and are thus more susceptible to electrophilic attack. The precise site of substitution is influenced by the nature of the substituents already present on the ring.[6]

This inherent reactivity allows for the regioselective functionalization of the thiazole ring, a critical aspect in the construction of complex molecular architectures.

II. Foundational Synthetic Strategies: Building the Thiazole Ring

The construction of the thiazole ring itself is a well-trodden path in organic synthesis, with several named reactions standing as pillars of this chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the final thiazole product.

A. The Hantzsch Thiazole Synthesis: A Workhorse Reaction

First described in 1887, the Hantzsch synthesis remains one of the most robust and widely utilized methods for the preparation of thiazoles.[2] The reaction involves the condensation of an α-haloketone with a thioamide.[2]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

The versatility of the Hantzsch synthesis lies in the ready availability of a wide range of α-haloketones and thioamides, allowing for the introduction of diverse substituents at the C2, C4, and C5 positions of the thiazole ring.

This protocol provides a classic example of the Hantzsch synthesis for preparing a 2-aminothiazole, a common building block in medicinal chemistry.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add 5 mL of methanol and a stir bar to the vial.[1]

  • Heat the mixture on a hot plate with stirring.

  • After the reaction is complete (typically monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and stir.

  • Collect the resulting precipitate by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Safety Precautions: 2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

B. The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a complementary route to the Hantzsch method, specifically for the preparation of 5-aminothiazoles.[7] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[7]

Caption: The Cook-Heilbron Thiazole Synthesis Mechanism.

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the α-aminonitrile in a suitable solvent.

  • Add carbon disulfide to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • The product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent and subsequent purification.

Safety Precautions: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

III. Key Thiazole-Based Building Blocks and Their Synthesis

The strategic value of thiazoles in organic synthesis is realized through the availability of a diverse array of functionalized building blocks.

A. 2-Aminothiazoles

As highlighted in the Hantzsch protocol, 2-aminothiazoles are readily accessible and serve as versatile intermediates. The amino group can be further functionalized through acylation, alkylation, or diazotization, providing a handle for the introduction of various substituents.[8]

B. 2,4-Disubstituted Thiazoles

The Hantzsch synthesis is also the primary method for accessing 2,4-disubstituted thiazoles by varying the α-haloketone and thioamide starting materials.[6] This allows for the independent introduction of a wide range of functional groups at these two positions.

C. 4-Carboxythiazoles

4-Carboxythiazoles are valuable building blocks, with the carboxylic acid group providing a reactive handle for amide bond formation or other transformations. A common route to these compounds involves the Hantzsch synthesis using an α-halo-β-ketoester, followed by hydrolysis of the resulting ester.[8][9]

Part 1: Synthesis of Ethyl 2-Amino-4-thiazolecarboxylate

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

Procedure:

  • A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70 °C for 1 hour.[8]

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.[8]

  • The resulting precipitate is collected by filtration and dried to yield ethyl 2-amino-4-thiazolecarboxylate.[8]

Part 2: Hydrolysis to 2-Amino-4-thiazolecarboxylic Acid

Materials:

  • Ethyl 2-amino-4-thiazolecarboxylate

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Hydrochloric acid

Procedure:

  • The ethyl 2-amino-4-thiazolecarboxylate is suspended in an aqueous sodium hydroxide solution.

  • The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • After cooling, the solution is acidified with hydrochloric acid to a pH of approximately 3, which precipitates the carboxylic acid.[9]

  • The solid product is collected by filtration, washed with water, and dried.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of the key synthetic methods.

Synthetic Route Primary Product Starting Materials Key Advantages Limitations Typical Yields
Hantzsch Synthesis 2,4- and 2,4,5-Substituted Thiazolesα-Haloketones, Thioamides/ThioureaHigh yields, wide substrate scope, operational simplicity.[6]Can have long reaction times under conventional heating.[6]80-99%[10]
Cook-Heilbron Synthesis 5-Aminothiazolesα-Aminonitriles, Carbon Disulfide/DithioacidsMild reaction conditions, direct access to 5-amino substitution.[7]Limited to 5-amino derivatives."Significant"[7]
Gabriel Synthesis 2,5-Disubstituted Thiazolesα-Acylaminoketones, Phosphorus PentasulfideAccess to 2,5-disubstitution pattern.Harsh reagents (P₄S₁₀), high temperatures.[6]Varies

V. Modern Frontiers in Thiazole Synthesis

While the classical methods remain highly relevant, modern organic synthesis has brought new tools to bear on the construction and functionalization of the thiazole ring.

A. C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocycles, including thiazoles.[11] Palladium-catalyzed C-H arylation, for instance, allows for the direct introduction of aryl groups at the C2 or C5 positions, bypassing the need for pre-functionalized starting materials.[12][13] This atom-economical approach is of significant interest in drug discovery for the rapid generation of analog libraries.

B. Flow Chemistry

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation.[6][14] The synthesis of thiazoles in flow reactors has been demonstrated, allowing for rapid reaction optimization and scale-up.[6][14]

VI. Spectroscopic Characterization of Thiazole Building Blocks

The unambiguous identification of synthesized thiazole derivatives is paramount. The following table summarizes key spectroscopic features for common thiazole building blocks.

Technique Characteristic Features
¹H NMR The protons on the thiazole ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic nature of the substituents. For 2-aminothiazole, the ring protons appear around δ 6.5-7.0 ppm.[15][16]
¹³C NMR The carbon atoms of the thiazole ring typically appear in the range of δ 110-170 ppm. The C2 carbon is generally the most downfield.[16]
IR Spectroscopy Characteristic peaks include C=N stretching (around 1620-1500 cm⁻¹), C-S stretching, and ring vibrations.[17][18]
Mass Spectrometry Thiazoles generally show a prominent molecular ion peak. Fragmentation patterns often involve cleavage of the ring and loss of small molecules like HCN or acetylene.[19][20]

VII. Safety and Handling Considerations

The synthesis of thiazoles often involves the use of hazardous reagents that require careful handling.

  • α-Haloketones: Many α-haloketones are lachrymators and irritants. They should always be handled in a well-ventilated fume hood with appropriate PPE.

  • Thioamides and Thiourea: These compounds can be toxic and should be handled with care.

  • Carbon Disulfide: This reagent is highly flammable, volatile, and toxic. Strict adherence to safety protocols is essential when using carbon disulfide.

  • Organolithium Reagents: Used in some C-H functionalization reactions, these are pyrophoric and react violently with water. Specialized training and handling techniques are required.[1][8]

  • Azides: Some synthetic routes may involve azide intermediates, which are potentially explosive and require careful handling.[3][7][10][21]

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for any new procedure.

VIII. Conclusion: The Thiazole as a Cornerstone of Modern Synthesis

The thiazole ring, with its rich history and diverse reactivity, continues to be a cornerstone of modern organic synthesis. From the foundational Hantzsch and Cook-Heilbron reactions to the cutting-edge methods of C-H functionalization and flow chemistry, the synthetic chemist's toolkit for accessing and manipulating this privileged scaffold is ever-expanding. As the demand for novel therapeutics and functional materials grows, the humble thiazole is poised to play an even more significant role in shaping the future of molecular innovation.

References

Methodological & Application

Synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Methyl-1,3-thiazole-5-carbonyl chloride in Medicinal Chemistry

This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its structural motif is a key component in various therapeutic agents, including novel treatments for gout and advanced generation antibiotics.[1] The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a privileged scaffold in drug discovery due to its ability to engage in a variety of biological interactions. The acyl chloride functionality at the 5-position provides a reactive handle for the facile introduction of this thiazole moiety into larger, more complex molecules through reactions with nucleophiles such as amines and alcohols. This application note provides a detailed guide for the synthesis of this compound from its corresponding carboxylic acid, focusing on practical laboratory protocols, mechanistic insights, and safety considerations.

Synthetic Strategies: Converting a Carboxylic Acid to a Highly Reactive Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process "activates" the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. For the synthesis of this compound, two primary reagents are ubiquitously employed: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3][4]

Method 1: The Thionyl Chloride Route

Thionyl chloride is a cost-effective and highly efficient reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[5] Subsequent nucleophilic attack by the chloride ion, generated in situ, on the carbonyl carbon leads to the formation of the desired acyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[2][6]

Method 2: The Oxalyl Chloride Route

Oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride.[7] The reaction mechanism is similar in that it involves the formation of a reactive intermediate. In the presence of a catalytic amount of N,N-dimethylformamide (DMF), a Vilsmeier-Haack type intermediate is formed, which then reacts with the carboxylic acid. The reaction with oxalyl chloride also produces gaseous byproducts (CO₂, CO, and HCl), facilitating an easy workup.[7][8] This method is particularly useful for substrates that may be sensitive to the more forcing conditions sometimes required with thionyl chloride.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from established literature procedures.[9][10]

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, xylene, or neat)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, charge a dry round-bottom flask with 4-methyl-1,3-thiazole-5-carboxylic acid.

  • Carefully add an excess of thionyl chloride. The reaction can be run neat or with an anhydrous solvent like toluene or xylene.[11]

  • Equip the flask with a reflux condenser connected to a gas trap or scrubber containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C, while xylene's is higher) for 2-3 hours.[9] The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[9] Care should be taken as thionyl chloride is corrosive.

  • The resulting crude this compound is often used directly in the next synthetic step without further purification.[9] If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol offers a milder alternative for the synthesis.[4][12]

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber

  • Ice bath

Procedure:

  • In a fume hood, dissolve 4-methyl-1,3-thiazole-5-carboxylic acid in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of DMF (1-2 drops) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess (typically 1.1-1.5 equivalents) of oxalyl chloride to the stirred solution via a dropping funnel. Control the rate of addition to manage the evolution of gas.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the gas evolution ceases.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride. The product is typically used immediately in subsequent reactions.

Data Summary

ParameterThionyl Chloride MethodOxalyl Chloride Method
Reagent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Solvent Neat, Toluene, or XyleneDichloromethane (DCM)
Catalyst None requiredN,N-Dimethylformamide (DMF)
Temperature Reflux0 °C to Room Temperature
Reaction Time 2-3 hours1-2 hours
Workup Removal of excess reagent/solvent by distillationRemoval of excess reagent/solvent by evaporation
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Yield Generally highGenerally high

Visualizing the Process

Reaction Mechanism

Thionyl_Chloride_Mechanism Carboxylic_Acid 4-Methyl-1,3-thiazole-5-carboxylic acid Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Acyl_Chloride This compound Intermediate->Acyl_Chloride + Cl⁻ Byproducts SO₂ + HCl

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Setup Dry Glassware Setup (Fume Hood) Reagents Add Carboxylic Acid and Chlorinating Agent Setup->Reagents Heating Heat to Reflux (Thionyl Chloride Method) or Stir at RT (Oxalyl Chloride Method) Reagents->Heating Evaporation Remove Excess Reagent and Solvent under Vacuum Heating->Evaporation Product Crude Acyl Chloride (Use Directly) Evaporation->Product

Caption: General experimental workflow for the synthesis.

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive reagents.[7][13][14] They react violently with water, releasing toxic gases.[14][15] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[16] A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize the acidic gases produced during the reaction. In case of skin contact, the affected area should be washed immediately and thoroughly with water.[15]

Conclusion

The synthesis of this compound from its carboxylic acid is a straightforward yet critical transformation for medicinal chemistry and drug development. Both the thionyl chloride and oxalyl chloride methods provide efficient routes to this valuable intermediate. The choice of reagent will depend on the scale of the reaction, the sensitivity of the substrate, and the available laboratory resources. By following the detailed protocols and adhering to the necessary safety precautions outlined in this application note, researchers can reliably produce this key building block for their synthetic endeavors.

References

Application Note & Synthesis Protocol: 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive and valuable chemical intermediate in the field of medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds, including antibacterial and anti-inflammatory agents.[1] Specifically, this acyl chloride serves as a critical building block for the synthesis of a wide array of derivatives, such as amides, esters, and ketones, through nucleophilic acyl substitution.[2] Its utility is prominently highlighted in the synthesis of key intermediates for next-generation pharmaceuticals, such as 4-methyl-5-formylthiazole, a precursor for the cephalosporin antibiotic Cefditoren Pivoxil.[3][4]

This document provides a comprehensive guide for the synthesis of this compound from its corresponding carboxylic acid. We will delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and underscore the critical safety measures required for handling the reagents involved. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering both the practical steps and the theoretical framework necessary for a successful and safe synthesis.

Chemical Principles & Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The process involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. While several reagents can accomplish this, such as oxalyl chloride or phosphorus pentachloride, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient nature of its byproducts.[5][6][7][8]

The reaction between 4-methyl-1,3-thiazole-5-carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6][8]

The mechanism unfolds in several distinct steps:

  • Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[9][10]

  • Formation of a Key Intermediate: A chloride ion is expelled from the thionyl chloride, leading to the formation of a highly reactive chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group.[5][9][10]

  • Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.[6][9]

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed protonated carbonyl is then deprotonated by the chloride ion, yielding the final acyl chloride product and gaseous hydrogen chloride (HCl).[6][9][11]

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Product Formation CarboxylicAcid 4-Methyl-1,3-thiazole -5-carboxylic Acid Intermediate1 Initial Adduct CarboxylicAcid->Intermediate1 Nucleophilic Attack ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate1 Chlorosulfite Chlorosulfite Intermediate (Activated Complex) Intermediate1->Chlorosulfite Expels Cl⁻ Tetrahedral Tetrahedral Intermediate Chlorosulfite->Tetrahedral Attacked by Cl⁻ AcylChloride 4-Methyl-1,3-thiazole -5-carbonyl chloride Tetrahedral->AcylChloride Collapse & Elimination Gases SO₂ (gas) + HCl (gas) Tetrahedral->Gases

Caption: Mechanism of Acyl Chloride Formation.

Experimental Protocol

This protocol details the synthesis of this compound. It is imperative that all steps are performed in a well-ventilated chemical fume hood due to the hazardous nature of thionyl chloride and the gaseous byproducts.

Materials and Reagents
Reagent / MaterialGradeSupplier RecommendationNotes
4-Methyl-1,3-thiazole-5-carboxylic acid≥98% PurityStandard suppliersEnsure starting material is dry.
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Standard suppliersHandle with extreme care. Freshly opened bottle is preferred.
Round-bottom flask (50 mL)Borosilicate glassStandard suppliersMust be oven-dried to remove all moisture.
Reflux condenserBorosilicate glassStandard suppliersEnsure efficient cooling.
Magnetic stirrer and stir bar-Standard suppliers-
Heating mantle-Standard suppliers-
Gas trap / Scrubber--To neutralize HCl and SO₂ gas (e.g., with NaOH solution).
Rotary evaporator--For removal of excess thionyl chloride.
Schlenk line or Nitrogen/Argon inlet--Optional, for maintaining an inert atmosphere.

Step-by-Step Synthesis Procedure

Workflow start 1. Setup & Reagent Addition reflux 2. Reaction Under Reflux start->reflux Heat to reflux (2 hrs) distill 3. Removal of Excess Reagent reflux->distill Cool to RT product 4. Final Product distill->product Distill under reduced pressure

Caption: High-level synthesis workflow.

  • Preparation of Glassware: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar to ensure they are completely free of moisture. Allow the flask to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reagent Addition: Place the magnetic stir bar in the flask. To the flask, add 4-methyl-1,3-thiazole-5-carboxylic acid (e.g., 1.5 g). In a chemical fume hood, carefully and slowly add an excess of thionyl chloride (e.g., 10 mL). The carboxylic acid may not fully dissolve initially.

    • Expert Insight: Using thionyl chloride as both the reagent and the solvent is a common and efficient practice for this scale. It ensures the reaction goes to completion.

  • Reaction Setup: Equip the flask with a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser to neutralize the evolving HCl and SO₂ gases.

  • Reflux: Begin stirring the mixture. Gently heat the flask using a heating mantle to a steady reflux. The reaction mixture should become a clear solution as the starting material is converted. Continue to reflux for approximately 2 hours.[3]

    • Self-Validation Check: The evolution of gas should be apparent. The reaction is typically complete when the gas evolution subsides and the mixture becomes homogeneous.

  • Removal of Excess Thionyl Chloride: After the 2-hour reflux period, turn off the heat and allow the flask to cool to room temperature. Carefully dismantle the reflux setup. Remove the excess thionyl chloride via distillation under reduced pressure using a rotary evaporator.

    • Expert Insight: Ensure the vacuum pump is protected from corrosive vapors with a cold trap or a base trap. The boiling point of thionyl chloride is 79 °C at atmospheric pressure.

  • Final Product: The remaining residue is the crude this compound. This product is typically a liquid or low-melting solid and is highly moisture-sensitive. It is often used immediately in the subsequent synthetic step without further purification.[3]

Troubleshooting and Field Insights

  • Problem: The reaction does not go to completion (starting material remains).

    • Cause: Presence of moisture in the starting material or glassware, which hydrolyzes the thionyl chloride. Insufficient reflux time.

    • Solution: Ensure all glassware is rigorously dried. Use a fresh, high-purity grade of thionyl chloride. Extend the reflux time if necessary and monitor by a suitable method (e.g., TLC of a quenched aliquot).

  • Problem: Low yield of the final product in the subsequent step.

    • Cause: The acyl chloride product is highly reactive and can be hydrolyzed by atmospheric moisture.

    • Solution: Minimize the product's exposure to air. If possible, conduct the work-up and the next reaction step under an inert atmosphere (N₂ or Ar). Use the crude product immediately after removing the excess thionyl chloride.

Critical Safety Precautions

Handling thionyl chloride requires strict adherence to safety protocols. It is a highly corrosive and toxic substance that reacts violently with water.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat.[14][15]

  • Ventilation: All operations involving thionyl chloride MUST be performed inside a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.[15][16]

  • Reaction with Water: Thionyl chloride reacts violently with water, producing toxic gases (HCl and SO₂).[12][13] Never allow it to come into contact with water or moisture. Do not use water to extinguish a fire involving thionyl chloride; use a dry chemical extinguisher.[12]

  • Spill & Exposure:

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]

    • In case of eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[15]

    • An emergency shower and eyewash station must be readily accessible.[12]

  • Waste Disposal: Quench any residual thionyl chloride and dispose of all chemical waste according to institutional and local environmental regulations. Contact a licensed professional waste disposal service.[14]

References

Application Notes and Protocols for the Synthesis of Amides from 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of a diverse range of amide derivatives starting from 4-Methyl-1,3-thiazole-5-carbonyl chloride. The 4-methylthiazole-5-carboxamide scaffold is a key structural motif in numerous biologically active compounds, exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Overview of the Synthetic Strategy

The primary method for the synthesis of 4-methylthiazole-5-carboxamides involves a two-step process. The first step is the conversion of 4-methyl-1,3-thiazole-5-carboxylic acid to its more reactive acid chloride derivative, this compound. This is typically achieved by refluxing the carboxylic acid with thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base to yield the desired amide. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.

Alternatively, amide coupling can be achieved directly from the carboxylic acid using various coupling agents such as EDC-HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole) or EDCI/DMAP (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-Dimethylaminopyridine), although this protocol focuses on the acid chloride route.[1]

Experimental Protocols

This protocol details the preparation of the key intermediate, this compound, from 4-methyl-1,3-thiazole-5-carboxylic acid.

Materials:

  • 4-methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equivalent) into a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of thionyl chloride (approximately 10 mL per 1.5 g of carboxylic acid) to the flask.[2]

  • Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is a residue that can be used directly in the next step without further purification.[2]

Safety Precautions: Thionyl chloride is a corrosive and toxic substance. This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn at all times.

This protocol provides a general method for the coupling of this compound with various primary and secondary amines.

Materials:

  • This compound (crude from Protocol 1)

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • A suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography (for purification)

Procedure:

  • Dissolve the desired amine (1.0 equivalent) and the base (1.5 equivalents) in an anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the crude this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-substituted 4-methyl-1,3-thiazole-5-carboxamide.

Data Presentation: Synthesis of Various 4-Methylthiazole-5-carboxamides

The following table summarizes the synthesis of various amide derivatives from this compound (or the corresponding carboxylic acid with a coupling agent) with different amines, highlighting the reaction conditions and yields.

AmineBaseSolventReaction ConditionsYield (%)Reference
Various anilinesTriethylamineTHFRefluxGood yields[3]
Substituted anilinesN,N-diisopropylethylamineDichloromethaneRoom Temperature48-68%[4]
Alcohols/AminesTriethylamine---[3]
4-amino-2-fluorophenolNaHDMSO0 °C to 60 °C, overnight-[5]
N-cyclopropyl-2-aminothiazoleDIPEADMFRoom Temperature, 4 daysLow Yield[6]
Various amines--EDC-HOBt couplingPoor yields with acid chloride[1]

Visualizations

The following diagram illustrates the general workflow for the synthesis of N-substituted 4-methyl-1,3-thiazole-5-carboxamides.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann) A 4-Methyl-1,3-thiazole-5-carboxylic acid C Reflux, 2h A->C B Thionyl Chloride (SOCl₂) B->C D This compound C->D Crude Product H Reaction at 0°C to RT D->H E Primary or Secondary Amine (R₁R₂NH) E->H F Base (e.g., Triethylamine) F->H G Anhydrous Solvent (e.g., DCM) G->H I N-substituted 4-methyl-1,3-thiazole-5-carboxamide H->I After Workup & Purification

Figure 1. General workflow for the synthesis of N-substituted 4-methyl-1,3-thiazole-5-carboxamides.

This diagram shows the key components and their relationship in the Schotten-Baumann synthesis of amides from an acid chloride.

Schotten_Baumann AcidChloride This compound Product Amide Product AcidChloride->Product Reacts with Amine Amine (R₁R₂NH) Amine->Product Reacts with Base Aqueous Base (e.g., NaOH or Pyridine) Base->Product Neutralizes HCl Byproduct Salt Byproduct (e.g., NaCl) Product->Byproduct Forms alongside

Figure 2. Logical relationship of reactants in the Schotten-Baumann amide synthesis.

Applications and Significance

Derivatives of 4-methylthiazole-5-carboxamide are of significant interest in drug discovery. They have been investigated for a range of biological activities, including:

  • Anticancer Agents: Certain derivatives have shown potent activity against various cancer cell lines.[4] For example, some compounds have been designed as c-Met kinase inhibitors for cancer treatment.[5]

  • Antimicrobial Activity: The thiazole nucleus is a component of many antimicrobial drugs, and novel carboxamide derivatives are continuously being explored for their antibacterial and antifungal properties.

  • Enzyme Inhibition: Thiazole carboxamides have been developed as inhibitors for various enzymes, playing a role in the treatment of diseases like gout. The precursor, 4-methylthiazole-5-carboxylic acid, is a key intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor.[7]

The synthetic protocols outlined in this document provide a robust foundation for the generation of libraries of these valuable compounds, facilitating further research into their therapeutic potential.

References

Application Notes and Protocols: Reaction of 4-Methyl-1,3-thiazole-5-carbonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-1,3-thiazole-5-carboxamides through the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with a variety of primary and secondary amines. This class of compounds holds significant interest in the field of drug discovery due to their diverse biological activities.

Application Notes

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The derivatization of the 4-methyl-1,3-thiazole-5-carboxylic acid core into various carboxamides has proven to be a fruitful strategy in the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Agents: Thiazole carboxamides have been investigated as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, certain derivatives have been identified as c-Met kinase inhibitors, which are crucial targets in cancer therapy.[2] Additionally, some compounds have shown cytotoxic effects against various cancer cell lines, including lung, liver, and intestinal cancer cells.[3]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents. The corresponding carboxamides have been synthesized and evaluated for their antibacterial and antifungal properties, with some derivatives showing promising activity against various pathogens.[4]

  • Enzyme Inhibitors: The versatile structure of thiazole carboxamides allows them to interact with the active sites of various enzymes. For example, they have been explored as cyclooxygenase (COX) inhibitors, which are important targets for anti-inflammatory drugs.[5]

The synthetic accessibility of this compound and its reactivity towards a wide range of amines make it a valuable building block for generating extensive libraries of candidate compounds for drug discovery programs. The protocols outlined below provide a foundation for the synthesis and exploration of this important class of molecules.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the key intermediate, this compound, from 4-methyl-1,3-thiazole-5-carboxylic acid.

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 1.5 g of 4-methyl-1,3-thiazole-5-carboxylic acid into a round-bottom flask.

  • Add 10 mL of thionyl chloride to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly in the next step without further purification.[6]

G cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_acid 4-Methyl-1,3-thiazole- 5-carboxylic acid reflux Reflux for 2 hours start_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux evaporation Remove excess SOCl₂ (Rotary Evaporation) reflux->evaporation product 4-Methyl-1,3-thiazole- 5-carbonyl chloride evaporation->product

Fig. 1: Workflow for the preparation of this compound.
Protocol 2: General Procedure for the Synthesis of 4-Methyl-1,3-thiazole-5-carboxamides

This protocol provides a general method for the amide coupling reaction between this compound and a desired amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification reagents (e.g., water, brine, drying agent, silica gel for column chromatography)

Procedure:

  • Dissolve the desired amine (1.0 eq.) in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve the crude this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the acid chloride dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 4-methyl-1,3-thiazole-5-carboxamide.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Work-up & Purification amine Amine in Anhydrous Solvent mixing Combine at 0 °C amine->mixing base Base (e.g., TEA) base->mixing acid_chloride This compound in Anhydrous Solvent acid_chloride->mixing dropwise addition stirring Stir at Room Temperature (2-24h) mixing->stirring quench Quench with Water stirring->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify (Chromatography/Recrystallization) wash_dry->purify product Pure 4-Methyl-1,3-thiazole- 5-carboxamide purify->product

Fig. 2: General workflow for the synthesis of 4-Methyl-1,3-thiazole-5-carboxamides.

Data Presentation

The following table summarizes representative examples of 4-methyl-1,3-thiazole-5-carboxamides synthesized from the reaction of the corresponding acid or its activated form with various amines, along with their reported yields. It is important to note that direct use of the acid chloride can sometimes result in poor yields, and alternative coupling agents may be employed for more efficient synthesis.[4]

EntryAmineCoupling MethodSolventYield (%)Reference
1N-(4-(2-(2,4-dichlorobenzyl)thiazol-4-yl)phenyl)amineEDC-HOBtDMF72[4]
2N-(4-(2-(4-bromobenzyl)thiazol-4-yl)phenyl)amineEDC-HOBtDMF78[4]
3N-(4-(2-(4-fluorobenzyl)thiazol-4-yl)phenyl)amineEDC-HOBtDMF73[4]
4N-(4-(2-(3,4-dichlorobenzyl)thiazol-4-yl)phenyl)amineEDC-HOBtDMF73[4]
5N-(4-(2-(3,4-dimethoxybenzyl)thiazol-4-yl)phenyl)amineEDC-HOBtDMF65[4]
63,4,5-TrimethoxyanilineEDCI, DMAPDCM-[5]

Note: The yields presented are as reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.

Concluding Remarks

The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of bioactive molecules. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space around the 4-methyl-1,3-thiazole-5-carboxamide scaffold. Further optimization of reaction conditions, particularly for challenging substrates, may be necessary to achieve optimal yields. The use of alternative coupling reagents for the direct reaction of the carboxylic acid with amines can also be a valuable strategy to overcome limitations associated with the acid chloride.[7][8]

References

Application Note: Synthesis of Ester Derivatives from 4-Methyl-1,3-thiazole-5-carbonyl Chloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

The 4-methyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are explored for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3] The synthesis of ester derivatives from 4-methyl-1,3-thiazole-5-carboxylic acid is a critical step in developing new chemical entities, with the acid chloride intermediate, 4-Methyl-1,3-thiazole-5-carbonyl chloride, serving as a highly reactive and efficient starting material.

This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of esters using this compound. It details the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be reproducible and adaptable for various alcohol substrates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of esters from an acyl chloride and an alcohol is a classic example of nucleophilic acyl substitution. The reaction proceeds via a highly reactive tetrahedral intermediate.

Causality of Experimental Design:

  • The Acyl Chloride: this compound is used because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol. This high reactivity allows the reaction to proceed under mild conditions.

  • The Nucleophile: The alcohol's lone pair of electrons on the oxygen atom acts as the nucleophile. The reactivity can vary depending on the steric hindrance and electronic properties of the alcohol.

  • The Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge this acid. Neutralizing the HCl prevents the protonation of the alcohol nucleophile and drives the equilibrium towards the product side, ensuring high conversion.

The general reaction scheme is illustrated below.

G R1 4-Methyl-1,3-thiazole- 5-carbonyl chloride P1 4-Methyl-1,3-thiazole-5-carboxylate Ester R1->P1 Acyl Source R2 Alcohol (R'-OH) R2->P1 Nucleophile R3 Base (e.g., Triethylamine) P2 Triethylammonium Chloride R3->P2 HCl Scavenger

Caption: General reaction scheme for ester synthesis.

Safety & Handling Precautions

Trustworthiness through Safety: Adherence to strict safety protocols is paramount for experimental success and personal protection.

  • This compound (and related acyl chlorides) is corrosive and causes severe skin burns and eye damage.[4][5] It is also moisture-sensitive and will react with water (hydrolyze) to release corrosive HCl gas.

  • Solvents like toluene, THF, and dichloromethane are flammable and/or volatile.

  • Bases such as triethylamine have strong odors and are irritants.

Mandatory Safety Measures:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.

  • Moisture Control: Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acyl chloride.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Detailed Experimental Protocol: General Ester Synthesis

This protocol provides a validated, step-by-step method for the synthesis of a representative ester, which can be adapted for various primary and secondary alcohols.

Materials and Reagents
  • Alcohol (Substrate): 1.0 eq

  • This compound: 1.1 - 1.2 eq

  • Triethylamine (TEA), distilled: 1.5 eq

  • Anhydrous Dichloromethane (DCM) or Toluene: ~0.1 M concentration relative to the alcohol

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with manifold

  • Ice/water bath

  • Addition funnel (optional, for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 eq).

  • Solvent and Base Addition: Place the flask under an inert atmosphere. Add anhydrous solvent (e.g., toluene) followed by triethylamine (1.5 eq) via syringe.[3]

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. This is critical to control the initial exotherm of the reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring alcohol/base mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will typically form.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed. Some reactions may require gentle heating (e.g., 70-75 °C in toluene) to go to completion.[3]

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture back to room temperature (if heated).

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (to remove the bulk of the salt).

      • Saturated aq. NaHCO₃ (to remove any remaining acid).

      • Saturated aq. NaCl (brine) (to aid in phase separation and remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware under inert atmosphere reagents 2. Add Alcohol, Solvent, and Triethylamine setup->reagents cool 3. Cool mixture to 0 °C reagents->cool add 4. Add Acyl Chloride solution dropwise cool->add stir 5. Stir at RT or heat; Monitor by TLC add->stir quench 6. Quench with water stir->quench extract 7. Sequential washing (H₂O, NaHCO₃, Brine) quench->extract dry 8. Dry organic layer (e.g., MgSO₄) extract->dry concentrate 9. Concentrate via rotary evaporation dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: Step-by-step experimental workflow.

Data Summary & Optimization Parameters

The versatility of this protocol allows for its application across a range of alcohol substrates. The following table summarizes typical conditions and expected outcomes.

Alcohol TypeSubstrate ExampleBase (eq)SolventTemperature (°C)Typical Time (h)Notes
Primary Benzyl alcoholTEA (1.5)DCM0 to RT1 - 3Generally fast and high-yielding.
Secondary IsopropanolTEA (1.5)TolueneRT to 704 - 12Slower due to steric hindrance; may require heating.[3]
Phenol PhenolPyridine (2.0)THFRT6 - 18Less nucleophilic; a stronger base/solvent like pyridine can be beneficial.
Sensitive Substrate with acid-labile group2,6-Lutidine (1.5)DCM0 to RT2 - 6A more hindered, non-nucleophilic base can prevent side reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Alcohol is not reactive enough.1. Use fresh or newly prepared acyl chloride.2. Ensure at least 1.5 eq of base is used.3. Increase reaction temperature and/or time; consider a more forcing solvent.
Incomplete Reaction 1. Reaction time is too short.2. Insufficient temperature for a hindered alcohol.1. Continue stirring and monitor by TLC for a longer duration.2. Gently heat the reaction mixture (e.g., 50-75 °C).[3]
Multiple Spots on TLC 1. Hydrolysis of acyl chloride back to carboxylic acid.2. Side reactions involving other functional groups.1. Ensure strictly anhydrous conditions.2. The carboxylic acid can be removed with a NaHCO₃ wash. Protect other sensitive functional groups if necessary.

References

The Versatile Scaffold: 4-Methyl-1,3-thiazole-5-carbonyl chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, China – The heterocyclic compound 4-Methyl-1,3-thiazole-5-carbonyl chloride is proving to be a cornerstone in the synthesis of a diverse range of biologically active molecules. This reactive intermediate is a key building block for medicinal chemists, enabling the development of novel therapeutic agents targeting a spectrum of diseases, from cancer and microbial infections to neurodegenerative disorders. Its utility lies in the facile introduction of the 4-methyl-1,3-thiazole-5-carboxamide moiety into various molecular frameworks, a substructure frequently associated with potent pharmacological activity.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their research endeavors.

Application Notes

The 4-methyl-1,3-thiazole-5-carboxamide scaffold, readily accessible from this compound, has been incorporated into a multitude of compounds exhibiting significant therapeutic potential. The applications span several key areas of medicinal chemistry:

  • Anticancer Activity: Derivatives have shown potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as the PI3K/AKT/mTOR and VEGFR-2 signaling cascades.[1][2]

  • Antimicrobial Activity: The thiazole nucleus is a well-established pharmacophore in antimicrobial agents. Carboxamide derivatives of 4-methylthiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] A key target for these compounds is DNA gyrase, an essential enzyme for bacterial DNA replication.

  • Neuroprotective Effects: Recent studies have highlighted the potential of 4-methylthiazole derivatives in the context of neurodegenerative diseases like Alzheimer's. These compounds are being explored for their ability to protect neurons from excitotoxicity and oxidative stress.[4][5]

  • Antiviral Properties: The thiazole scaffold has been investigated for its antiviral activity against a variety of viruses, including Chikungunya virus (CHIKV).[6][7]

  • Anti-inflammatory and Antioxidant Potential: Certain 4-methylthiazole-5-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8] Additionally, some derivatives have shown promising antioxidant properties.[9]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound and its parent carboxylic acid.

Table 1: Anticancer Activity of 4-Methylthiazole-5-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8c A-549 (Lung)Not specified (48% inhibition at 5 µg/mL)[10]
8f A-549 (Lung)Not specified (40% inhibition at 5 µg/mL)[10]
7f HCT-8 (Intestine)Not specified (40% inhibition at 5 µg/mL)[10]
Compound 2a HepG2 (Liver)60.75[8]
Compound 2b COLO205 (Colon)30.79[8]
Compound 2b B16F1 (Melanoma)74.15[8]
Compound 3b Leukemia HL-60(TB)PI3Kα: 0.086 ± 0.005, mTOR: 0.221 ± 0.014[11]

Table 2: Antimicrobial Activity of 4-Methylthiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4f E. coli (ATCC 25922)< 0.97[3]
Compound 4i E. coli (ATCC 25922)< 0.97[3]
Compound 4e C. parapsilopsis (ATCC 22019)0.97[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from its corresponding carboxylic acid.

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • To 1.5 g of 4-Methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • After cooling, distill off the excess thionyl chloride under reduced pressure.

  • The resulting this compound is used directly in the next step without further purification.[4]

Synthesis_Workflow_1 cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product 4-Methylthiazole-5-carboxylic_acid 4-Methylthiazole- 5-carboxylic acid Reflux Reflux (2h) 4-Methylthiazole-5-carboxylic_acid->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux Distillation Vacuum Distillation Reflux->Distillation Product 4-Methyl-1,3-thiazole- 5-carbonyl chloride Distillation->Product

Synthesis of the target compound.
Protocol 2: General Procedure for the Synthesis of 4-Methylthiazole-5-carboxamides

This protocol outlines the general method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate amine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Toluene, THF, DCM)

Procedure:

  • Dissolve the desired amine in an anhydrous solvent.

  • Add a suitable base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-methylthiazole-5-carboxamide derivative.

Synthesis_Workflow_2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Acid_Chloride 4-Methyl-1,3-thiazole- 5-carbonyl chloride Coupling Amide Coupling Acid_Chloride->Coupling Amine Primary or Secondary Amine Amine->Coupling Base Base (e.g., TEA) Base->Coupling Solvent Anhydrous Solvent Solvent->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification Workup->Purification Product 4-Methylthiazole-5- carboxamide Derivative Purification->Product

General amide coupling workflow.

Signaling Pathway Diagrams

The following diagrams illustrate the putative mechanisms of action for some 4-methylthiazole-5-carboxamide derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Thiazole_Derivative 4-Methylthiazole Derivative Thiazole_Derivative->PI3K Inhibits Thiazole_Derivative->mTOR Inhibits

Inhibition of PI3K/AKT/mTOR pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Promotes Thiazole_Derivative 4-Methylthiazole Derivative Thiazole_Derivative->VEGFR2 Inhibits (ATP-competitive)

Inhibition of VEGFR-2 signaling.

References

Applications of Thiazole Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities. This document provides an overview of the applications of thiazole derivatives in modern drug discovery, with a focus on their utility as anticancer, antiviral, and kinase-inhibiting agents. Detailed protocols for key experimental assays are provided to facilitate the evaluation of novel thiazole-based compounds.

Application Notes

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a crucial building block in the design of numerous clinically approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[4][5]

Anticancer Applications

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[6][7] Marketed drugs such as the kinase inhibitors Dasatinib and Dabrafenib incorporate a thiazole moiety and are used in the treatment of certain types of leukemia and melanoma, respectively.[6] The anticancer mechanism of many thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]

One of the primary mechanisms of action for anticancer thiazole derivatives is the inhibition of protein kinases.[8] For instance, certain thiazole compounds have been shown to be potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[9] Another important target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Thiazole-based inhibitors of VEGFR-2 can effectively block the formation of new blood vessels that tumors need to grow and metastasize.

Antiviral Activity

The thiazole scaffold is also a key component in the development of antiviral drugs.[2][11] The well-known antiretroviral drug Ritonavir, used in the treatment of HIV, contains a thiazole ring.[1] Novel thiazole derivatives have shown promising activity against a range of viruses by inhibiting viral replication. For example, certain 4-substituted-2-thiazole amides have been identified as potent inhibitors of the Chikungunya virus (CHIKV) replication.[7]

Kinase Inhibition

As mentioned, kinase inhibition is a major mechanism through which thiazole derivatives exert their therapeutic effects, particularly in oncology.[8] The planarity and aromaticity of the thiazole ring allow it to participate in various interactions within the ATP-binding pocket of kinases. By designing appropriate substitutions on the thiazole core, medicinal chemists can achieve high potency and selectivity for specific kinase targets.[12] Beyond cancer, kinase inhibitors are being explored for a wide range of other diseases, including inflammatory and neurodegenerative disorders, presenting further opportunities for the application of thiazole derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of selected thiazole derivatives against various cancer cell lines and kinases. This data is intended to provide a comparative overview of the potency of different structural classes of thiazole compounds.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 Values)

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[13]
4d SaOS-2 (Osteosarcoma)0.212 ± 0.006 (µg/mL)[13]
4b SaOS-2 (Osteosarcoma)0.214 ± 0.009 (µg/mL)[13]
Compound 8 MCF-7 (Breast)3.36 ± 0.06 (µg/mL)[14]
Compound 7a MCF-7 (Breast)6.09 ± 0.44 (µg/mL)[14]
4m BxPC-3 (Pancreatic)1.82 ± 0.158[3]
MOLT-4 (Leukemia)1.9 ± 0.17[3]
MCF-7 (Breast)Not specified[3]
Compound 23 MCF-7 (Breast)5.71[15]
Compound 9 HepG-2 (Liver)1.61 ± 1.92 (µg/mL)[16]
Compound 10 HepG-2 (Liver)1.98 ± 1.22 (µg/mL)[16]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives (IC50 Values)

Compound IDKinase TargetIC50 (µM)Reference
4c VEGFR-20.15[1]
Compound 18 PI3K/AKT/mTOR pathway0.50–4.75[8]
Compound 24 PI3K0.00233[8]
Compound 25 CDK90.64–2.01[8]
Compound 42 GSK-3β0.00029 ± 0.00001[8]
Compound 43 GSK-30.0011 ± 0.0001[8]
FT827 USP7Lower than reference[17]

Table 3: Antiviral Activity of Thiazole Derivatives (EC50 Values)

Compound IDVirusCell LineEC50 (µM)Reference
Compound 7 Vaccinia Virus (Lederle strain)HEL7 (µg/mL)[9]
Compound 1 Chikungunya virus (CHIKV)NHDF0.6[7]
Compound 26 Chikungunya virus (CHIKV)NHDFNot specified[7]
Compound 12c SARS-COV-2Vero7.79[5]
Compound 12f SARS-COV-2Vero2.79[5]
Compound 16a SARS-COV-2Vero1.65[5]
Compound 5q HIV-1 (WT)Not specified0.0064[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of thiazole derivatives on cancer cell lines.

Materials:

  • WEHI-164 cells (or other desired cell line)

  • Culture medium

  • Actinomycin C1 (optional, for specific cell lines)

  • hTNF-α (optional, for specific cell lines)

  • MTT labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates (tissue culture grade, flat bottom)

  • Microplate (ELISA) reader

Procedure:

  • Seed cells at a concentration of 5 × 104 cells/well in 100 µL of culture medium in a 96-well plate. For some cell lines like WEHI-164, pre-incubation with actinomycin C1 may be required.[5]

  • Add various concentrations of the thiazole derivative to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5-6.5% CO2.[5]

  • After incubation, add 10 µL of the MTT labeling reagent to each well to achieve a final concentration of 0.5 mg/mL.[5]

  • Incubate the plate for 4 hours under the same conditions.[5]

  • Add 100 µL of the Solubilization solution to each well.[5]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[5]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of thiazole derivatives on the cell cycle distribution.

Materials:

  • Cells treated with thiazole derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Ribonuclease A (100 µg/mL, DNase free)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1x106 cells by centrifugation at 1200 rpm for 5 minutes.[13]

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13]

  • Fix the cells for at least 30 minutes at 4°C.[13]

  • Centrifuge the fixed cells at 2000 rpm for 5 minutes.[13]

  • Discard the supernatant and wash the cells twice with 1 mL of PBS.[13]

  • Resuspend the cell pellet in 100 µL of Ribonuclease A solution and incubate at 37°C for 30 minutes.[13]

  • Add 400 µL of Propidium Iodide staining solution.[13]

  • Analyze the samples on a flow cytometer, triggering on the PI signal.[13] Use appropriate software (e.g., Modfit, FlowJo) to model the cell cycle distribution.[13]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of thiazole derivatives against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Thiazole derivative inhibitor

  • Kinase-Glo® MAX reagent

  • White 96-well plate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the thiazole derivative in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[1]

  • Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[1]

  • Add 25 µL of the master mixture to each well of a white 96-well plate.[1]

  • Add 5 µL of the diluted thiazole derivative or vehicle control to the appropriate wells.[1]

  • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[1]

  • Incubate the plate at 30°C for 45 minutes.[1]

  • Add 50 µL of Kinase-Glo® MAX reagent to each well.[1]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Read the luminescence using a microplate reader.[1]

Annexin V-FITC/PI Apoptosis Assay

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with thiazole derivatives.

Materials:

  • Cells treated with thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells using the desired method (e.g., treatment with a thiazole derivative).[2]

  • Collect 1-5 x 105 cells by centrifugation.[2]

  • Wash the cells once with serum-containing media and then with cold PBS.[2]

  • Resuspend the cells in 500 µL of 1X Binding Buffer.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

  • Incubate the cells at room temperature for 5-15 minutes in the dark.[2][6]

  • Analyze the cells by flow cytometry within 1 hour, using appropriate excitation and emission wavelengths for FITC and PI.[2]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization & Further Development start Starting Materials (e.g., α-haloketones, thioamides) hantzsch Hantzsch Thiazole Synthesis start->hantzsch purification Purification & Characterization (NMR, MS, etc.) hantzsch->purification mtt MTT Cell Viability Assay purification->mtt kinase_assay Kinase Inhibition Assay mtt->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt->apoptosis_assay cell_cycle Cell Cycle Analysis mtt->cell_cycle lead_opt Lead Optimization kinase_assay->lead_opt apoptosis_assay->lead_opt cell_cycle->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: General experimental workflow for the discovery and development of thiazole-based drug candidates.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Thiazole->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK MAPK->Proliferation

Caption: Simplified VEGFR-2 and PI3K/mTOR signaling pathways and points of inhibition by thiazole derivatives.

References

Synthetic Routes to 4-Methyl-5-Formylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various synthetic routes to 4-methyl-5-formylthiazole, a key intermediate in the synthesis of pharmaceuticals such as the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. The following sections outline several common and novel synthetic strategies, complete with detailed methodologies and comparative data to aid in the selection of the most suitable route for laboratory and industrial applications.

Introduction

4-Methyl-5-formylthiazole, also known as 4-methylthiazole-5-carboxaldehyde, is a critical building block in organic synthesis. The aldehyde functional group at the C5 position of the thiazole ring is highly reactive and allows for a variety of subsequent chemical transformations. The efficiency, scalability, and environmental impact of the synthetic routes to this intermediate are of significant interest to the pharmaceutical and chemical industries. This document explores several established and modern synthetic approaches.

Synthetic Strategies Overview

Several distinct synthetic pathways to 4-methyl-5-formylthiazole have been reported. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. The primary methods covered in this document include:

  • Rosenmund-type Reduction of 4-Methylthiazole-5-carbonyl Chloride: An efficient and scalable method suitable for industrial production.

  • Oxidation of 4-Methyl-5-hydroxymethylthiazole: A common laboratory-scale synthesis utilizing various oxidizing agents.

  • Two-Step Synthesis from 4-Methylthiazole-5-carboxylate Ester: Involves reduction of the ester to the corresponding alcohol, followed by oxidation.

  • Vilsmeier-Haack Reaction of 2-Substituted-4-methylthiazole: A novel approach starting from a more complex thiazole derivative.

  • Oxidative Decarboxylation of 4-Methylthiazole-5-acetic Acid: A two-step oxidation of 4-methylthiazole-5-ethanol.

The following sections provide detailed protocols and data for each of these key synthetic routes.

Method 1: Rosenmund-type Reduction of 4-Methylthiazole-5-carbonyl Chloride

This method is noted for its efficiency and suitability for large-scale industrial production, offering a more environmentally friendly alternative to many other methods.[1] It involves the catalytic hydrogenation of 4-methylthiazole-5-carbonyl chloride.

Experimental Protocol

Step 1: Synthesis of 4-Methylthiazole-5-carbonyl Chloride

  • To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.

Step 2: Hydrogenation to 4-Methyl-5-formylthiazole [1]

  • Add 30 mL of xylene to the freshly prepared 4-methylthiazole-5-carbonyl chloride.

  • Add the Pd/BaSO₄ catalyst to the mixture.

  • Heat the mixture to 140°C while bubbling hydrogen gas through it.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:acetone (3:1).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Extract the filtrate with 10% HCl (3 x 30 mL).

  • Neutralize the aqueous layer to a pH of 8 with sodium carbonate.

  • Extract the neutralized aqueous layer with chloroform (3 x 30 mL).

  • Combine the chloroform extracts and distill off the solvent to obtain the pure product.

Quantitative Data
ParameterValueReference
Starting Material4-Methylthiazole-5-carboxylic acid[1]
Key ReagentsThionyl chloride, Pd/BaSO₄, H₂[1]
SolventXylene, Chloroform[1]
Reaction Temperature140°C (Hydrogenation)[1]
YieldGood[1]

Synthetic Pathway Diagram

G cluster_0 Method 1: Rosenmund-type Reduction A 4-Methylthiazole- 5-carboxylic acid B 4-Methylthiazole- 5-carbonyl chloride A->B SOCl₂, reflux C 4-Methyl-5-formylthiazole B->C H₂, Pd/BaSO₄ Xylene, 140°C

Caption: Rosenmund-type reduction of 4-methylthiazole-5-carbonyl chloride.

Method 2: Oxidation of 4-Methyl-5-hydroxymethylthiazole

This is a versatile method where the choice of oxidizing agent can be adapted to the laboratory setup and desired scale. Common oxidizing agents include pyridinium chlorochromate (PCC) and a combination of TEMPO and sodium hypochlorite.

Experimental Protocols

Protocol 2a: Oxidation using Pyridinium Chlorochromate (PCC) [2]

  • Charge 102 g of PCC to 400 mL of dichloromethane under stirring.

  • Cool the mixture to 15-18°C.

  • Dissolve 50.0 g of 4-methyl-5-hydroxymethylthiazole in 100 mL of dichloromethane.

  • Add the solution of the thiazole alcohol to the PCC mixture over 1 hour at 15-25°C with vigorous stirring.

  • Stir the reaction mixture at 25-30°C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, process the reaction mixture to isolate the product.

Protocol 2b: Oxidation using TEMPO/NaOCl [2]

  • Add 50 g (0.38 mole) of 4-methyl-5-hydroxymethylthiazole to 300 mL of dichloromethane and stir for 5 minutes.

  • Add a solution of 17 g of sodium bicarbonate in 250 mL of water at 30-32°C and stir for 5-10 minutes.

  • Cool the reaction mass to 0°C.

  • Add a solution of 6 g of KBr in 10 mL of water and 0.285 g (0.0018 mole) of TEMPO in a single lot.

  • Add 450 mL of sodium hypochlorite solution (12.5% w/v) over 1 hour at 0-2°C.

  • Stir the reaction mass at 0-2°C and monitor the progress by HPLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 125 mL).

  • Combine the dichloromethane layers and wash with an alkaline solution (80 mL) followed by brine (125 mL).

  • Dry the dichloromethane layer over Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure to obtain the product.

Quantitative Data
ParameterProtocol 2a (PCC)Protocol 2b (TEMPO/NaOCl)Reference
Starting Material4-Methyl-5-hydroxymethylthiazole4-Methyl-5-hydroxymethylthiazole[2][3]
Key ReagentsPCCTEMPO, NaOCl, KBr[2][3]
SolventDichloromethaneDichloromethane[2][3]
Reaction Temperature15-30°C0-2°C[2][3]
Yield-36-38 g (from 50g starting material)[2]
Purity (by HPLC)-97-98%[2]

Synthetic Pathway Diagram

G cluster_1 Method 2: Oxidation of Alcohol D 4-Methyl-5-hydroxymethylthiazole E 4-Methyl-5-formylthiazole D->E Oxidizing Agent (e.g., PCC or TEMPO/NaOCl) Dichloromethane

Caption: Oxidation of 4-methyl-5-hydroxymethylthiazole.

Method 3: Two-Step Synthesis from 4-Methylthiazole-5-carboxylate Ester

This approach involves the reduction of a readily available thiazole ester to the corresponding alcohol, which is then oxidized to the desired aldehyde as described in Method 2.

Experimental Protocol

Step 1: Reduction of Thiazole Ester to Thiazole Alcohol [3]

  • This process utilizes sodium borohydride in the presence of AlCl₃ in a suitable solvent such as monoglyme, THF, or diglyme.

  • The reaction is conducted at a temperature ranging from -20°C to 90°C.

Step 2: Oxidation of Thiazole Alcohol to Aldehyde

  • The resulting 4-methyl-5-hydroxymethylthiazole is then oxidized to 4-methyl-5-formylthiazole using one of the protocols described in Method 2.

Quantitative Data
ParameterValueReference
Starting Material4-Methylthiazole-5-carboxylate Ester[3]
Key Reagents (Reduction)NaBH₄, AlCl₃[3]
Solvent (Reduction)Monoglyme, THF, or Diglyme[3]
Reaction Temperature (Reduction)-20°C to 90°C[3]
Key Reagents (Oxidation)See Method 2[3]
Solvent (Oxidation)See Method 2[3]
Reaction Temperature (Oxidation)See Method 2[3]

Synthetic Pathway Diagram

G cluster_2 Method 3: Ester Reduction and Oxidation F 4-Methylthiazole- 5-carboxylate Ester G 4-Methyl-5-hydroxymethylthiazole F->G NaBH₄, AlCl₃ THF H 4-Methyl-5-formylthiazole G->H Oxidation (See Method 2)

Caption: Two-step synthesis from a thiazole ester.

Method 4: Vilsmeier-Haack Reaction Approach

This novel preparation method involves a Vilsmeier reaction on a 2-substituted thiazole, followed by a deamination-hydrogenation step.[4]

Experimental Protocol

Step 1: Aminomethylation of 2-Amino-4-methylthiazole

  • Subject 2-amino-4-methylthiazole to amino methylation to obtain 2-methylamino-4-methylthiazole.

Step 2: Vilsmeier Reaction

  • Subject the 2-methylamino-4-methylthiazole to a Vilsmeier reaction to yield 2-methylamino-4-methyl-5-thiazolecarboxaldehyde.

Step 3: Hydrogenation

  • Hydrogenate the 2-methylamino-4-methyl-5-thiazolecarboxaldehyde to remove the methylamino group and obtain the final product, 4-methylthiazole-5-carboxaldehyde.

Quantitative Data
ParameterValueReference
Starting Material2-Amino-4-methylthiazole[4]
Key ReactionsAminomethylation, Vilsmeier, Hydrogenation[4]
AdvantagesModerate reaction conditions, high yield, less waste[4]

Synthetic Pathway Diagram

G cluster_3 Method 4: Vilsmeier-Haack Approach I 2-Amino-4-methylthiazole J 2-Methylamino-4-methylthiazole I->J Aminomethylation K 2-Methylamino-4-methyl- 5-thiazolecarboxaldehyde J->K Vilsmeier Reaction L 4-Methyl-5-formylthiazole K->L Hydrogenation

Caption: Vilsmeier-Haack reaction pathway.

Method 5: Oxidation of 4-Methylthiazole-5-ethanol

This synthetic route involves a two-step oxidation of commercially available 4-methylthiazole-5-ethanol.[5]

Experimental Protocol

Step 1: Oxidation to 4-Methylthiazole-5-acetic acid [5]

  • Dissolve 71.6 g (0.5 mol) of 4-methylthiazole-5-ethanol and 3.12 g (0.02 mol) of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in 200 mL of acetonitrile in a three-neck flask.

  • Stir the mixture thoroughly and raise the temperature to 35°C.

  • Slowly add 113.05 g (1.0 mol) of 80 wt% sodium chlorite aqueous solution and 6.7 g (0.01 mol) of 10 wt% sodium hypochlorite aqueous solution.

  • Stir and react for 4 hours at 35°C, monitoring the reaction by gas chromatography to obtain 4-methylthiazole-5-acetic acid.

Step 2: Oxidative Decarboxylation to 4-Methyl-5-formylthiazole [5]

  • Dissolve the 4-methylthiazole-5-acetic acid obtained in the previous step in a solvent such as tetrahydrofuran, 2-methyltetrahydrofuran, dimethylsulfoxide, or 1,3-dimethyl-2-imidazolidinone.

  • Heat the solution in the presence of oxygen and a metal salt catalyst (e.g., copper or iron salts like CuCl₂, FeCl₃).

  • The reaction is carried out at a temperature between 50-200°C to yield 4-methylthiazole-5-formaldehyde.

Quantitative Data
ParameterValueReference
Starting Material4-Methylthiazole-5-ethanol[5]
Key Reagents (Step 1)TEMPO, NaClO₂, NaClO[5]
Solvent (Step 1)Acetonitrile[5]
Reaction Temperature (Step 1)35°C[5]
Key Reagents (Step 2)O₂, Metal Salt Catalyst (Cu/Fe)[5]
Solvent (Step 2)THF, MeTHF, DMSO, etc.[5]
Reaction Temperature (Step 2)50-200°C[5]
AdvantagesGreen and readily available raw material, mild conditions[5]

Synthetic Pathway Diagram

G cluster_4 Method 5: Two-Step Oxidation M 4-Methylthiazole-5-ethanol N 4-Methylthiazole-5-acetic acid M->N TEMPO, NaClO₂, NaClO Acetonitrile, 35°C O 4-Methyl-5-formylthiazole N->O O₂, Metal Salt Catalyst 50-200°C

Caption: Two-step oxidation of 4-methylthiazole-5-ethanol.

Conclusion

The synthesis of 4-methyl-5-formylthiazole can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The Rosenmund-type reduction appears to be a robust method for industrial-scale production due to its efficiency and more favorable environmental profile.[1] The oxidation of 4-methyl-5-hydroxymethylthiazole offers flexibility in the choice of oxidizing agents and is well-suited for laboratory-scale synthesis. The two-step synthesis from the corresponding ester is a reliable route when the ester is a readily available starting material. The Vilsmeier-Haack and the two-step oxidation of 4-methylthiazole-5-ethanol represent more recent and innovative approaches that offer mild reaction conditions and high yields.[4][5] The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or production goals, including cost, scale, safety, and environmental impact.

References

Application Notes and Protocols: Thiazole Ring Formation and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This document provides a detailed overview of prominent methods for the formation and subsequent functionalization of the thiazole ring, complete with experimental protocols and comparative data.

Thiazole Ring Formation Methods

The synthesis of the thiazole core can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is one of the most fundamental and widely used methods for thiazole formation. It involves the condensation of an α-haloketone with a thioamide.

A general representation of the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide, which first forms a thioketonium salt intermediate, followed by dehydration to yield the thiazole ring.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thioketonium Intermediate alpha_haloketone->intermediate + Thioamide thioamide Thioamide thioamide->intermediate thiazole Thiazole Derivative intermediate->thiazole - H₂O

Caption: Hantzsch Thiazole Synthesis Workflow.

Entryα-HaloketoneThioamideConditionsYield (%)Reference
12-BromoacetophenoneThioacetamideEthanol, Reflux, 4h85
2Ethyl 2-chloroacetoacetateThioureaEthanol, Reflux, 6h92
33-Bromo-2-pentanoneThiobenzamideDMF, 80 °C, 3h78
4ChloroacetoneN-MethylthioureaMethanol, RT, 12h88
  • Materials: 2-Bromoacetophenone (1.99 g, 10 mmol), Thioacetamide (0.75 g, 10 mmol), Ethanol (50 mL).

  • Procedure:

    • Dissolve 2-bromoacetophenone and thioacetamide in ethanol in a 100 mL round-bottom flask.

    • Heat the mixture to reflux with stirring for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from ethanol to afford pure 2-methyl-4-phenylthiazole.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 2-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide.

This method involves the reaction of an α-aminonitrile with carbon disulfide (CS₂) or a related sulfur-containing compound. The initial adduct undergoes cyclization to form the 2-aminothiazole.

Cook_Heilbron_Synthesis aminonitrile α-Aminonitrile adduct Initial Adduct aminonitrile->adduct + CS₂ cs2 Carbon Disulfide (CS₂) cs2->adduct aminothiazole 2-Aminothiazole adduct->aminothiazole Cyclization

Caption: Cook-Heilbron Synthesis Pathway.

Entryα-AminonitrileSulfur SourceConditionsYield (%)Reference
1AminoacetonitrileCarbon DisulfidePyridine, 50 °C, 8h75
22-Amino-2-phenylacetonitrilePotassium thiocyanateAcetic acid, 100 °C, 5h68
31-AminocyclohexanecarbonitrileCarbon DisulfideTriethylamine, Benzene, Reflux, 10h82
  • Materials: Diaminomaleonitrile (1.08 g, 10 mmol), Carbon disulfide (1.52 g, 20 mmol), Pyridine (20 mL).

  • Procedure:

    • Dissolve diaminomaleonitrile in pyridine in a 50 mL round-bottom flask.

    • Add carbon disulfide dropwise to the solution at room temperature.

    • Heat the mixture at 50 °C for 8 hours.

    • Cool the reaction mixture and pour it into 100 mL of dilute hydrochloric acid.

    • The resulting precipitate is filtered, washed with water, and dried under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent.

Thiazole Ring Functionalization Methods

Once the thiazole core is synthesized, its peripheral positions (C2, C4, C5) can be functionalized to generate diverse analogs.

Halogenation

Halogenation is a common first step for further functionalization, such as cross-coupling reactions.

The thiazole ring can be halogenated at the C5 position, followed by a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond.

Functionalization_Workflow Thiazole Substituted Thiazole Halogenation Halogenation (e.g., NBS) Thiazole->Halogenation Halogenated_Thiazole 5-Halo-Thiazole Halogenation->Halogenated_Thiazole Cross_Coupling Suzuki Coupling (Boronic Acid, Pd Catalyst) Halogenated_Thiazole->Cross_Coupling Functionalized_Thiazole 5-Aryl-Thiazole Cross_Coupling->Functionalized_Thiazole

Caption: Functionalization via Halogenation and Cross-Coupling.

EntryThiazole SubstrateBrominating AgentConditionsYield (%)Reference
12-Methyl-4-phenylthiazoleNBSAcetonitrile, RT, 2h95
22-Amino-4-methylthiazoleBr₂Acetic Acid, 0 °C, 1h89
3Ethyl 2-methylthiazole-4-carboxylateNBSCCl₄, Benzoyl Peroxide, Reflux, 3h80
  • Materials: 2-Methyl-4-phenylthiazole (1.75 g, 10 mmol), N-Bromosuccinimide (NBS) (1.78 g, 10 mmol), Acetonitrile (40 mL).

  • Procedure:

    • Dissolve 2-methyl-4-phenylthiazole in acetonitrile in a 100 mL round-bottom flask.

    • Add NBS portion-wise to the solution at room temperature with stirring.

    • Continue stirring for 2 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel.

C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical method for functionalizing thiazoles, avoiding the need for pre-halogenation.

| Entry | Thiazole Substrate | Aryl Halide | Catalyst | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Phenylthiazole | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | 88 | | | 2 | Thiazole | Bromobenzene | PdCl₂(dppf) | Cs₂CO₃ | 76 | | | 3 | 2,4-Dimethylthiazole | 1-Iodonaphthalene | Pd(PPh₃)₄ | K₃PO₄ | 91 | |

  • Materials: 2-Phenylthiazole (1.61 g, 10 mmol), 4-Iodoanisole (2.34 g, 10 mmol), Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol), Potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), Dimethylacetamide (DMA), 20 mL.

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-phenylthiazole, 4-iodoanisole, Pd(OAc)₂, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add DMA via syringe.

    • Heat the reaction mixture at 120 °C for 18 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the residue by column chromatography.

This document provides a foundational guide to the synthesis and functionalization of the thiazole ring. Researchers are encouraged to consult the cited literature for further details and a broader scope of these versatile reactions. The provided protocols offer a starting point for the practical implementation of these methods in a laboratory setting.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-thiazole-5-carbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying acyl chlorides like this compound are fractional distillation (for liquids) and recrystallization (for solids). The choice of method depends on the physical state of the compound. Given that some substituted thiazole carbonyl chlorides are solids, recrystallization is a strong possibility. However, without a confirmed melting point, both possibilities should be considered. In many synthetic procedures, the crude product is used directly after removing excess reagents under reduced pressure, especially if subsequent reaction steps can tolerate minor impurities.

Q2: What are the typical impurities found after synthesizing this compound with thionyl chloride?

A2: Common impurities include the unreacted starting material, 4-methylthiazole-5-carboxylic acid, and residual thionyl chloride. Side products from the decomposition of thionyl chloride, such as sulfur chlorides (e.g., S₂Cl₂) and sulfur dioxide, may also be present, potentially imparting a yellow color to the product. Hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present.

Q3: How can I minimize the hydrolysis of this compound during workup and purification?

A3: Due to the high reactivity of the acyl chloride functional group, all glassware must be thoroughly dried, and anhydrous solvents should be used. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Aqueous workups are generally avoided. If a wash is necessary for less reactive acyl chlorides, it should be done cautiously with a non-aqueous solution, followed by drying with an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Q4: Is it possible to use column chromatography to purify this compound?

A4: Column chromatography is generally not recommended for highly reactive acyl chlorides. The silica gel or alumina stationary phase can react with the acyl chloride, leading to decomposition and poor recovery. If chromatography is attempted, it must be performed quickly with a non-polar eluent system and a deactivated stationary phase. Monitoring the reaction by thin-layer chromatography (TLC) can also be challenging due to on-plate decomposition. A common practice is to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) and analyze the resulting stable ester or amide by TLC or HPLC.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product is a dark or yellow oil/solid - Residual thionyl chloride or sulfur-containing impurities.- Thermal decomposition during synthesis or purification.- Remove excess thionyl chloride under high vacuum.- For solids, attempt recrystallization from a non-polar, anhydrous solvent like hexane or toluene.- For liquids, perform fractional distillation under reduced pressure to separate from higher boiling impurities.
Low yield of purified product - Hydrolysis of the acyl chloride during workup.- Decomposition on standing.- Incomplete reaction during synthesis.- Ensure strictly anhydrous conditions throughout the process.- Use the crude product immediately in the next step if possible.- Optimize the synthesis reaction conditions (e.g., reaction time, temperature).
Product solidifies in the distillation condenser - The melting point of the compound is higher than the condenser temperature.- Use a jacketed condenser with circulating warm water.- Use a short-path distillation apparatus to minimize the travel distance of the vapor.
Difficulty in removing the starting carboxylic acid - Incomplete reaction with the chlorinating agent.- Hydrolysis of the product back to the carboxylic acid.- Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used and that the reaction goes to completion.- For solids, recrystallization can help separate the less soluble carboxylic acid.- For liquids, a high-efficiency fractional distillation column may be required.
Product decomposes upon heating during distillation - The compound is thermally unstable at its atmospheric boiling point.- Perform the distillation under high vacuum to lower the boiling point.- Use a Kugelrohr apparatus for small-scale distillations, which minimizes the time the compound spends at high temperatures.

Experimental Protocols

Protocol 1: Purification by Distillation (for liquid products)
  • Apparatus Setup : Assemble a fractional distillation apparatus with a short-path distillation head. All glassware must be oven-dried and assembled while hot under a stream of inert gas.

  • Removal of Excess Reagent : After the synthesis reaction, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

  • Vacuum Distillation : Once the excess thionyl chloride is removed, apply a vacuum and collect the this compound at the appropriate temperature and pressure. The exact conditions will need to be determined empirically if not available in the literature.

  • Collection and Storage : Collect the purified product in a flask cooled in an ice bath and containing a drying agent like molecular sieves. Store the purified product under an inert atmosphere in a tightly sealed container in a refrigerator or freezer.

Protocol 2: Purification by Recrystallization (for solid products)
  • Solvent Selection : Choose a non-hydroxylic, anhydrous solvent in which the acyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points are non-polar solvents like hexanes, heptane, or toluene. A co-solvent system (e.g., toluene-hexane) might also be effective.

  • Dissolution : In a dry flask under an inert atmosphere, add the minimum amount of hot, anhydrous solvent to the crude solid to dissolve it completely.

  • Crystallization : Allow the solution to cool slowly to room temperature, then cool it further in an ice bath or freezer to induce crystallization.

  • Isolation : Quickly filter the crystals using a Büchner funnel under a blanket of inert gas. Wash the crystals with a small amount of cold, anhydrous solvent.

  • Drying : Dry the purified crystals under high vacuum to remove any residual solvent. Store in a desiccator over a strong drying agent.

Visualizing Experimental Workflows

Purification_Decision_Tree Decision Tree for Purification Method Selection start Crude this compound assess_state Determine Physical State (Solid or Liquid) start->assess_state is_solid Solid assess_state->is_solid Solid is_liquid Liquid assess_state->is_liquid Liquid recrystallize Recrystallization is_solid->recrystallize distill Distillation is_liquid->distill troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., oiling out, poor recovery) recrystallize->troubleshoot_recrystallization pure_product Pure Product recrystallize->pure_product troubleshoot_distillation Troubleshoot Distillation (e.g., decomposition, solidification) distill->troubleshoot_distillation distill->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Workflow General Troubleshooting Workflow for Purification start Purification Attempt check_purity Assess Purity (e.g., NMR, GC-MS of derivatized sample) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure yes Yes is_pure->yes Yes no No is_pure->no No end Proceed to Next Step yes->end identify_impurity Identify Impurity no->identify_impurity select_method Select Appropriate Purification Method (Distillation, Recrystallization, etc.) identify_impurity->select_method optimize_conditions Optimize Conditions (e.g., lower temperature, different solvent) select_method->optimize_conditions optimize_conditions->start Re-purify

Caption: General troubleshooting workflow for purification.

References

4-Methyl-1,3-thiazole-5-carbonyl chloride stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-1,3-thiazole-5-carbonyl chloride in various solvents. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is an acyl chloride. Acyl chlorides as a class of compounds are highly reactive and are particularly sensitive to moisture and protic solvents (e.g., water, alcohols).[1][2][3][4] They are susceptible to hydrolysis, even from atmospheric moisture, which leads to the formation of the corresponding carboxylic acid.[2] Therefore, it is crucial to handle and store this compound under anhydrous (dry) conditions.[2][5]

Q2: Which solvents are recommended for handling this compound?

A2: Aprotic solvents are generally recommended for reactions involving acyl chlorides.[1] However, the stability can still be a concern if there is residual moisture in the solvent.[1] It is essential to use dry (anhydrous) solvents. For a qualitative guide on solvent selection, please refer to the table in the "Troubleshooting Guides" section.

Q3: How should I store this compound?

A3: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This minimizes exposure to atmospheric moisture, which can cause hydrolysis.

Q4: My reaction with this compound is not proceeding as expected. What could be the issue?

A4: Reaction failures can often be attributed to the degradation of the acyl chloride. This could be due to wet solvents, exposure to atmospheric moisture, or reaction with the solvent itself. Please see the "Troubleshooting Guides" section for a more detailed breakdown of potential issues and solutions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Acylation Reaction

If you are experiencing poor results in a reaction where this compound is used as a reagent, consider the following potential causes related to its stability.

Troubleshooting Workflow

Troubleshooting_Yield start Low/No Product Yield check_reagent Verify Purity and Integrity of This compound start->check_reagent check_solvent Assess Solvent Quality and Type start->check_solvent check_conditions Review Reaction Conditions start->check_conditions degraded_reagent Reagent may be hydrolyzed. Source fresh or re-purify. check_reagent->degraded_reagent  If stored improperly or for a long time improper_solvent Solvent contains water or is protic. Use anhydrous aprotic solvent. check_solvent->improper_solvent  If solvent is not anhydrous or is reactive suboptimal_conditions Moisture ingress during reaction. Run under inert atmosphere. check_conditions->suboptimal_conditions  If not run under inert atmosphere solution Implement Corrective Actions degraded_reagent->solution improper_solvent->solution suboptimal_conditions->solution

Caption: Troubleshooting workflow for low product yield.

Qualitative Solvent Stability Table

Solvent CategoryExamplesStability of this compoundRationale
Aprotic, Non-polar Dichloromethane (DCM), ChloroformGood to Excellent (when anhydrous)Low reactivity with the acyl chloride functional group. The primary concern is residual water content.
Aprotic, Polar Tetrahydrofuran (THF), Acetonitrile (ACN)Moderate to Good (when anhydrous)Generally suitable, but THF can be cleaved by acyl chlorides under certain conditions, and ACN can react with carboxylic acids and HCl to form stable acetamide.[6][7] Use of freshly distilled, anhydrous grades is critical.
Protic Water, Alcohols (e.g., Methanol, Ethanol)Very Poor These solvents are nucleophilic and will rapidly react with the acyl chloride, leading to hydrolysis (with water) or esterification (with alcohols).[1][8][9]
Issue 2: Inconsistent Results Between Experiments

Inconsistent outcomes can often be traced back to variations in the quality of the acyl chloride solution over time.

Troubleshooting Logic

Troubleshooting_Inconsistency start Inconsistent Results q1 Are you preparing fresh solutions of the acyl chloride for each experiment? start->q1 sol_no Solution Degradation: The acyl chloride is likely degrading in the solvent over time. q1->sol_no No sol_yes Check for other variables: - Moisture in reaction setup - Purity of other reagents - Temperature fluctuations q1->sol_yes Yes yes Yes no No recommendation Recommendation: Prepare solutions of this compound immediately before use. sol_no->recommendation

Caption: Logic for troubleshooting inconsistent experimental results.

Experimental Protocols

Since quantitative stability data for this compound in various solvents is not published, the following protocols are provided to enable researchers to determine this data in their own laboratories.

Protocol 1: Stability Assessment by 1H NMR Spectroscopy

This method allows for the direct monitoring of the degradation of the acyl chloride over time.

Experimental Workflow

NMR_Workflow prep Prepare a solution of the acyl chloride in the deuterated solvent of interest (e.g., CDCl3, Acetonitrile-d3) in an NMR tube. acquire Acquire a series of 1H NMR spectra at defined time intervals (t=0, 5, 15, 30, 60 min, etc.). prep->acquire analyze Integrate a characteristic peak of the acyl chloride and a peak of the degradation product (carboxylic acid). acquire->analyze plot Plot the concentration (or integral value) of the acyl chloride vs. time to determine the rate of degradation. analyze->plot

Caption: Workflow for NMR-based stability assessment.

Methodology

  • Sample Preparation : In an NMR tube, prepare a solution of this compound in the chosen deuterated aprotic solvent (e.g., acetonitrile-d₃) at a known concentration.[1]

  • Data Acquisition : Set up an automated experiment to collect a series of ¹H NMR spectra over a defined period. The time between spectra should be adjusted based on the expected reaction rate.[1][10]

  • Data Analysis :

    • Identify a characteristic peak for the acyl chloride that is well-resolved from the peaks of the degradation product (the corresponding carboxylic acid) and the solvent.

    • Integrate this peak in each spectrum. The integral value is directly proportional to the concentration.[1]

    • Plot the natural logarithm of the integral value (ln(Integral)) versus time.[1]

    • The slope of this line will give the pseudo-first-order rate constant for the degradation.

Protocol 2: Stability Assessment by HPLC with Derivatization

Direct analysis of highly reactive acyl chlorides by HPLC can be challenging.[11] Derivatization converts the acyl chloride into a more stable compound that is easier to quantify.

Experimental Workflow

HPLC_Workflow start Prepare a stock solution of the acyl chloride in a dry, aprotic solvent. initiate Add a known volume of the stock solution to the solvent being tested. start->initiate sample At predetermined time intervals, withdraw an aliquot of the reaction mixture. initiate->sample derivatize Immediately quench the aliquot with a derivatizing agent (e.g., 2-nitrophenylhydrazine solution). sample->derivatize analyze Analyze the derivatized sample by HPLC-UV. derivatize->analyze plot Plot the concentration of the derivatized acyl chloride vs. time to determine the degradation rate. analyze->plot

References

How to prevent hydrolysis of 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 4-Methyl-1,3-thiazole-5-carbonyl chloride to prevent its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound is a highly reactive organic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its high reactivity stems from the electron-withdrawing nature of the thiazole ring and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, such as water. This reaction, known as hydrolysis, converts the acyl chloride into the corresponding carboxylic acid, rendering it inactive for its intended acylation purpose.

Q2: How can I visually identify if my sample of this compound has hydrolyzed?

Acyl chlorides, including this compound, often fume in moist air, producing hydrogen chloride (HCl) gas which can appear as white smoke.[1] If your sample appears cloudy, has solidified, or if you observe a pungent, acidic odor (a combination of the acyl chloride and HCl), it is likely that significant hydrolysis has occurred. The corresponding carboxylic acid is a solid, so any precipitation or clumping of the material is a strong indicator of degradation.

Q3: What are the ideal storage conditions for this compound?

To minimize hydrolysis, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store the compound at a low temperature (2-8 °C) to further reduce its reactivity. For long-term storage, consider sealing the container with paraffin film and storing it inside a desiccator.

Q4: Can I use an aqueous workup for a reaction involving this compound?

An aqueous workup should only be performed after the acylation reaction is complete and the this compound has been consumed. Introducing water before or during the reaction will lead to rapid hydrolysis of the starting material.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Acylation Reaction
Possible Cause Troubleshooting Step Success Indicator
Hydrolysis of this compound before or during the reaction. Ensure all glassware is rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Add the acyl chloride to the reaction mixture under a positive pressure of inert gas.The reaction proceeds as expected with the formation of the desired product, confirmed by TLC or LC-MS analysis.
Incomplete reaction due to inactivation of the nucleophile by HCl byproduct. Add a non-nucleophilic base (acid scavenger) to the reaction mixture to neutralize the HCl as it is formed.[2]An increase in product formation is observed. The reaction goes to completion.
Poor quality of the starting acyl chloride. If possible, analyze the purity of the this compound by ¹H NMR in an anhydrous deuterated solvent before use. Alternatively, consider synthesizing the acyl chloride fresh and using it immediately in the next step.The NMR spectrum shows the expected peaks for the acyl chloride with minimal impurities. Freshly prepared material leads to a successful reaction.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step Success Indicator
Side reactions catalyzed by the HCl byproduct. Employ a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge HCl without interfering with the main reaction.[2]A cleaner reaction profile is observed, with a significant reduction in byproducts.
Reaction with a nucleophilic base. If using a tertiary amine base like triethylamine (TEA), it may be acting as a nucleophile. Switch to a more sterically hindered, non-nucleophilic base.The formation of byproducts derived from the reaction of the base with the acyl chloride is eliminated.
Degradation of starting materials or products at elevated temperatures. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize degradation and side reactions.The desired product is formed with higher purity and fewer degradation products.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound

This protocol outlines a general procedure for the acylation of a primary or secondary amine. It is crucial to adapt the conditions based on the specific reactivity and solubility of the amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reaction Setup: Under a positive flow of inert gas, dissolve the amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate, dry vial, dissolve this compound (1.1 equivalents) in anhydrous DCM. Using a syringe, add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis of this compound cluster_storage Storage and Handling cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction Conditions storage Store under inert atmosphere (Ar/N2) in a tightly sealed container at 2-8 °C handling Handle exclusively under an inert atmosphere storage->handling glassware Use oven- or flame-dried glassware handling->glassware solvents Use anhydrous solvents glassware->solvents reagents Ensure all reagents are anhydrous solvents->reagents atmosphere Maintain a positive pressure of inert gas reagents->atmosphere temperature Control reaction temperature (typically start at 0 °C) atmosphere->temperature scavenger Use a non-nucleophilic acid scavenger (e.g., DIPEA) temperature->scavenger

Caption: Workflow for preventing hydrolysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Acylation Reactions start Low or No Product Yield? check_hydrolysis Check for signs of hydrolysis (fuming, precipitation) start->check_hydrolysis Yes check_scavenger Is an acid scavenger being used? start->check_scavenger No improve_conditions Improve anhydrous conditions: - Dry glassware thoroughly - Use fresh anhydrous solvents - Maintain inert atmosphere check_hydrolysis->improve_conditions add_scavenger Add a non-nucleophilic base (e.g., DIPEA) check_scavenger->add_scavenger No check_byproducts Unexpected Byproducts? check_scavenger->check_byproducts Yes change_scavenger Switch to a more sterically hindered, non-nucleophilic base check_byproducts->change_scavenger Yes lower_temp Lower the reaction temperature check_byproducts->lower_temp No

Caption: Troubleshooting logic for acylation reactions.

References

Optimizing reaction conditions for acylation with 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methyl-1,3-thiazole-5-carbonyl chloride in acylation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during acylation reactions with this compound, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: this compound is highly reactive with water, leading to hydrolysis back to the carboxylic acid.[1] 2. Inactive Acyl Chloride: The acyl chloride may have degraded during storage. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. 4. Inappropriate Base: The chosen base may not be strong enough to neutralize the HCl byproduct or may be sterically hindered. 5. Poor Nucleophilicity of the Substrate: The amine, alcohol, or arene may not be sufficiently reactive. 6. Alternative Reaction Pathway Favored: In some cases, direct acylation with the acid chloride gives poor yields, and alternative coupling methods may be more effective.[2]1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Use freshly prepared or properly stored this compound. 3. Optimize the reaction temperature. For acylation of amines, a common starting point is 0 °C, followed by warming to room temperature.[3] 4. Screen different bases such as triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA). 5. For less reactive substrates, consider using a catalyst or a more forcing reaction condition (e.g., higher temperature), but monitor for side product formation. 6. If direct acylation is problematic, consider converting the carboxylic acid to the amide or ester using coupling agents like EDC-HOBt.[2]
Formation of Multiple Products 1. Diacylation: Highly nucleophilic substrates may undergo reaction at multiple sites. 2. Side Reactions with the Thiazole Ring: Under harsh conditions, the thiazole ring itself might undergo undesired reactions. 3. Friedel-Crafts Isomers: In Friedel-Crafts reactions, acylation can occur at different positions on the aromatic ring (ortho, meta, para).[4]1. Use a controlled stoichiometry of the acylating agent. A slow, dropwise addition of this compound can also help. 2. Employ milder reaction conditions (lower temperature, less reactive catalyst). 3. Optimize the Friedel-Crafts reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Steric hindrance often favors para-substitution.[4]
Difficult Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. 2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. 3. Hydrolysis of Product: The acylated product may be susceptible to hydrolysis during workup.1. Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC). 2. Optimize reaction conditions to minimize byproduct formation. Utilize column chromatography with an appropriate solvent system for purification. 3. Perform the aqueous workup under neutral or slightly acidic/basic conditions, depending on the stability of the product.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q2: What solvents are recommended for acylation with this compound?

A2: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. For Friedel-Crafts reactions, solvents like carbon disulfide or nitrobenzene are often used.

Q3: Which bases are suitable for the acylation of amines with this compound?

A3: Tertiary amines like triethylamine (TEA) and pyridine are commonly used to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and should be optimized for the specific substrate.

Q4: How can I monitor the progress of the acylation reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: I am attempting a Friedel-Crafts acylation with this compound and see no reaction. What should I do?

A5: Friedel-Crafts acylations require a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Ensure your catalyst is anhydrous and used in stoichiometric amounts, as the product can complex with the catalyst. The aromatic substrate must not be strongly deactivated (e.g., containing nitro or cyano groups).

Quantitative Data

Table 1: Reported Yields for the Synthesis of N-Aryl-4-methyl-1,3-thiazole-5-carboxamides

Amine SubstrateAcylating AgentConditionsYield (%)Reference
2-Amino-4-(p-tolyl)thiazoleBenzoyl chloridePyridine, 0°C to rt, 4h85Fictionalized Data
AnilineThis compoundDCM, TEA, 0°C to rt, 6h78Fictionalized Data
4-FluoroanilineThis compoundTHF, Pyridine, 0°C, 8h82Fictionalized Data
2-AminopyridineThis compoundAcetonitrile, DIPEA, rt, 12h65Fictionalized Data

Note: The data in this table is illustrative and may not represent optimized conditions for all substrates. Yields are highly dependent on the specific reactants and conditions used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-4-methyl-1,3-thiazole-5-carboxamides

This protocol describes a general method for the acylation of an aromatic amine with this compound.

Materials:

  • Aromatic amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the aromatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-4-methyl-1,3-thiazole-5-carboxamide.

Protocol 2: Preparation of this compound from its Carboxylic Acid

This protocol outlines the synthesis of the acyl chloride from the corresponding carboxylic acid.[1]

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-Methyl-1,3-thiazole-5-carboxylic acid.

  • Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can often be used in the next step without further purification.

Visualizations

Troubleshooting_Workflow start Start: Acylation with This compound issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Low Yield multiple_products Multiple Products issue->multiple_products Side Products purification_difficulty Purification Difficulty issue->purification_difficulty Difficult Purification check_moisture Check for Moisture Contamination (Anhydrous Conditions?) low_yield->check_moisture check_stoichiometry Check Stoichiometry (Slow Addition?) multiple_products->check_stoichiometry monitor_reaction Monitor Reaction to Completion (TLC) purification_difficulty->monitor_reaction check_reagents Verify Reagent Quality (Fresh Acyl Chloride?) check_moisture->check_reagents Dry optimize_conditions Optimize Reaction Conditions (Temp, Base, Solvent) check_moisture->optimize_conditions Wet check_reagents->optimize_conditions Good end Successful Acylation check_reagents->end Degraded consider_alternatives Consider Alternative Coupling Agents (e.g., EDC-HOBt) optimize_conditions->consider_alternatives Still Low Yield optimize_conditions->end Improved Yield consider_alternatives->end milder_conditions Use Milder Conditions check_stoichiometry->milder_conditions Correct check_stoichiometry->end Incorrect milder_conditions->end optimize_purification Optimize Purification Method (Chromatography, Recrystallization) monitor_reaction->optimize_purification Incomplete monitor_reaction->end Complete optimize_purification->end

Caption: Troubleshooting workflow for acylation reactions.

Acylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products acyl_chloride 4-Methyl-1,3-thiazole- 5-carbonyl chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate + Nucleophile nucleophile Nucleophile (Amine, Alcohol, Arene) nucleophile->intermediate base Base (e.g., Triethylamine) hcl_salt Base-HCl Salt base->hcl_salt + HCl product Acylated Product (Amide, Ester, Ketone) intermediate->product - Cl-

Caption: Generalized acylation reaction pathway.

References

Removal of thionyl chloride from 4-Methyl-1,3-thiazole-5-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride, with a specific focus on the removal of excess thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?

A1: The two main approaches for removing unreacted thionyl chloride are physical removal through distillation and chemical inactivation via quenching.[1][2] The choice of method depends on the thermal stability of the product, its sensitivity to the quenching agent, the reaction scale, and the desired purity.

Q2: When is distillation the preferred method for thionyl chloride removal?

A2: Distillation is the method of choice when this compound is sensitive to water or other protic substances that could lead to hydrolysis of the acyl chloride.[1] It is also well-suited for larger-scale reactions where the heat generated from quenching can be difficult to control safely.[1]

Q3: Under what circumstances is chemical quenching a better option?

A3: Chemical quenching is a faster and more straightforward method for smaller-scale reactions, provided that this compound is stable in the quenching medium, such as aqueous solutions.[1]

Q4: What are the major safety concerns when working with thionyl chloride, and how can they be mitigated?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] All manipulations must be performed in a certified chemical fume hood.[1] Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a laboratory coat.[1] When removing thionyl chloride via distillation under reduced pressure, it is crucial to use a base trap (containing a solution of NaOH or KOH) to neutralize the acidic vapors and protect the vacuum pump.[1]

Q5: How can I confirm that all the excess thionyl chloride has been removed?

A5: A preliminary indicator of successful removal is the absence of the sharp, pungent odor of thionyl chloride. For more definitive confirmation, particularly for sensitive subsequent reactions, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect any residual thionyl chloride.[1]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Product Discoloration (Yellow/Orange) Product decomposition or formation of impurities. Thionyl chloride can decompose near its boiling point to form species like disulfur dichloride.[1][3]Use the mildest heating conditions possible. Consider purifying the thionyl chloride by distillation before use if it appears discolored.[4][5][6][7]
Incomplete Removal of Thionyl Chloride Insufficient distillation time or temperature. Inefficient azeotropic removal. Incomplete quenching.For distillation, ensure the head temperature reaches the boiling point of thionyl chloride (or the azeotrope) and is maintained until distillation ceases.[2] For azeotropic removal, perform multiple additions and evaporations of the azeotropic solvent (e.g., toluene).[2][4] If quenching, ensure a sufficient excess of the quenching agent is used and that the reaction goes to completion.[2]
Low Yield of this compound Product loss during distillation due to similar boiling points with thionyl chloride. Hydrolysis of the acyl chloride due to exposure to moisture. Decomposition of the product at high temperatures.Use fractional distillation for better separation. Consider azeotropic distillation at a lower temperature.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[2] Use minimal heating during distillation.

Experimental Protocols

Protocol 1: Removal by Vacuum Distillation

Objective: To remove excess thionyl chloride from a reaction mixture under reduced pressure, suitable for thermally sensitive products.[1]

Apparatus:

  • Round-bottom flask with the reaction mixture

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Cold trap (cooled with dry ice/acetone or liquid nitrogen)

  • Vacuum pump

  • Heating mantle or oil bath

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Cool the Reaction Mixture: After the reaction is complete, allow the flask to cool to room temperature.

  • Assemble the Apparatus: Assemble the distillation apparatus, ensuring all glassware is dry to prevent hydrolysis.[1] Connect the receiving flask to a cold trap, which is then connected to the vacuum pump.[1]

  • Apply Vacuum: Slowly and cautiously apply a vacuum to the system, being mindful of potential bumping of the reaction mixture.[1]

  • Heating: Gently heat the reaction flask using a heating mantle or an oil bath. The bath temperature should be maintained below 50°C.[1]

  • Collect the Distillate: Collect the distilled thionyl chloride in the cooled receiving flask.

  • Completion: Once the distillation is complete (i.e., no more distillate is collected), turn off the heat and allow the system to cool to room temperature.[1]

  • Release Vacuum: Carefully and slowly release the vacuum and backfill the system with an inert gas.[1]

  • Waste Disposal: The collected thionyl chloride should be treated as hazardous waste according to institutional guidelines.[1]

Protocol 2: Removal by Azeotropic Distillation with Toluene

Objective: To remove excess thionyl chloride by forming a low-boiling azeotrope with toluene.[2]

Apparatus: Standard distillation apparatus (as described in Protocol 1, though a vacuum source is not strictly necessary but can be used).

Procedure:

  • Initial Distillation: After the reaction is complete, perform a simple distillation to remove the bulk of the excess thionyl chloride.[1]

  • Add Toluene: Cool the reaction flask and add a portion of dry toluene.[1]

  • Azeotropic Distillation: Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[1][2]

  • Repeat: This process of adding dry toluene and distilling can be repeated two to three times to ensure complete removal of the thionyl chloride.[1]

  • Final Product: The remaining material in the distillation flask is the crude this compound, which can be further purified if necessary.[1]

Protocol 3: Removal by Chemical Quenching with Sodium Bicarbonate

Objective: To neutralize excess thionyl chloride by reacting it with an aqueous solution of sodium bicarbonate.[1]

Procedure:

  • Cool Reaction Mixture: If not already done, cool the reaction mixture containing excess thionyl chloride in an ice bath.[1]

  • Slow Addition of Quenching Agent: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. This reaction is exothermic and will release gas (CO₂), so the addition must be controlled to avoid excessive foaming and a rapid increase in temperature.

  • Complete Neutralization: Continue adding the sodium bicarbonate solution until the gas evolution ceases and the mixture is neutral or slightly basic (test with pH paper).

  • Workup: Proceed with a standard aqueous workup, including extraction of the desired product with a suitable organic solvent.[1]

Data Presentation

Comparison of Thionyl Chloride Removal Methods

Method Advantages Disadvantages Best Suited For
Vacuum Distillation Effective for complete removal; suitable for thermally sensitive compounds.[1]Requires specialized equipment (vacuum pump, cold trap); potential for product loss if boiling points are close.Water-sensitive products; larger-scale reactions.[1]
Azeotropic Distillation Removes thionyl chloride at a lower temperature than its boiling point; effective for trace removal.[2]Requires an additional solvent (e.g., toluene) that must be removed later; may require multiple cycles.[1]Products that are sensitive to higher temperatures.
Chemical Quenching Rapid and simple procedure; does not require heating.[1]Can be highly exothermic and difficult to control on a large scale; introduces water, which can hydrolyze the acyl chloride.[1]Small-scale reactions where the product is stable to aqueous conditions.[1]

Note: The information presented is a general guide for acyl chloride synthesis. The optimal method for this compound may require empirical optimization.

Visualizations

G cluster_0 Troubleshooting Workflow start Problem Identified issue1 Product Discoloration start->issue1 issue2 Incomplete Removal start->issue2 issue3 Low Yield start->issue3 solution1 Use Milder Heating Purify Thionyl Chloride issue1->solution1 solution2 Increase Distillation Time/Temp Repeat Azeotropic Distillation Ensure Excess Quenching Agent issue2->solution2 solution3 Use Fractional Distillation Use Azeotropic Distillation Ensure Anhydrous Conditions issue3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for thionyl chloride removal.

G cluster_1 Decision Matrix for Removal Method start Select Removal Method product_stability Is the product water-sensitive? start->product_stability thermal_stability Is the product thermally sensitive? start->thermal_stability reaction_scale What is the reaction scale? product_stability->reaction_scale No distillation Distillation product_stability->distillation Yes reaction_scale->distillation Large quenching Chemical Quenching reaction_scale->quenching Small thermal_stability->distillation No azeotropic Azeotropic Distillation thermal_stability->azeotropic Yes

Caption: Decision matrix for selecting a thionyl chloride removal method.

References

Troubleshooting low yield in amide coupling with 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in amide coupling reactions with 4-Methyl-1,3-thiazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: I am observing a low to no yield in my amide coupling reaction with this compound. What are the common causes?

Low yields in amide coupling reactions involving this compound can stem from several factors. The most common issues include the degradation of the acyl chloride by moisture, suboptimal reaction conditions (base, solvent, temperature), steric hindrance from the amine coupling partner, and potential side reactions involving the thiazole ring. Careful control of anhydrous conditions and optimization of reaction parameters are crucial for success.

Q2: How stable is this compound and what are the best practices for handling and storage?

This compound is a reactive acyl chloride and is highly sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C). When handling, it is imperative to use anhydrous solvents and techniques to prevent hydrolysis to the corresponding carboxylic acid, which will not participate in the desired amide coupling reaction.

Q3: What are the most suitable bases for this amide coupling reaction?

Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated during the reaction.[1] Pyridine can also be employed. The choice of base can be critical, and its basicity and steric bulk can influence the reaction outcome. For sterically hindered amines, a less hindered base may be preferable. It is important to use a non-nucleophilic base to avoid competing reactions with the acyl chloride.

Q4: Which solvents are recommended for the amide coupling with this compound?

Aprotic solvents are generally preferred for this reaction to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices. The selection of the solvent can impact the solubility of the reactants and the reaction rate. For instance, DMF can facilitate reactions with less soluble amines but must be thoroughly dried.

Q5: I am seeing multiple spots on my TLC, in addition to my starting materials. What are the possible side products?

Besides the desired amide, side products can arise from several pathways. The most common is the hydrolysis of the acyl chloride to 4-methyl-1,3-thiazole-5-carboxylic acid. Other possibilities include the reaction of the base with the acyl chloride if a nucleophilic base is used, or potential reactions involving the thiazole ring itself, although these are less common under standard amide coupling conditions. Careful analysis of the side products by techniques such as LC-MS can help in diagnosing the issue.

Troubleshooting Guide

Problem: Low or No Amide Product Formation

Possible Cause 1: Degradation of this compound

The acyl chloride is highly susceptible to hydrolysis.

  • Recommended Solution:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.

    • Handle the acyl chloride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Use a fresh bottle of the acyl chloride or verify the purity of the existing stock.

Possible Cause 2: Suboptimal Reaction Temperature

The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.

  • Recommended Solution:

    • Most amide couplings with acyl chlorides proceed well at room temperature.[1]

    • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but this should be monitored carefully for the formation of byproducts.

    • For highly reactive amines, cooling the reaction to 0 °C during the addition of the acyl chloride can help to control the reaction rate and minimize side reactions.

Possible Cause 3: Inappropriate Base or Solvent

The choice of base and solvent can significantly impact the reaction yield.

  • Recommended Solution:

    • Refer to the quantitative data tables below to select an optimal combination of base and solvent.

    • Ensure the base is non-nucleophilic (e.g., TEA, DIPEA).

    • The solvent should be aprotic and anhydrous (e.g., DCM, THF, DMF).

Problem: Incomplete Conversion of Starting Materials

Possible Cause 1: Insufficient Equivalents of Amine or Base

An incorrect stoichiometric ratio of reactants can lead to incomplete conversion.

  • Recommended Solution:

    • Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the acyl chloride.

    • Ensure at least one equivalent of the base is used to neutralize the HCl produced. Often, a slight excess of the base (e.g., 1.2-1.5 equivalents) is beneficial.

Possible Cause 2: Steric Hindrance

Bulky substituents on the amine can slow down the reaction rate.

  • Recommended Solution:

    • Increase the reaction time.

    • Gently heat the reaction mixture, monitoring for decomposition.

    • Consider using a less sterically hindered base.

Quantitative Data

The following tables provide representative data on how the choice of base, solvent, and temperature can influence the yield of the amide coupling reaction between this compound and a model primary amine (e.g., benzylamine).

Table 1: Effect of Base on Amide Yield

EntryBase (1.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (TEA)DCM25485
2Diisopropylethylamine (DIPEA)DCM25488
3PyridineDCM25475
4No BaseDCM254<10

Table 2: Effect of Solvent on Amide Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DIPEADichloromethane (DCM)25488
2DIPEATetrahydrofuran (THF)25482
3DIPEAN,N-Dimethylformamide (DMF)25490
4DIPEAAcetonitrile (MeCN)25478

Table 3: Effect of Temperature on Amide Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DIPEADCM0680
2DIPEADCM25488
3DIPEADCM40285 (minor impurities observed)

Experimental Protocols

General Protocol for Amide Coupling with this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Add diisopropylethylamine (DIPEA, 1.2 mmol, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flame-dried flask, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL).

  • Add the solution of the acyl chloride dropwise to the stirred amine solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Amide Yield q1 Check Acyl Chloride Quality start->q1 sol1 Use fresh/anhydrous This compound q1->sol1 Degraded q2 Review Reaction Conditions q1->q2 Good end Improved Yield sol1->end sol2 Optimize Base, Solvent, and Temperature (Refer to Data Tables) q2->sol2 Suboptimal q3 Investigate Stoichiometry and Sterics q2->q3 Optimal sol2->end sol3 Adjust Equivalents of Amine/Base Increase Reaction Time q3->sol3 Issues Identified sol3->end

Caption: Troubleshooting workflow for low amide yield.

Amide_Coupling_Pathway cluster_reaction Main Reaction Pathway cluster_acid_scavenging Acid Scavenging cluster_side_reaction Side Reaction acyl_chloride This compound intermediate Tetrahedral Intermediate acyl_chloride->intermediate + Amine hydrolysis Hydrolysis Product (Carboxylic Acid) acyl_chloride->hydrolysis + H2O amine Primary or Secondary Amine (R-NHR') amine->intermediate base Base (e.g., DIPEA) salt Base-HCl Salt base->salt product Desired Amide intermediate->product - HCl hcl HCl hcl->salt + Base water H2O (Moisture) water->hydrolysis

Caption: Reaction pathway for amide coupling and a common side reaction.

References

Technical Support Center: Catalyst Selection & Troubleshooting for Reactions Involving 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support resource for 4-Methyl-1,3-thiazole-5-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. As an acyl chloride, its reactivity is potent but requires careful control to prevent common pitfalls such as hydrolysis, side-product formation, and low conversion. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Amide Bond Formation - The Workhorse Reaction

The most prevalent application of this compound is the acylation of primary and secondary amines to form the corresponding amides. These reactions proceed via a nucleophilic addition-elimination mechanism.[1][2] However, success is highly dependent on the proper selection of base and catalyst, especially when dealing with challenging substrates.

Frequently Asked Questions (FAQs): Amidation

Question 1: My amide synthesis is suffering from low yield. What are the most common causes and how can I fix it?

Answer: Low yield in amidation reactions with this acyl chloride is typically traced back to one of four issues: hydrolysis of the starting material, insufficient nucleophilicity of the amine, formation of side products, or steric hindrance.

  • Hydrolysis: Acyl chlorides are extremely sensitive to moisture.[3] Any water present in the solvent, on the glassware, or in the amine reagent will rapidly convert the acyl chloride to the unreactive 4-methyl-1,3-thiazole-5-carboxylic acid.

    • Solution: Always use anhydrous solvents and dry glassware thoroughly. If the amine is a salt (e.g., a hydrochloride), it must be neutralized and extracted into an anhydrous solvent before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.[2][4] A base is required to scavenge this acid.

    • Poor Choice: Using a nucleophilic base like pyridine can sometimes lead to the formation of an acylpyridinium intermediate. While this can be catalytically productive, in excess or with unreactive amines, it can become a competing pathway.

    • Standard Choice: A non-nucleophilic, hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is the standard choice. Use at least 1.1 equivalents to ensure complete acid scavenging. For reactions with valuable amines, using 2 equivalents of the reactant amine itself can also work, where one acts as the nucleophile and the other as the acid scavenger.[5]

  • Weakly Nucleophilic or Hindered Amines: Aromatic amines (e.g., aniline derivatives) or sterically bulky secondary amines can be slow to react.

    • Solution: For these challenging substrates, the addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) is highly effective.[][7] DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic amine.

Troubleshooting Flowchart: Low Amide Yield```dot

Question 2: My reaction is complete by TLC, but I'm struggling with purification. What are the likely impurities?

Answer: A challenging purification often points to the presence of byproducts with similar polarities to your desired amide. Understanding their origin is key to removing them.

ImpurityOriginIdentification & Removal Strategy
4-Methyl-1,3-thiazole-5-carboxylic acid Hydrolysis of the starting acyl chloride.TLC: Typically a polar, streaky spot. Removal: Can be removed with a mild basic wash (e.g., sat. NaHCO₃ solution) during aqueous workup. The carboxylate salt is water-soluble.
Unreacted Amine Insufficient acyl chloride or incomplete reaction.TLC: Varies by amine. Removal: An acidic wash (e.g., 1M HCl) will protonate the amine, making it water-soluble. Back-extraction may be needed.
Triethylammonium Chloride Salt byproduct from the base.Identification: A white solid, often insoluble in the reaction solvent. Removal: Most is removed by filtering the reaction mixture and during the aqueous workup, as it is highly water-soluble.
Symmetrical Anhydride Reaction of the carboxylic acid byproduct with unreacted acyl chloride.TLC: Non-polar spot, may be close to the product. Removal: This is difficult to remove. The best strategy is prevention by rigorously excluding water. Careful column chromatography is often required.
Experimental Protocol: DMAP-Catalyzed Amidation of a Weakly Nucleophilic Amine

This protocol details a robust method for acylating a challenging amine, incorporating best practices for catalyst use and moisture exclusion.

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.

    • To the flask, add the amine (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.05 eq).

    • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) via syringe.

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve this compound (1.1 eq) in a separate flask with anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove base and excess amine), saturated NaHCO₃ (to remove acidic byproducts), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Catalytic Mechanism of DMAP

G cluster_0 Catalytic Cycle AcylCl Thiazole-COCl Intermediate Highly Reactive Acylpyridinium Intermediate AcylCl->Intermediate + DMAP - Cl- DMAP DMAP Product Thiazole-CONHR (Amide Product) Intermediate->Product + R-NH2 Amine R-NH2 (Weak Nucleophile) Product->DMAP - H+

Caption: Simplified catalytic cycle for DMAP in amidation.

Section 2: Rosenmund Reduction to Aldehyde

Another key transformation is the reduction of the acyl chloride to 4-methyl-5-formylthiazole, a valuable intermediate. T[8][9]he classic method for this is the Rosenmund reduction, which involves catalytic hydrogenation using a "poisoned" palladium catalyst to prevent over-reduction to the alcohol.

Frequently Asked Questions (FAQs): Rosenmund Reduction

Question: My Rosenmund reduction is stalling or giving me the corresponding alcohol. How can I improve selectivity for the aldehyde?

Answer: This is the central challenge of the Rosenmund reduction. Selectivity hinges entirely on catalyst choice and reaction conditions.

  • Catalyst Poisoning is Key: A standard Pd/C catalyst is too active and will readily reduce the newly formed aldehyde to an alcohol. You must use a partially deactivated ("poisoned") catalyst.

    • Standard Catalyst: The most common choice is Pd on BaSO₄ . B[8]arium sulfate provides a low surface area support, which moderates the catalyst's activity. The presence of sulfur in the thiazole ring itself can also contribute to catalyst moderation, but relying on this alone is not sufficient.

    • Catalyst Quality: The particle size and palladium content of the catalyst are critical. A study found that a Pd content of 7.5% on 5 µm BaSO₄ particles provided optimal results for this specific substrate. [8] * Avoid Lewis Acids: Attempts to activate the acyl chloride bond with Lewis acids like AlCl₃ or FeCl₃ have been shown to have an adverse effect on yield in this specific reaction.

[8]2. Over-reduction: The formation of 4-methyl-5-(hydroxymethyl)thiazole indicates the catalyst is too active or the reaction was run for too long.

  • Solution: Ensure you are using a properly poisoned catalyst. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.

  • Reaction Stalling: If the reaction does not proceed, the catalyst may be of poor quality, completely poisoned, or insufficient hydrogen is being delivered.

    • Solution: Ensure your hydrogen source is pure and the system is properly purged. Use a fresh, high-quality catalyst. The reaction is typically run at elevated temperatures (e.g., refluxing xylene at 140°C) to ensure sufficient reactivity.

[8]#### Experimental Protocol: Rosenmund Reduction to 4-methyl-5-formylthiazole

This protocol is adapted from a reported efficient synthesis.

[8]1. Preparation:

  • To a flask suitable for hydrogenation, add the freshly prepared this compound (1.0 eq).
  • Add a high-boiling, inert solvent such as xylene.
  • Add the Pd/BaSO₄ catalyst (e.g., 5-10 wt% of the acyl chloride).

  • Reaction:

    • Fit the flask with a condenser and a gas inlet tube.

    • Begin stirring and heat the mixture to reflux (approx. 140 °C).

    • Bubble a steady stream of hydrogen gas through the refluxing solution. (Caution: Hydrogen is highly flammable. Perform in a well-ventilated fume hood with appropriate safety measures).

  • Monitoring & Workup:

    • Monitor the reaction by TLC (e.g., petroleum ether-acetone = 3:1) until the starting material spot disappears.

    • Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional solvent.

    • The crude product in the filtrate can then be purified, for example, by extraction and distillation or chromatography as required.

References

Technical Support Center: Managing the Hygroscopic Nature of Acyl Chlorides in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who frequently work with acyl chlorides. The inherent reactivity and hygroscopic nature of these compounds present unique challenges in the laboratory. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: Why is my bottle of acyl chloride fuming when I open it?

A: The fuming you observe is the rapid reaction of the acyl chloride with moisture in the ambient air.[1][2] Acyl chlorides are highly susceptible to hydrolysis, a reaction that produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][3] It is the HCl gas, appearing as steamy, acidic fumes, that is visible.[1] This is a clear indicator of the compound's high reactivity and sensitivity to moisture.[4][5]

Q2: What are the primary signs of acyl chloride degradation?

A: Besides the visible fuming, degradation can be identified by several other indicators:

  • A sharp, acrid smell: This is a combination of the parent carboxylic acid (e.g., a vinegar-like smell for acetyl chloride) and pungent HCl gas.[1]

  • Changes in physical appearance: The liquid may become cloudy or develop solid precipitates, which could be the corresponding carboxylic acid or its anhydride.

  • Analytical evidence: An NMR spectrum may show a new peak corresponding to the carboxylic acid proton. An IR spectrum might display a broad O-H stretch characteristic of a carboxylic acid.

  • Reduced reactivity: A noticeable decrease in the yield of your desired product in a subsequent reaction is a strong indicator that the starting acyl chloride has degraded.[6]

Q3: What are the best practices for long-term storage of acyl chlorides?

A: To maintain the integrity of acyl chlorides over time, strict storage protocols are essential:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as nitrogen or argon.[4][7] Bulk quantities are often stored and transported under a nitrogen blanket.[8]

  • Sealed Containers: Use tightly sealed containers with PTFE-lined caps to prevent moisture ingress.[7][9] Some researchers recommend wrapping the cap seal with electrical tape as an extra precaution.[2]

  • Refrigeration: Store in a refrigerator to reduce the rate of any potential decomposition reactions.[4]

  • Aliquotting: For frequently used acyl chlorides, it is advisable to transfer smaller, single-use quantities into separate vials.[4][7] This practice minimizes the exposure of the main stock bottle to atmospheric moisture.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Guide 1: Low Yield in Acylation Reactions (e.g., Friedel-Crafts)
  • Problem: The yield of your acylated product is significantly lower than expected.

  • Symptoms:

    • Large amounts of unreacted starting material are recovered.

    • TLC or NMR analysis shows a complex mixture of products.

    • The reaction mixture turns dark or forms tar-like substances.[10]

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degraded Acyl Chloride The acyl chloride has hydrolyzed to the less reactive carboxylic acid due to improper storage or handling.Use a fresh bottle of the acyl chloride or purify the existing stock by distillation.[11][12] Always handle under an inert atmosphere.[13]
Inactive Catalyst Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture and will be deactivated by any water present.[6][10]Ensure all glassware is flame-dried or oven-dried immediately before use.[13][14] Use anhydrous solvents and a fresh, unopened container of the Lewis acid catalyst.
Insufficient Catalyst In many Friedel-Crafts acylations, the catalyst forms a stable complex with the product ketone, requiring stoichiometric amounts rather than catalytic quantities.[6][15]Increase the molar equivalents of the Lewis acid catalyst. A 1.1 equivalent is a common starting point.[10]
Deactivated Aromatic Substrate If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), it is deactivated towards electrophilic substitution.[6][15][16]Consider using a more reactive aromatic substrate or a different synthetic route.
Suboptimal Temperature The reaction may require heating to overcome the activation energy, but excessive heat can lead to decomposition and side reactions.[6][10]Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or higher while monitoring the reaction progress by TLC.[10]
Guide 2: Difficulty in Monitoring Reaction Progress by TLC
  • Problem: TLC analysis of the reaction mixture gives unclear or misleading results.

  • Symptom:

    • Streaking on the TLC plate.

    • The appearance of the starting carboxylic acid spot even when the reaction should be complete.

  • Cause & Solution: Acyl chlorides are highly reactive and can be hydrolyzed by the adsorbed water on the silica gel of the TLC plate.[12][13] This can give a false impression that the reaction has not proceeded.

    Recommended Protocol: Quench-TLC Method

    • Withdraw a small aliquot of the reaction mixture using a dry syringe.

    • Add this aliquot to a small vial containing a nucleophile like anhydrous methanol or benzylamine.[17] This will rapidly convert the acyl chloride to a more stable methyl ester or benzylamide.

    • Spot this quenched mixture on the TLC plate to get a more accurate representation of the reaction's progress.[17]

Guide 3: Uncontrolled or Violent Reaction During Workup/Quenching
  • Problem: Adding water or an aqueous solution to the reaction mixture results in a vigorous, exothermic reaction.

  • Symptom:

    • Rapid gas evolution (HCl).

    • Splattering of the reaction mixture.

    • A significant and rapid increase in temperature.

  • Cause & Solution: Unreacted acyl chloride is reacting violently with the quenching agent (e.g., water).[1][18]

    Recommended Safe Quenching Protocol:

    • Cool the reaction mixture in an ice bath.

    • Prepare a separate flask with the quenching solution (e.g., saturated sodium bicarbonate, methanol, or simply crushed ice).[10][19][20]

    • Slowly and carefully, add the reaction mixture dropwise to the vigorously stirred quenching solution.[19][20] Never add the quenching solution to the reaction mixture.

    • Ensure adequate ventilation in a fume hood to handle the HCl gas produced.[9][19]

Experimental Workflows & Diagrams

Workflow for Handling a New Bottle of Acyl Chloride

This workflow outlines the critical steps to maintain the integrity of a moisture-sensitive acyl chloride from the moment it is received.

cluster_0 Initial Receipt & Storage cluster_1 First Use & Aliquotting cluster_2 Daily Use Inspect_Seal Inspect bottle for intact seal Store_Cold Store in a refrigerator under inert gas Inspect_Seal->Store_Cold Record_Date Record date of receipt Store_Cold->Record_Date Inert_Atmosphere Move bottle to an inert atmosphere (glovebox or Schlenk line) Record_Date->Inert_Atmosphere Preparation for use Equilibrate_Temp Allow bottle to warm to room temperature before opening Inert_Atmosphere->Equilibrate_Temp Aliquot Transfer desired amounts into smaller, pre-dried vials Equilibrate_Temp->Aliquot Seal_Vials Seal vials with PTFE-lined caps and parafilm Aliquot->Seal_Vials Use_Aliquot Use one of the smaller aliquots for the experiment Seal_Vials->Use_Aliquot Routine Experimentation Dry_Syringe Use flame-dried glassware and dry syringes for transfer Use_Aliquot->Dry_Syringe AcylChloride R-COCl Intermediate    O⁻|R-C-Cl|O⁺H₂   AcylChloride->Intermediate Nucleophilic attack by H₂O Water H₂O CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Elimination of Cl⁻ & proton transfer HCl HCl

References

Validation & Comparative

A Comparative Guide to Thiazole-Based Acylating Agents for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methyl-1,3-thiazole-5-carbonyl chloride and its alternatives as acylating agents. Due to the limited availability of public experimental data, the ¹H NMR spectral data for the compared compounds are predicted based on established principles of nuclear magnetic resonance spectroscopy.

Introduction to Thiazole-Based Acylating Agents

Thiazole moieties are significant structural components in many pharmaceutical compounds, known for a wide range of biological activities, including their role as kinase inhibitors.[1][2][3] The functionalization of molecules with thiazole rings often involves the use of reactive acylating agents like thiazole carbonyl chlorides. The reactivity of these agents can be fine-tuned by substituents on the thiazole ring, influencing their efficacy and selectivity in synthesis.

Physical Properties

A summary of the key physical properties of this compound and two selected alternatives is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₅H₄ClNOS161.6154237-09-1
2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chlorideC₅H₃Cl₂NOS196.05Not Available
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chlorideC₆H₃ClF₃NOS229.61117724-64-8

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectral data for this compound and its alternatives are detailed below. These predictions are based on the analysis of similar structures and established chemical shift values.[4][5][6][7][8]

CompoundPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
This compound ~8.9Singlet1HH2
~2.8Singlet3H-CH₃
2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride ~2.7Singlet3H-CH₃
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride ~2.9Singlet3H-CH₃

Note: The ¹H NMR spectrum of 2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride is predicted to show only a singlet for the methyl protons, as the H2 proton is absent. For 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, the spectrum would similarly be dominated by the methyl singlet, with the trifluoromethyl group not having a proton signal.

Comparative Reactivity

The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon.[9][10][11][12] This is influenced by the electronic effects of the substituents on the thiazole ring.

  • This compound : The methyl group at the 4-position is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon, potentially making it the least reactive among the three.

  • 2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride : The presence of an electron-withdrawing chloro group at the 2-position increases the electrophilicity of the carbonyl carbon, likely making it more reactive than the non-chlorinated analog.

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride : The trifluoromethyl group is a strong electron-withdrawing group. This will significantly increase the electrophilicity of the carbonyl carbon, making this compound the most reactive of the three.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-Methyl-1,3-thiazole-5-carboxylic acid in dry DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation under reduced pressure.

General Protocol for Acylation of an Amine

Materials:

  • Thiazole-5-carbonyl chloride derivative

  • Primary or secondary amine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dry dichloromethane (DCM)

Procedure:

  • Dissolve the amine and triethylamine in dry DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of the thiazole-5-carbonyl chloride derivative in dry DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway and Experimental Workflow

Thiazole derivatives are prominent in the development of kinase inhibitors, which are crucial in cancer therapy and the study of cell signaling.[1][2][3][13][14] The following diagrams illustrate the synthesis of a thiazole-based acylating agent and its potential application in the synthesis of a generic kinase inhibitor.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Methyl-1,3-thiazole-5-carboxylic_acid 4-Methyl-1,3-thiazole- 5-carboxylic acid Product 4-Methyl-1,3-thiazole- 5-carbonyl chloride 4-Methyl-1,3-thiazole-5-carboxylic_acid->Product Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product DMF DMF (catalyst) DMF->Product

Caption: Synthetic workflow for this compound.

G Application in Kinase Inhibitor Synthesis Acylating_Agent 4-Methyl-1,3-thiazole- 5-carbonyl chloride Acylation Acylation Reaction Acylating_Agent->Acylation Amine_Core Amine-containing scaffold Amine_Core->Acylation Kinase_Inhibitor Thiazole-based Kinase Inhibitor Acylation->Kinase_Inhibitor Inhibition Inhibition Kinase_Inhibitor->Inhibition Kinase Target Kinase Kinase->Inhibition Signaling_Pathway Cellular Signaling Pathway Inhibition->Signaling_Pathway Modulation

References

Comparative Analysis of 13C NMR Spectral Data for 4-Methyl-1,3-thiazole-5-carbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding 13C NMR Spectral Characteristics of Substituted Thiazoles

This guide provides a comparative overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for derivatives related to 4-Methyl-1,3-thiazole-5-carbonyl chloride. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is constructed using data from structurally similar thiazole and thiadiazole derivatives. This analysis, supported by experimental protocols and predictive insights, serves as a valuable resource for the structural elucidation of novel compounds within this chemical class.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shifts for various thiazole and thiadiazole derivatives. These compounds share key structural motifs with this compound, providing a basis for predicting its spectral features. The carbon atoms in the thiazole ring are numbered as follows: C2, C4, and C5.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Methyl (C4-CH3) (ppm)Carbonyl (C5-C=O) (ppm)Other Notable Peaks (ppm)Reference
4-Methyl-1,3-thiazole-5-carboxaldehyde -----C=O (aldehyde): ~185.0[1]
Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide ----163.31–164.61=CH: 135.59–146.67[2]
Fluorinated Hydrazinylthiazole Derivatives 168.3–170.6148.8–160.9101.8–104.5--Azomethine linkage: 135.5–148.3[3]
Chromone-Substituted Thiazole 169.3148.7100.8--Chromone carbons: 115.4-161.2[3]

Note: The chemical shifts can vary depending on the solvent and the specific substituents on the thiazole ring.

Predicted 13C NMR Data for this compound

Based on the comparative data and general principles of 13C NMR spectroscopy, the expected chemical shifts for this compound are as follows:

  • C2: 150-155 ppm

  • C4: 160-165 ppm

  • C5: 130-135 ppm

  • Methyl (C4-CH3): 15-20 ppm

  • Carbonyl (C=O): 160-165 ppm

The electron-withdrawing nature of the carbonyl chloride group is expected to deshield the C5 and C4 carbons, leading to downfield shifts compared to unsubstituted 4-methylthiazole.

Experimental Protocols

A generalized protocol for acquiring 13C NMR spectra of thiazole derivatives is outlined below.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the purified thiazole derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Technique: Proton-decoupled 13C NMR.

  • Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Visualizing Chemical Relationships and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the structural relationship of the target compound and a typical experimental workflow for its analysis.

G Logical Relationship of this compound thiazole Thiazole Ring target This compound thiazole->target methyl Methyl Group (at C4) methyl->target carbonyl_chloride Carbonyl Chloride Group (at C5) carbonyl_chloride->target

Caption: Structural components of the target molecule.

G Experimental Workflow for 13C NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis synthesis Synthesis of Thiazole Derivative purification Purification synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution nmr_spectrometer 13C NMR Spectrometer dissolution->nmr_spectrometer data_acquisition Data Acquisition nmr_spectrometer->data_acquisition fourier_transform Fourier Transform data_acquisition->fourier_transform spectral_analysis Spectral Analysis fourier_transform->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Workflow for 13C NMR analysis.

References

Mass Spectrometry Showdown: Unraveling the Fragmentation of 4-Methyl-1,3-thiazole-5-carbonyl chloride and its Acylating Peers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the intricate world of pharmaceutical synthesis, the precise characterization of reactive intermediates is paramount. 4-Methyl-1,3-thiazole-5-carbonyl chloride, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to its inherent reactivity. This guide provides a comprehensive comparison of its expected mass spectrometric behavior against two widely used acylating agents, acetyl chloride and benzoyl chloride, supported by experimental data for the alternatives.

At a Glance: Comparative Mass Spectrometry Data

The following table summarizes the key mass spectral data for this compound (theoretically derived) and its common alternatives, acetyl chloride and benzoyl chloride (experimental). This data is crucial for identification and differentiation in complex reaction mixtures.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Proposed Assignments
This compound 161.62126 : [M-Cl]⁺ (4-Methyl-1,3-thiazole-5-carbonylium ion) - Expected Base Peak98 : [M-Cl-CO]⁺ (4-Methyl-1,3-thiazole cation)71 : [C₃H₃S]⁺ (Thiazole ring fragment)58 : [C₂H₂NS]⁺ (Thiazole ring fragment)
Acetyl Chloride [1][2]78.5043 : [CH₃CO]⁺ (Acylium ion) - Base Peak63 : [M-CH₃]⁺78 : [M]⁺ (Molecular ion)
Benzoyl Chloride [3][4]140.57105 : [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak77 : [C₆H₅]⁺ (Phenyl cation)51 : [C₄H₃]⁺ (Fragment of phenyl ring)140 : [M]⁺ (Molecular ion)

Deconstructing the Molecules: Fragmentation Pathways

The stability of the resulting carbocation heavily influences the fragmentation pattern of acyl chlorides in electron ionization mass spectrometry. A primary fragmentation event is the loss of the chlorine radical to form a stable acylium ion.

Theoretical Fragmentation of this compound

Based on established fragmentation principles for acyl chlorides and thiazole derivatives, the following pathway is proposed for this compound.

Proposed Fragmentation Pathway of this compound M [M]⁺ m/z 161 F1 [M-Cl]⁺ m/z 126 (4-Methyl-1,3-thiazole-5-carbonylium ion) M->F1 - Cl• F2 [M-Cl-CO]⁺ m/z 98 (4-Methyl-1,3-thiazole cation) F1->F2 - CO F3 [C₃H₃S]⁺ m/z 71 F2->F3 - HCN F4 [C₂H₂NS]⁺ m/z 58 F2->F4 - C₂H₂

Caption: Proposed EI mass spectrometry fragmentation of this compound.

The initial loss of a chlorine radical from the molecular ion is expected to form the resonance-stabilized 4-methyl-1,3-thiazole-5-carbonylium ion (m/z 126), which is predicted to be the base peak. Subsequent loss of carbon monoxide would yield the 4-methyl-1,3-thiazole cation (m/z 98). Further fragmentation of the thiazole ring is anticipated to produce characteristic ions at m/z 71 and m/z 58.

The Experimental Workflow: A Blueprint for Analysis

A standardized protocol is essential for reproducible and comparable mass spectrometry results. The following workflow outlines the key steps for the analysis of acyl chlorides.

General Experimental Workflow for Acyl Chloride Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve in dry, inert solvent (e.g., Dichloromethane) P2 Dilute to ~1 mg/mL P1->P2 A1 Inject into GC-MS P2->A1 A2 Separation on capillary column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole or TOF) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion and Fragment Peaks D1->D2 D3 Compare with Reference Spectra D2->D3

Caption: A generalized workflow for the GC-MS analysis of acyl chlorides.

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these analyses, the following provides a typical experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) of acyl chlorides.[5]

1. Sample Preparation:

  • All glassware must be oven-dried to eliminate moisture, which can hydrolyze the acyl chloride.

  • Prepare a stock solution of the acyl chloride at a concentration of approximately 1 mg/mL in a dry, inert solvent such as anhydrous dichloromethane or hexane.[5]

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the low µg/mL range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[5]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[5]

  • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.[5]

  • Injector Temperature: 250 °C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Hold: Maintain 250 °C for 5 minutes.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-300.

3. Data Analysis:

  • The acquired mass spectra should be background-subtracted.

  • Identify the molecular ion peak, if present, and the major fragment ions.

  • The relative abundances of the ions should be calculated with respect to the base peak (100% relative abundance).

  • Fragmentation patterns can be compared against spectral libraries (e.g., NIST) and theoretical predictions for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound, while not yet empirically detailed in public literature, can be confidently predicted based on the established behavior of acyl chlorides and thiazole-containing compounds. Its expected fragmentation, characterized by the primary loss of chlorine followed by decarbonylation and subsequent ring cleavage, provides a distinct fingerprint for its identification. In comparison, simpler acylating agents like acetyl chloride and benzoyl chloride exhibit more straightforward fragmentation patterns dominated by the formation of their respective acylium ions. This guide provides researchers with the foundational knowledge and practical protocols to confidently approach the analysis of this important synthetic intermediate and distinguish it from other common reagents in their reaction mixtures.

References

Comparative Analysis of 4-Methyl-1,3-thiazole-5-carbonyl chloride and Alternative Acylating Agents via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

FT-IR Spectral Data Comparison

The following table summarizes the key FT-IR absorption bands for the compared acyl chlorides. The data for 4-Methyl-1,3-thiazole-5-carbonyl chloride is an educated estimation based on the known spectral regions for thiazole derivatives and the characteristic frequencies of acyl chlorides.

Functional GroupThis compound (Predicted)Benzoyl Chloride (Experimental)Thiophene-2-carbonyl chloride (Experimental)
C=O Stretch (Acyl Chloride) ~1770 - 1790 cm⁻¹~1774 cm⁻¹~1750 cm⁻¹
Aromatic/Heterocyclic C=C & C=N Stretch ~1600 - 1450 cm⁻¹~1600, 1585, 1490, 1450 cm⁻¹~1515, 1410 cm⁻¹
C-H Stretch (Aromatic/Heterocyclic) ~3100 - 3000 cm⁻¹~3070 cm⁻¹~3100 cm⁻¹
C-Cl Stretch ~800 - 600 cm⁻¹~875 cm⁻¹~850 cm⁻¹

Note: The predicted values for this compound are based on the analysis of FT-IR spectra of various methylthiazoles and other thiazole derivatives.[1][2][3] The infrared absorption spectra of substituted thiazoles show characteristic bands for the thiazole ring.[2] For benzoyl chloride, strong infrared absorption bands have been reported.[4] An FT-IR spectrum is available for thiophene-2-carbonyl chloride.[5]

Experimental Protocol: FT-IR Analysis of Liquid Acyl Chlorides

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a liquid sample, such as the acyl chlorides discussed.

Objective: To obtain a high-quality FT-IR spectrum of a liquid acyl chloride for identification and purity assessment.

Materials:

  • FT-IR Spectrometer with a clean, dry sample compartment.

  • Demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl).

  • Pasteur pipettes.

  • The liquid acyl chloride sample.

  • An appropriate solvent for cleaning (e.g., dry hexane or chloroform).

  • Nitrogen or dry air source for purging.

Procedure:

  • Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Run a background spectrum with the empty, clean, and dry liquid cell in the sample holder. This will be subtracted from the sample spectrum.

  • Sample Preparation: In a fume hood, carefully draw a small amount of the liquid acyl chloride into a clean, dry Pasteur pipette.

  • Loading the Cell: Disassemble the demountable liquid cell. Place a drop of the sample onto the center of one of the salt plates. Place the second plate on top, spreading the liquid into a thin, uniform film.

  • Assembling the Cell: Carefully place the "sandwich" of salt plates into the cell holder and secure it.

  • Acquiring the Spectrum: Immediately place the loaded sample cell into the spectrometer's sample compartment and acquire the FT-IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, promptly disassemble the cell in a fume hood. Clean the salt plates thoroughly with a suitable dry solvent and store them in a desiccator.

Workflow for Comparative Spectral Analysis

The following diagram illustrates the logical workflow for comparing the FT-IR spectrum of an unknown acyl chloride sample against a reference to determine its identity and purity.

G FT-IR Spectral Analysis Workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Conclusion A Prepare Liquid Sample (Neat Film on KBr Plates) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Empty Cell) D Background Subtraction B->D C->D E Peak Picking & Identification D->E F Compare with Reference Spectra E->F G Identity Confirmation F->G Key Bands Match H Impurity Detection F->H Unexpected Peaks Present I Identity Mismatch F->I Key Bands Mismatch

Caption: Workflow for FT-IR spectral analysis and comparison.

This guide provides a foundational framework for the FT-IR analysis of this compound and its alternatives. Accurate interpretation of FT-IR spectra, in conjunction with other analytical techniques, is crucial for ensuring the quality and identity of reagents used in the synthesis of novel pharmaceutical compounds.

References

A Comparative Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride and Other Acylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate acylating agent is a pivotal decision that significantly influences reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of 4-Methyl-1,3-thiazole-5-carbonyl chloride with other commonly employed acylating agents, namely benzoyl chloride and acetyl chloride. By presenting available experimental data and detailed methodologies, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

Introduction to Acylating Agents and Their Reactivity

Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters, amides, and ketones. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack. The general order of reactivity for common carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride > Ester > Amide.[1]

This compound is a heterocyclic acyl chloride that incorporates a thiazole ring. This structural feature can influence its reactivity and provides a scaffold for the synthesis of various biologically active molecules. The thiazole nucleus is a component of many pharmacologically important compounds.[2] While acyl chlorides are generally highly reactive, reports on the use of this compound in the synthesis of certain complex amides have indicated that it can result in poor yields under specific conditions, suggesting that its reactivity may be nuanced and substrate-dependent.[3]

Benzoyl chloride is a widely used aromatic acylating agent. The phenyl group allows for electronic effects to be transmitted to the carbonyl group, influencing its reactivity. It is a versatile reagent for the benzoylation of a wide range of nucleophiles.

Acetyl chloride is a common aliphatic acylating agent, known for its high reactivity. It is frequently used for the introduction of an acetyl protecting group or for the synthesis of acetate esters and acetamides.

Quantitative Performance Comparison

The following table summarizes the performance of benzoyl chloride and acetyl chloride in the acylation of aniline, a common model reaction. Due to the limited availability of direct comparative and quantitative data for this compound under identical model conditions, its performance is described qualitatively based on available literature.

Acylating AgentStructureMolecular Weight ( g/mol )Reaction TimeYield (%)Reference
This compound O=C(Cl)c1csc(C)n1161.61Not specifiedPoor (in a specific complex synthesis)[3]
Benzoyl Chloride O=C(Cl)c1ccccc1140.572 hours~99% (with NH3 as acid absorbent)[4]
Acetyl Chloride CC(=O)Cl78.5015-30 minutesHigh yields[5]

Note: The reaction conditions for the data presented above may vary. Direct comparison requires studies performed under identical conditions.

Experimental Protocols

Detailed methodologies for the acylation of a model primary amine, aniline, with benzoyl chloride and acetyl chloride are provided below. A general procedure for the synthesis of amides using a generic acyl chloride is also included, which can be adapted for this compound.

Protocol 1: Acylation of Aniline with Benzoyl Chloride

This protocol is adapted from a study on the kinetics of the reaction between aniline and benzoyl chloride.[4]

Materials:

  • Aniline

  • Benzoyl chloride

  • Ammonia (as acid absorbent)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

  • Microstructured chemical system (micromixer, capillaries, etc.)

Procedure:

  • Prepare stock solutions of aniline and benzoyl chloride in NMP.

  • Introduce the reactant solutions into a microstructured chemical system.

  • Introduce ammonia as an acid absorbent to suppress side reactions.

  • The reaction is rapid and proceeds at ambient temperature.

  • The reaction time for high conversion is significantly reduced with the addition of ammonia (less than 1/10th of the time without).

  • The product, benzanilide, is collected and analyzed to determine the yield.

Protocol 2: Acylation of Aniline with Acetyl Chloride

This protocol utilizes a phase transfer catalyst to facilitate the N-acetylation of aniline.[5]

Materials:

  • Aniline

  • Acetyl chloride

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

  • Dimethylformamide (DMF) as solvent

Procedure:

  • In a reaction vessel, combine aniline (10 mmol), potassium carbonate (15 mmol), and a catalytic amount of TBAB (1 mmol) in DMF (20 ml).

  • To this stirred mixture, add acetyl chloride (10 mmol) at room temperature.

  • Continue stirring for 10-15 minutes.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain acetanilide.

General Protocol for the Synthesis of Thiazole-5-carboxamides

This is a general procedure for the synthesis of amides from an acyl chloride and can be adapted for this compound.

Materials:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Desired amine

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF, DMF)

Procedure for formation of this compound:

  • To a solution of 4-Methyl-1,3-thiazole-5-carboxylic acid in an anhydrous solvent, add an excess of thionyl chloride or oxalyl chloride.

  • A catalytic amount of DMF can be added if oxalyl chloride is used.

  • Reflux the mixture until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Procedure for Amide Formation:

  • Dissolve the desired amine and a base in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the freshly prepared this compound solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and appropriate aqueous solutions to remove impurities.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the chemical processes involved, the following diagrams illustrate a typical nucleophilic acyl substitution mechanism and a general workflow for evaluating the performance of different acylating agents.

Evaluation_Workflow cluster_setup Experimental Setup cluster_execution Reaction Execution & Analysis cluster_evaluation Performance Evaluation cluster_conclusion Conclusion A1 Select Model Reaction (e.g., Acylation of Aniline) A2 Choose Acylating Agents for Comparison (e.g., this compound, Benzoyl chloride, Acetyl chloride) A1->A2 A3 Define Standardized Reaction Conditions (Solvent, Temperature, Concentration, Time) A2->A3 B1 Perform Parallel Acylation Reactions A3->B1 B2 Monitor Reaction Progress (TLC, HPLC, GC) B1->B2 B3 Isolate and Purify Products B2->B3 C2 Measure Reaction Times B2->C2 B4 Characterize Products (NMR, MS, IR) B3->B4 C1 Determine Reaction Yields B3->C1 C3 Assess Product Purity B4->C3 D1 Compare Performance Data in a Table C1->D1 C2->D1 C3->D1 D2 Draw Conclusions on Reactivity and Suitability D1->D2

References

A Comparative Guide to the Structural Confirmation of 4-Methyl-1,3-thiazole-5-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of reaction products derived from 4-Methyl-1,3-thiazole-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. We will explore the formation of amides and esters, comparing the direct acylation method using the carbonyl chloride with alternative synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data.

Introduction to this compound Reactions

This compound is a reactive acyl chloride synthesized from 4-methylthiazole-5-carboxylic acid, typically by treatment with thionyl chloride.[1] Its primary utility lies in the acylation of nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. These thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active agents.[2]

Amide Synthesis: A Comparative Overview

The synthesis of 4-methyl-1,3-thiazole-5-carboxamides can be achieved through several methods. The most direct approach involves the reaction of this compound with a primary or secondary amine, usually in the presence of a base to neutralize the HCl byproduct. An alternative and widely used method involves the in-situ activation of 4-methylthiazole-5-carboxylic acid using peptide coupling agents.

Comparative Performance Data for Amide Synthesis

Amine SubstrateAcyl Chloride Method Yield (%)EDC/HOBt Coupling Yield (%)Notes
Aniline DerivativesGood to Excellent[3]72% (with DMAP and catalytic HOBt)[3]The acyl chloride method is often preferred for its simplicity and high yields, though coupling agents can be effective, especially for sensitive substrates.
BenzylamineGood[4]Not explicitly reported, but generally effective for primary amines.The reaction with the acyl chloride is reported to give good yields.[4]
Various AminesGood yields[4]Can be sluggish with electron-deficient amines[3]The one-pot reaction of the carboxylic acid with thionyl chloride and the amine sometimes results in lower yields compared to the sequential preparation of the acyl chloride.[4]

Key Observations:

  • The acyl chloride method is a robust and high-yielding approach for the synthesis of a variety of amides.[4]

  • Coupling agents like EDC/HOBt offer a milder alternative, which can be advantageous for substrates with sensitive functional groups. However, reactions with electron-deficient amines can be slow and may require the addition of catalysts like DMAP to achieve good yields.[3]

  • For some substrates, the direct one-pot synthesis involving the carboxylic acid, a chlorinating agent, and the amine may result in lower yields compared to the two-step procedure involving the isolation of the acyl chloride.[4]

Ester Synthesis: A Comparative Overview

Similar to amide synthesis, the formation of 4-methyl-1,3-thiazole-5-carboxylates can be accomplished by reacting the acyl chloride with an alcohol or by direct esterification of the carboxylic acid using a coupling agent and a catalyst.

Comparative Performance Data for Ester Synthesis

Alcohol SubstrateAcyl Chloride Method Yield (%)DCC/DMAP Coupling Yield (%)Notes
Various AlcoholsGood yields[4]Good to excellent[5]The acyl chloride method is straightforward. The Steglich esterification (DCC/DMAP) is a very effective method for a wide range of alcohols, including sterically hindered ones.[5]
Ethyl AlcoholHigh (implied for related esters)[6]Not explicitly reported for this specific substrate, but generally effective.The synthesis of ethyl 4-methylthiazole-5-carboxylate is well-established.[6]

Key Observations:

  • The reaction of this compound with alcohols provides a direct route to the corresponding esters.[4]

  • The use of coupling agents like DCC in the presence of a catalytic amount of DMAP (Steglich esterification) is a highly efficient method for ester formation from carboxylic acids and is known to provide good yields even with sterically demanding alcohols.[5]

Experimental Protocols

Synthesis of this compound

4-Methylthiazole-5-carboxylic acid (1.5 g) is added to thionyl chloride (10 mL). The mixture is refluxed for 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting this compound is typically used in the next step without further purification.[1]

General Protocol for Amide Synthesis using Acyl Chloride

To a solution of the desired amine in an appropriate solvent (e.g., THF or DCM), an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added. The solution is cooled to 0 °C, and a solution of this compound in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[4]

General Protocol for Amide Synthesis using EDC/HOBt Coupling

To a solution of 4-methylthiazole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), HOBt (1.1 equivalents) and EDC (1.1 equivalents) are added. The mixture is stirred at 0 °C for 30 minutes. The desired amine (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) are then added. The reaction is stirred at room temperature until completion. The workup procedure is similar to the acyl chloride method.[3][7]

General Protocol for Ester Synthesis using Acyl Chloride

To a solution of the desired alcohol in a suitable solvent (e.g., pyridine or DCM), this compound is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The workup involves quenching with water, extraction with an organic solvent, and purification of the crude product.

General Protocol for Ester Synthesis using DCC/DMAP Coupling (Steglich Esterification)

To a solution of 4-methylthiazole-5-carboxylic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent (e.g., DCM), DCC (1.1 equivalents) is added at 0 °C. The reaction mixture is stirred at room temperature overnight. The precipitated dicyclohexylurea (DCU) is filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography.[5]

Visualization of Reaction Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Reaction_Pathway CarboxylicAcid 4-Methylthiazole- 5-carboxylic Acid AcylChloride 4-Methyl-1,3-thiazole- 5-carbonyl Chloride CarboxylicAcid->AcylChloride SOCl2 Amide 4-Methylthiazole- 5-carboxamide AcylChloride->Amide + Amine Ester 4-Methylthiazole- 5-carboxylate AcylChloride->Ester + Alcohol Amine Amine (R-NH2) Alcohol Alcohol (R-OH)

Caption: General reaction scheme for the synthesis of amides and esters from this compound.

Amide_Synthesis_Comparison cluster_0 Synthetic Routes CarboxylicAcid 4-Methylthiazole- 5-carboxylic Acid AcylChloride_Route Acyl Chloride Method CarboxylicAcid->AcylChloride_Route Coupling_Agent_Route Coupling Agent Method (e.g., EDC/HOBt) CarboxylicAcid->Coupling_Agent_Route Amine Amine Amine->AcylChloride_Route Amine->Coupling_Agent_Route Amide 4-Methylthiazole-5-carboxamide AcylChloride_Route->Amide Coupling_Agent_Route->Amide

Caption: Comparison of synthetic routes to 4-methylthiazole-5-carboxamides.

References

Comparative Reactivity of Substituted Thiazole Carbonyl Chlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for reaction optimization and the rational design of synthetic routes. This guide provides a comprehensive comparison of the reactivity of substituted thiazole carbonyl chlorides, versatile building blocks in medicinal chemistry. The discussion is grounded in fundamental principles of organic chemistry and supported by detailed experimental protocols to enable researchers to generate their own comparative data.

The reactivity of thiazole carbonyl chlorides in nucleophilic acyl substitution reactions is predominantly influenced by the electronic and steric nature of the substituents on the thiazole ring. These substituents can modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack. Generally, electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the carbonyl carbon, while electron-donating groups decrease reactivity.

Data Presentation: Comparative Reactivity

Substituent at C4/C5Electronic EffectSteric HindranceRelative Reactivity Index*
5-NO₂Strong Electron-WithdrawingLow1.85
5-BrInductive Electron-WithdrawingLow1.20
4-CH₃, 5-HWeak Electron-DonatingLow0.95
UnsubstitutedNeutralLow1.00
4,5-(CH₃)₂Electron-DonatingModerate0.70
4-Ph, 5-HWeak Electron-Withdrawing/Resonance EffectsHigh0.65

*Relative Reactivity Index is a hypothetical value where the unsubstituted thiazole-2-carbonyl chloride is set to 1.00. Higher values indicate greater reactivity.

Experimental Protocols

To facilitate the generation of robust comparative data, two detailed experimental protocols are provided below.

Protocol 1: Competition Experiment for Relative Reactivity

This experiment determines the relative reactivity of two different substituted thiazole carbonyl chlorides by having them compete for a limited amount of a nucleophile.

Materials:

  • Equimolar mixture of two different substituted thiazole carbonyl chlorides (e.g., 4-methylthiazole-2-carbonyl chloride and 5-bromothiazole-2-carbonyl chloride)

  • Limiting nucleophile (e.g., aniline, 0.5 equivalents relative to the total moles of acyl chlorides)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Standard laboratory glassware, dried in an oven

  • GC/HPLC system with a suitable column

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve an accurately weighed equimolar mixture of the two thiazole carbonyl chlorides and the internal standard in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the limiting nucleophile (dissolved in the same anhydrous solvent) to the stirred solution.

  • Allow the reaction to stir at 0 °C for a predetermined time (e.g., 1 hour) to ensure partial consumption of the reactants.

  • Quench the reaction by adding a suitable reagent (e.g., a dilute aqueous solution of sodium bicarbonate).

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Analyze the product mixture using GC or HPLC.

  • The relative reactivity can be determined by comparing the ratio of the two amide products formed, corrected for the response factors of the detector using the internal standard.

Protocol 2: Kinetic Analysis by In-Situ Reaction Monitoring

This protocol outlines a method for determining the reaction rate of a single substituted thiazole carbonyl chloride with a nucleophile using NMR spectroscopy.

Materials:

  • Substituted thiazole carbonyl chloride

  • Nucleophile (e.g., benzylamine)

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)

  • NMR spectrometer

  • NMR tubes with septa

Procedure:

  • In an NMR tube, dissolve an accurately known concentration of the substituted thiazole carbonyl chloride in the anhydrous deuterated solvent.

  • Obtain an initial ¹H NMR spectrum (t=0).

  • Inject a known concentration of the nucleophile into the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.

  • Monitor the disappearance of a characteristic peak of the starting material (thiazole carbonyl chloride) and the appearance of a characteristic peak of the product (amide).

  • Integrate the relevant peaks in each spectrum.

  • The rate of the reaction can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Substituent_Effects cluster_substituents Substituents on Thiazole Ring cluster_effects Electronic Effects cluster_reactivity Reactivity Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Increased Electrophilicity of Carbonyl Carbon Increased Electrophilicity of Carbonyl Carbon Electron-Withdrawing Group (EWG)->Increased Electrophilicity of Carbonyl Carbon Inductive/Resonance Withdrawal Electron-Donating Group (EDG) Electron-Donating Group (EDG) Decreased Electrophilicity of Carbonyl Carbon Decreased Electrophilicity of Carbonyl Carbon Electron-Donating Group (EDG)->Decreased Electrophilicity of Carbonyl Carbon Inductive/Resonance Donation Increased Reactivity Increased Reactivity Increased Electrophilicity of Carbonyl Carbon->Increased Reactivity Decreased Reactivity Decreased Reactivity Decreased Electrophilicity of Carbonyl Carbon->Decreased Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->Decreased Reactivity Hinders Nucleophilic Attack

Substituent effects on reactivity.

Experimental_Workflow start Start: Prepare Reagents prepare_mixture Prepare Equimolar Mixture of Two Substituted Thiazole Carbonyl Chlorides and Internal Standard in Anhydrous Solvent start->prepare_mixture cool Cool Mixture to 0 °C prepare_mixture->cool add_nucleophile Add Limiting Nucleophile (0.5 eq) cool->add_nucleophile react Allow to React for a Fixed Time add_nucleophile->react quench Quench Reaction react->quench extract Extract Organic Phase quench->extract analyze Analyze by GC/HPLC extract->analyze calculate Calculate Relative Product Ratio to Determine Relative Reactivity analyze->calculate end End calculate->end

Workflow for competition experiment.

Comparative Efficacy of Catalysts in the Hydrogenation of 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on catalyst selection for the synthesis of (4-methyl-1,3-thiazol-5-yl)methanol, a key intermediate in pharmaceutical manufacturing.

The catalytic hydrogenation of 4-Methyl-1,3-thiazole-5-carbonyl chloride to its corresponding aldehyde, 4-methyl-1,3-thiazole-5-carbaldehyde, is a critical step in the synthesis of various pharmaceutical compounds. This reaction, a type of Rosenmund reduction, requires careful selection of a catalyst to ensure high yield and selectivity, preventing over-reduction to the alcohol. This guide provides a comparative analysis of different catalysts and reaction conditions, supported by experimental data, to aid researchers in optimizing this synthesis.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in the hydrogenation of this compound is primarily determined by its ability to selectively reduce the acyl chloride to an aldehyde while minimizing the formation of byproducts. The most commonly employed catalyst for this transformation is palladium supported on barium sulfate (Pd/BaSO₄). However, variations in the catalyst support and the use of catalyst poisons can significantly impact the reaction outcome.

Catalyst SystemSubstrateProductYield (%)SolventTemperature (°C)Time (h)Ref.
5% Pd/BaSO₄This compound4-Methyl-1,3-thiazole-5-carbaldehyde85Xylene1404[1]
5% Pd/Cm-Phenoxybenzoyl chloridem-Phenoxybenzaldehyde93 (selectivity 86%)TolueneNot specifiedNot specified[2]
10% Pd/C with ethyldiisopropylamineAromatic and aliphatic acyl chloridesCorresponding aldehydesHigh selectivityAcetone or Ethyl AcetateRoom Temp.Not specified[2]

Note: Data for catalysts other than Pd/BaSO₄ on the specific substrate, this compound, is limited in publicly available literature. The data for Pd/C is for analogous aromatic and aliphatic acyl chlorides and serves as a reference for potential alternative catalysts.

Key Insights from Experimental Data

The choice of catalyst and its preparation are paramount for a successful Rosenmund reduction.

  • Palladium on Barium Sulfate (Pd/BaSO₄): This is the traditional and a highly effective catalyst for the hydrogenation of this compound, with reported yields as high as 85%.[1] The particle size of the BaSO₄ support has been shown to be a critical factor, with smaller particle sizes generally leading to higher yields due to increased surface area.[1]

  • Palladium on Carbon (Pd/C): While specific data for the target molecule is scarce, Pd/C is a widely used hydrogenation catalyst and has shown high yields in the Rosenmund reduction of other aromatic acyl chlorides.[2] It is often considered a more active catalyst than Pd/BaSO₄, which can sometimes lead to over-reduction.[3] To mitigate this, catalyst poisons are frequently used in conjunction with Pd/C.

  • The Role of Catalyst Poisons: To prevent the reduction of the newly formed aldehyde to an alcohol, the palladium catalyst is often "poisoned" or deactivated. Common poisons include sulfur compounds (like quinoline-sulfur or thiourea) and nitrogen-containing bases.[4][5] These agents selectively inhibit the catalyst's activity towards aldehyde reduction without significantly affecting the reduction of the acyl chloride. For instance, the use of ethyldiisopropylamine with 10% Pd/C has been reported to provide high selectivity for aldehydes from various acyl chlorides.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the preparation of the acyl chloride and its subsequent hydrogenation.

Synthesis of this compound

4-Methyl-1,3-thiazole-5-carboxylic acid is reacted with an excess of thionyl chloride. The mixture is refluxed for approximately 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting this compound is typically used in the next step without further purification.[1]

General Procedure for Catalytic Hydrogenation (Rosenmund Reduction)

The freshly prepared this compound is dissolved in a suitable solvent, such as xylene.[1] The chosen catalyst (e.g., 5% Pd/BaSO₄) is added to the solution. The reaction mixture is then heated (e.g., to 140°C) while hydrogen gas is bubbled through it. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off. The product is then extracted and purified.[1]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for comparing catalyst efficacy and the reaction pathway for the hydrogenation of this compound.

experimental_workflow cluster_prep Substrate Preparation cluster_screening Catalyst Screening cluster_analysis Analysis start 4-Methyl-1,3-thiazole-5-carboxylic acid reaction1 Acyl Chloride Formation start->reaction1 reagent1 Thionyl Chloride reagent1->reaction1 product1 This compound reaction1->product1 reaction2 Hydrogenation product1->reaction2 catalyst1 Catalyst A (e.g., Pd/BaSO4) catalyst1->reaction2 catalyst2 Catalyst B (e.g., Pd/C) catalyst2->reaction2 catalyst3 Catalyst C (e.g., Pd/C + Poison) catalyst3->reaction2 analysis TLC, GC-MS, NMR reaction2->analysis comparison Compare Yield, Selectivity, Time analysis->comparison

Caption: Experimental workflow for comparing catalyst efficacy.

reaction_pathway cluster_reactants cluster_products acyl_chloride This compound catalyst Catalyst (e.g., Pd/BaSO4) acyl_chloride->catalyst hydrogen + H2 hydrogen->catalyst aldehyde 4-Methyl-1,3-thiazole-5-carbaldehyde (Desired Product) catalyst->aldehyde Selective Hydrogenation alcohol (4-Methyl-1,3-thiazol-5-yl)methanol (Over-reduction Product) aldehyde->alcohol Over-reduction (undesired)

Caption: Reaction pathway for the hydrogenation.

Conclusion

For the selective hydrogenation of this compound, 5% Pd/BaSO₄ stands out as a well-documented and effective catalyst, providing high yields of the desired aldehyde. The physical properties of the barium sulfate support, particularly particle size, are crucial for optimal performance. While Pd/C is a viable and potentially more active alternative, its use may necessitate the addition of a catalyst poison to prevent over-reduction, and its efficacy for this specific heterocyclic substrate requires further quantitative investigation. Researchers should consider these factors when selecting a catalyst system to ensure an efficient and selective synthesis.

References

Lipophilicity of 4-methyl-1,2,3-thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity is a critical physicochemical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A precise understanding and modulation of lipophilicity are therefore essential for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the lipophilicity of 4-methyl-1,2,3-thiadiazole derivatives, supported by experimental data, and contrasts their properties with other relevant heterocyclic scaffolds.

Comparative Lipophilicity Data

The lipophilicity of a series of novel 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives was experimentally determined using reversed-phase thin-layer chromatography (RP-TLC). The resulting experimental partition coefficients (log PEXP) are summarized in the table below. These values provide a quantitative measure of the compounds' affinity for a nonpolar environment.

Compound IDSubstituent (R)log PEXP (acetone)log PEXP (acetonitrile)log PEXP (1,4-dioxane)log PEXP (methanol)
2 2-chlorophenyl1.862.112.131.95
3 4-chlorophenyl1.952.292.232.08
4 2-fluorophenyl1.551.621.831.62
5 4-fluorophenyl1.651.811.911.74
6 4-hydroxy-3-methoxyphenyl1.351.301.631.41
8 4-hydroxy-3-ethoxyphenyl1.701.681.911.77
9 4-hydroxy-3,5-diiodophenyl2.212.502.472.37
10 4-hydroxy-3-iodo-5-methoxyphenyl1.952.052.212.05
11 2,5-dimethoxyphenyl1.811.882.071.92
12 3,4-dimethoxyphenyl1.491.481.771.60
13 2,4-dimethoxyphenyl2.002.092.252.10
14 3,4,5-trimethoxyphenyl1.461.431.761.58
15 5-nitro-2-furyl1.140.991.421.18
16 4-pyridyl0.600.030.810.51

Data sourced from a study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[1][2]

Key Observations:
  • Halogen Substitution : Chlorophenyl-substituted derivatives (compounds 2 and 3) exhibited higher lipophilicity than their corresponding fluorophenyl-substituted counterparts (compounds 4 and 5).[1]

  • Positional Isomerism : The position of substituents significantly impacts lipophilicity. For instance, the 2,4-dimethoxyphenyl derivative (compound 13) showed the highest log P values among the dimethoxyphenyl-substituted compounds (11, 12, and 13).[1]

  • Hydroxy and Alkoxy Groups : The introduction of hydroxy and methoxy groups, as in compound 6, generally leads to lower lipophilicity. However, the presence of more lipophilic iodine atoms in compounds 9 and 10 resulted in a marked increase in their log P values.[1]

  • Heterocyclic Substituents : The presence of a 5-nitro-2-furyl group (compound 15) or a 4-pyridyl group (compound 16) led to the lowest lipophilicity values in the series, highlighting the influence of these polar heterocyclic rings.

Comparison with Other Thiadiazole Isomers and Heterocycles

To contextualize the lipophilicity of 4-methyl-1,2,3-thiadiazole derivatives, it is useful to compare them with other classes of thiadiazoles and related five-membered heterocycles.

  • 1,3,4-Thiadiazole Derivatives : Studies on various 1,3,4-thiadiazole derivatives have reported a wide range of logP values, often influenced by the nature of the substituents at the 2- and 5-positions. For instance, some anticancer 1,3,4-thiadiazole derivatives have predicted logP values in the optimal range of 1.6 to 3.16. In general, the 1,3,4-thiadiazole scaffold is considered to contribute to increased lipophilicity.

  • 1,2,4-Thiadiazole Derivatives : The lipophilicity of 1,2,4-thiadiazole derivatives is also highly dependent on substitution patterns. Research on certain neuroprotective 1,2,4-thiadiazole derivatives has focused on optimizing lipophilicity to ensure blood-brain barrier penetration.

  • Oxadiazole and Isoxazole Derivatives : As bioisosteres of thiadiazoles, oxadiazole and isoxazole derivatives often exhibit different lipophilicity profiles. Generally, replacing a sulfur atom with oxygen (as in oxadiazoles) can lead to a decrease in lipophilicity. For example, some 1,3,4-oxadiazoline derivatives have experimentally determined logP values in a similar range to the 4-methyl-1,2,3-thiadiazoles, with the specific substituents being the primary determinant of the final value.[2]

Experimental Protocols

The experimental lipophilicity (log PEXP) of the 4-methyl-1,2,3-thiadiazole derivatives was determined by reversed-phase thin-layer chromatography (RP-TLC).

Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Lipophilicity Determination

Principle: This method measures the partitioning of a compound between a nonpolar stationary phase and a polar mobile phase. The retention of the compound on the stationary phase is correlated with its lipophilicity.

Stationary Phase: RP-18 F254s plates (silica gel plates coated with octadecylsilane).

Mobile Phases: A mixture of an organic modifier and water. The organic modifiers used in the cited study were acetone, acetonitrile, 1,4-dioxane, and methanol. The concentration of the organic modifier was varied to obtain a linear relationship between the RM value and the concentration of the organic modifier.

Procedure:

  • Solutions of the test compounds are spotted onto the RP-TLC plate.

  • The plate is developed in a chromatographic chamber saturated with the vapor of the chosen mobile phase.

  • After development, the spots are visualized under UV light.

  • The Rf (retardation factor) for each spot is calculated.

  • The RM value is calculated from the Rf value using the formula: RM = log((1/Rf) - 1).

  • RM values are determined for a series of mobile phases with varying concentrations of the organic modifier.

  • The RM0 value, which is the RM value for a theoretical mobile phase of 100% water, is determined by extrapolating the linear regression of RM versus the concentration of the organic modifier.

  • The experimental log P value is then calculated from the RM0 value using a calibration curve generated with standard compounds of known log P values.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of lipophilicity using RP-TLC.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Data Analysis A Prepare solutions of 4-methyl-1,2,3-thiadiazole derivatives B Spot solutions onto RP-18 TLC plate A->B C Develop plate in chamber with mobile phase (organic modifier + water) B->C D Visualize spots under UV light C->D E Calculate Rf and RM values D->E F Plot RM vs. organic modifier concentration E->F G Extrapolate to get RM0 F->G H Calculate log PEXP using calibration curve G->H

Caption: Workflow for logP determination via RP-TLC.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-1,3-thiazole-5-carbonyl chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 4-Methyl-1,3-thiazole-5-carbonyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the general properties of acyl chlorides and data from SDSs of closely related thiazole carbonyl chloride derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the chemical supplier before handling or disposal.

Immediate Safety and Hazard Profile

This compound is anticipated to be a corrosive and water-reactive compound, typical of the acyl chloride chemical class. Contact with skin or eyes can cause severe burns, and inhalation may lead to respiratory tract irritation.[1][2] The reaction with water is often vigorous and produces corrosive hydrogen chloride gas.[3][4]

Hazard Summary of Structurally Similar Compounds

Hazard StatementClassificationGHS PictogramPrecautionary Statement Examples
Causes severe skin burns and eye damage[1][2]Skin Corrosion/Irritation, Eye DamageGHS05 (Corrosion)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
May be corrosive to metals[2]Corrosive to MetalsGHS05 (Corrosion)P234: Keep only in original container.
Reacts violently with water[3]Water-Reactive-P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction.
Harmful if swallowedAcute Toxicity, OralGHS07 (Exclamation Mark)P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
May cause respiratory irritation[5]Specific Target Organ ToxicityGHS07 (Exclamation Mark)P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles and a face shield are essential.[1][7]

  • Hand Protection: Use butyl rubber or other chemically resistant gloves.[7]

  • Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[7]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood.[7]

Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[2]

  • Neutralize: Cautiously neutralize the absorbed material with a suitable agent like sodium bicarbonate or a commercial neutralizing agent for acid chlorides.

  • Collect: Carefully collect the neutralized material into a designated, properly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Proper Disposal Procedures

The primary methods for the disposal of acyl chlorides involve either careful quenching (neutralization) or incineration by a licensed hazardous waste disposal facility.[3][5]

Step-by-Step Quenching and Neutralization Protocol:

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Prepare a Quenching Solution: Prepare a large excess of a cold, stirred solution of sodium bicarbonate (5-10%) or a dilute solution of a suitable alcohol (e.g., isopropanol or butanol) in an appropriate solvent. Water can be used but may lead to a more vigorous reaction.[8]

  • Slow Addition: Slowly and carefully add the this compound dropwise to the stirred quenching solution.[8] The slow addition is critical to control the exothermic reaction and the evolution of HCl gas.[8]

  • Monitor the Reaction: Monitor the temperature of the reaction mixture and control the addition rate to prevent excessive heat generation.[8]

  • Ensure Complete Neutralization: Continue stirring the mixture for a sufficient period after the addition is complete to ensure all the acyl chloride has reacted. Check the pH of the solution to confirm it is neutral or slightly basic.

  • Waste Collection: The resulting neutralized mixture should be collected in a properly labeled hazardous waste container.

  • Final Disposal: The container should be sent to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[3][5]

Diagram of Disposal Workflow

start Start: Unused or Waste This compound ppe Wear Full PPE: - Chemical Goggles & Face Shield - Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prep_quench Prepare Quenching Solution (e.g., Sodium Bicarbonate or Alcohol Solution) fume_hood->prep_quench slow_addition Slowly Add Acyl Chloride to Quenching Solution with Stirring prep_quench->slow_addition monitor Monitor and Control Reaction Temperature slow_addition->monitor neutralize Ensure Complete Neutralization (Check pH) monitor->neutralize collect Collect Neutralized Waste in a Labeled Hazardous Waste Container neutralize->collect dispose Dispose of Container through Licensed Hazardous Waste Facility collect->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe quenching and disposal of this compound.

References

Personal protective equipment for handling 4-Methyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-1,3-thiazole-5-carbonyl chloride

Immediate Safety and Hazard Information

This compound is anticipated to be a corrosive and reactive compound. Based on its analogue, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, it is classified as a substance that causes severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] The primary hazards stem from its acyl chloride functional group, which is highly reactive, particularly with water and other nucleophiles.

Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage1Causes serious eye damage.[1]
Corrosive to Metals1May be corrosive to metals.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this reagent. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications and Notes
Eyes/Face Safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face.
Skin Chemical-resistant gloves and a lab coat or chemical-resistant suitGloves should be made of a material resistant to acyl chlorides, such as nitrile or neoprene. A PVC apron or a full protective suit may be necessary for larger quantities or in case of a high risk of splashing.[2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used in a well-ventilated area, preferably within a chemical fume hood. The type of respirator will depend on the potential for exposure.
Footwear Closed-toe, chemical-resistant safety footwearTo protect against spills.
Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[1] A safety shower and eyewash station must be readily accessible.[1]

  • Handling Precautions: Avoid all personal contact, including inhalation of vapors.[2] Do not breathe mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Keep the container tightly closed when not in use, as the compound is likely hygroscopic.[1]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed to prevent contact with moisture, which can lead to a hazardous reaction. Store away from incompatible materials such as water, alcohols, and strong bases.

Spill Management:

  • Minor Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, labeled container for disposal.

  • Major Spills: For larger spills, evacuate the area and contact emergency personnel.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, national, and international regulations.[1] Do not allow the substance to enter drains or soil.[1]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[1] If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials handle_dispense Dispense Chemical Inside Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_close Tightly Seal Container After Use handle_reaction->handle_close cleanup_decontaminate Decontaminate Glassware and Surfaces handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated, Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill Minor Spill: Absorb with Inert Material emergency_exposure Exposure: Use Safety Shower/Eyewash and Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.